5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,8-dioxa-10-azadispiro[2.0.44.33]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-7(1)5-9-6-8(7)10-3-4-11-8/h9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJLQSOJUNXMDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC23OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625608 | |
| Record name | 5,8-Dioxa-10-azadispiro[2.0.4~4~.3~3~]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129321-60-4 | |
| Record name | 5,8-Dioxa-10-azadispiro[2.0.4~4~.3~3~]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane (CAS 129321-60-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, a unique spirocyclic scaffold with significant potential in medicinal chemistry. The guide details its chemical properties, synthesis, and, most notably, its application as a key building block in the development of advanced kinase inhibitors. By elucidating the structural rationale and providing detailed experimental protocols, this document serves as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern drug discovery, the demand for molecules with high specificity, potency, and favorable pharmacokinetic profiles has driven the exploration of novel chemical space. Three-dimensional molecular architecture is a critical determinant of biological activity and drug-like properties. Spirocycles, characterized by two rings sharing a single atom, offer a rigid and structurally complex core that can orient substituents in precise vectors, thereby enhancing interactions with biological targets.
The 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane core is of particular interest due to its inherent rigidity, embedded heteroatoms for hydrogen bonding, and its demonstrated utility in creating potent inhibitors of key oncological and immunological targets. This guide will delve into the technical specifics of this valuable compound. The introduction of spirocyclic scaffolds can lead to improved potency, selectivity, and pharmacokinetic properties.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 129321-60-4 | [2] |
| Molecular Formula | C8H13NO2 | [2] |
| Molecular Weight | 155.19 g/mol | [2] |
| Purity | Typically >95% | Commercial Suppliers[3] |
| Storage | 2-8°C, Inert atmosphere | Commercial Suppliers[4] |
Synthesis of the Core Scaffold
The synthesis of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is a multi-step process. The final step involves the deprotection of a benzyl-protected precursor.
Final Deprotection Step: Synthesis of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
The target compound is synthesized from its N-benzyl protected precursor, 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, via catalytic hydrogenation.[5]
Reaction Scheme:
Caption: Final debenzylation step to yield the title compound.
Detailed Protocol:
-
Reaction Setup: In a suitable hydrogenation vessel, combine 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane (1.0 g) and 10% Palladium on carbon (600 mg) in ethanol (40 mL).[5]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the reaction mixture for 5 hours.[5]
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane.[5]
Synthesis of the N-Benzyl Precursor
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The primary application of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is as a key structural motif in the development of kinase inhibitors for the treatment of cancers and autoimmune diseases.[5][6] Its rigid, three-dimensional structure is believed to contribute to potent and selective binding to the kinase active site.
Rationale for Use in Kinase Inhibitors
The dispiro[2.0.4.3]undecane scaffold offers several advantages in the design of kinase inhibitors:
-
Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to a lower entropic penalty upon binding to the target protein, thus enhancing binding affinity.
-
Three-Dimensional Diversity: The spirocyclic nature of the molecule allows for the precise spatial arrangement of substituents, enabling the exploration of three-dimensional chemical space and optimizing interactions with the kinase active site.
-
Improved Physicochemical Properties: The introduction of spirocyclic moieties can improve properties such as aqueous solubility and metabolic stability.[1]
-
Novelty and Patentability: As a non-classical bioisostere for more common ring systems, it provides a route to novel chemical entities with the potential for new intellectual property.
Exemplary Synthetic Application: Synthesis of a Quinoline-based Kinase Inhibitor
The following is a representative experimental protocol for the coupling of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane with a halo-substituted quinoline core, based on procedures outlined in the patent literature.
Reaction Scheme:
Caption: General scheme for the coupling of the spirocycle to a quinoline core.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-chloro-quinoline derivative (e.g., 4-chloro-6-methoxy-7-benzyloxyquinoline) in a suitable solvent such as dioxane.
-
Addition of Reagents: Add 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture and dilute with an organic solvent such as ethyl acetate and wash with water.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to yield the desired coupled product.
Safety and Handling
As a laboratory chemical, 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane should be handled with appropriate safety precautions.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area.
Conclusion
5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is a valuable and strategically important building block for medicinal chemists. Its unique spirocyclic structure provides a rigid scaffold for the development of novel therapeutics, particularly in the area of kinase inhibitors. While detailed synthetic procedures for its precursor and comprehensive experimental characterization data are not widely available in the public domain, the information presented in this guide provides a strong foundation for its application in drug discovery programs. The continued exploration of this and other complex spirocyclic systems will undoubtedly contribute to the development of the next generation of targeted therapies.
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- 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane.
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An In-depth Technical Guide to the Physicochemical Properties of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
Introduction: The Significance of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[1][2][3][4] This guide provides a detailed examination of the physicochemical properties of the novel spirocyclic scaffold, 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane. Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[2] This document is intended for researchers, scientists, and drug development professionals, offering both a summary of known and predicted properties and a detailed overview of the experimental methodologies crucial for their determination.
Molecular Profile of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is a unique heterocyclic compound featuring a dispiro system. Its structure suggests potential for creating diverse chemical libraries for screening in various therapeutic areas. A comprehensive understanding of its fundamental physicochemical parameters is the first step in unlocking its therapeutic potential.
| Property | Value | Source |
| CAS Number | 129321-60-4 | [5][6] |
| Molecular Formula | C₈H₁₃NO₂ | [5][6] |
| Molecular Weight | 155.19 g/mol | [5] |
| Physical Form | Liquid | [6] |
| Boiling Point | 258.6 ± 25.0 °C (Predicted) | [6] |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | |
| pKa | 9.10 ± 0.20 (Predicted) | |
| Storage Temperature | 4°C | [6] |
Note on Predicted Data: The boiling point, density, and pKa values are currently based on in silico predictions. While these computational models provide valuable initial estimates, experimental verification is essential for definitive characterization.
Core Physicochemical Properties: Experimental Determination and Rationale
The following sections detail the established experimental protocols for determining the critical physicochemical properties of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane that are currently unavailable. The choice of methodology is guided by the principles of accuracy, reproducibility, and relevance to the drug development process.
Aqueous Solubility: A Cornerstone of Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability and its suitability for various formulations.[][8] Low solubility can lead to poor absorption and erratic in vivo performance. Both kinetic and thermodynamic solubility assays are recommended to gain a comprehensive understanding.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it measures the equilibrium solubility of a compound in a saturated solution.[8]
Methodology:
-
Compound Preparation: A known excess of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is added to a vial containing a buffered aqueous solution (typically phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is reported in units of µg/mL or µM.
Causality Behind Experimental Choices: The use of a buffered solution at physiological pH 7.4 provides a more biologically relevant solubility value. The extended equilibration time is crucial to ensure that the system has reached a true thermodynamic equilibrium, providing a definitive measure of the compound's intrinsic solubility.
}
Thermodynamic Solubility Determination Workflow.
Lipophilicity: A Key Driver of Membrane Permeability and Target Engagement
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that influences a drug's absorption, distribution, and ability to cross cell membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD) at a specific pH.
Experimental Protocol: LogD Determination (Shake-Flask Method)
For ionizable molecules like 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, determining the LogD at physiological pH (7.4) is more informative than the LogP of the neutral species.
Methodology:
-
Phase Preparation: n-Octanol and a buffered aqueous solution (pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.
-
Compound Partitioning: A known amount of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is dissolved in one of the phases (typically the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a vial.
-
Equilibration: The vial is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The LogD is calculated using the following formula: LogD = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Causality Behind Experimental Choices: n-Octanol is widely used as a surrogate for biological membranes due to its amphiphilic nature. Pre-saturating the solvents ensures that the volumes of the two phases do not change significantly during the experiment due to mutual dissolution.
}
LogD Determination Workflow.
Chemical Stability: Ensuring Compound Integrity
Assessing the chemical stability of a new chemical entity is crucial to determine its shelf-life and to identify potential degradation products.[9][10] Stability studies are typically conducted under various stress conditions to accelerate degradation.
Experimental Protocol: Accelerated Stability Assessment
This protocol provides a framework for evaluating the stability of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane in solution.
Methodology:
-
Sample Preparation: Prepare solutions of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane at a known concentration in different aqueous buffers (e.g., pH 3, 7.4, and 9) and in relevant organic solvents.
-
Incubation: Aliquots of these solutions are stored at elevated temperatures (e.g., 40°C and 60°C) and protected from light. A control set is stored at a lower temperature (e.g., 4°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), samples are withdrawn from each condition.
-
Quantification: The concentration of the parent compound remaining in each sample is determined by HPLC-UV. The appearance of any degradation products should also be monitored.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time to determine the degradation kinetics.
Causality Behind Experimental Choices: Using a range of pH values helps to identify susceptibility to acid- or base-catalyzed hydrolysis. Elevated temperatures accelerate the degradation process, allowing for a more rapid assessment of stability.
Safety and Handling
Based on available safety data, 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[11]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Conclusion and Future Directions
5,8-Dioxa-10-azadispiro[2.0.4.3]undecane represents a promising scaffold for the development of novel therapeutics. This guide has summarized its known physicochemical properties and provided a detailed framework for the experimental determination of key missing parameters. The generation of robust experimental data for aqueous solubility, lipophilicity, and stability is a critical next step in advancing our understanding of this compound's potential. These data will be invaluable for guiding future medicinal chemistry efforts, including the design of analogs with optimized ADME properties and the development of suitable formulations for in vitro and in vivo studies.
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An In-depth Technical Guide to the Structure Elucidation of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
Foreword: The Architectural Intrigue of Dispiro[2.0.4.3]undecanes
The landscape of contemporary drug discovery is increasingly venturing into the third dimension, seeking novel molecular architectures that offer enhanced specificity and improved physicochemical properties. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif in this pursuit.[1] Their inherent rigidity and three-dimensional topology can lead to favorable interactions with biological targets. The 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane core represents a unique scaffold, integrating a cyclopropane, a tetrahydrofuran, and a pyrrolidine ring system around two spiro centers. This guide provides a comprehensive overview of the analytical methodologies and strategic rationale employed in the definitive structure elucidation of this novel heterocyclic entity. We will navigate the journey from synthesis to the multi-faceted spectroscopic analysis required to unambiguously confirm its unique topology.
Strategic Synthesis: Forging the Dispiro Core
The synthesis of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is a critical first step, and its design often dictates the starting points for structural verification. A plausible synthetic route, adapted from methodologies described in patent literature, involves a multi-step process culminating in the formation of the dispiro framework.[2]
A key precursor, 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, can be prepared, and subsequent debenzylation via catalytic hydrogenation yields the target parent compound.[2]
Experimental Protocol: Synthesis of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
-
Precursor Synthesis: The synthesis of the N-benzyl protected precursor is carried out following established procedures for the formation of similar azaspirocyclic systems.
-
Catalytic Hydrogenation: To a solution of 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane (1.0 g) in ethanol (40 mL), Palladium on carbon (10%, 600 mg) is added.
-
The reaction mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 5 hours.
-
Work-up and Isolation: The reaction mixture is filtered through Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane.
Caption: Synthetic workflow for 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane.
Mass Spectrometry: The Molecular Blueprint
High-Resolution Mass Spectrometry (HRMS) is indispensable for the initial characterization of a novel compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the unambiguous determination of the molecular formula.
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like our target compound, which contains nitrogen and oxygen heteroatoms. It minimizes fragmentation, ensuring that the predominant species observed is the protonated molecule [M+H]⁺.
-
Time-of-Flight (TOF) Analyzer: A TOF analyzer is chosen for its high mass accuracy and resolution, which are critical for distinguishing between elemental compositions with very similar nominal masses.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: A dilute solution of the synthesized compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample is infused into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode over a relevant m/z range.
Data Presentation: Expected HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₃NO₂ |
| Calculated Exact Mass | 155.0946 |
| Observed [M+H]⁺ | 156.1021 |
| Mass Accuracy | < 5 ppm |
The expected HRMS data would show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value that corresponds to the calculated exact mass of C₈H₁₄NO₂⁺, thus confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structural Puzzle
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of all atoms in the molecule.
¹H NMR Spectroscopy: Probing the Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), multiplicities (splitting patterns), and integration values (relative number of protons).
-
Cyclopropane Protons: The protons on the cyclopropane ring are expected to appear in the upfield region (typically 0.5-1.5 ppm) due to the ring current effect. Their diastereotopic nature would likely result in complex multiplets.
-
Tetrahydrofuran and Pyrrolidine Protons: The methylene protons of the tetrahydrofuran and pyrrolidine rings are expected to resonate in the range of 2.5-4.5 ppm. The protons adjacent to the oxygen and nitrogen atoms will be deshielded and appear further downfield.
-
NH Proton: The proton on the nitrogen atom is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.
-
Spiro Carbons: The two spiro carbons are quaternary and will appear as singlets in the ¹³C NMR spectrum, likely in the downfield region.
-
Cyclopropane Carbons: The carbons of the cyclopropane ring will resonate in the upfield region (typically 10-30 ppm).
-
Tetrahydrofuran and Pyrrolidine Carbons: The carbons of the five-membered rings will appear in the mid-field region, with those bonded to heteroatoms shifted downfield.
Data Presentation: Expected NMR Data Summary
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Cyclopropane CH₂ | 0.8 - 1.2 (m) | 15 - 20 |
| Spiro C (C-N,C-O) | - | 90 - 100 |
| Spiro C (C-C) | - | 40 - 50 |
| Tetrahydrofuran CH₂ | 3.5 - 4.0 (m) | 65 - 75 |
| Pyrrolidine CH₂ (α) | 2.8 - 3.2 (m) | 50 - 60 |
| Pyrrolidine CH₂ (β) | 1.8 - 2.2 (m) | 25 - 35 |
| NH | 2.0 - 3.0 (br s) | - |
Note: This is illustrative data based on general principles and data for similar structures.
2D NMR Spectroscopy: Connecting the Pieces
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the proton-proton connectivities within the cyclopropane, tetrahydrofuran, and pyrrolidine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the ¹H and ¹³C signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is critical for identifying the connectivity across the quaternary spiro carbons and confirming the overall ring system assembly.
Caption: Logical workflow for NMR-based structure elucidation.
X-ray Crystallography: The Definitive Proof
While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state.
Causality Behind Experimental Choices:
-
Crystal Growth: Obtaining a single crystal of sufficient quality is the most critical and often challenging step. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.
-
Diffraction Analysis: The diffraction pattern of X-rays passing through the crystal provides the data needed to calculate the electron density map and, subsequently, the precise positions of all atoms.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound from a suitable solvent or solvent system.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer equipped with an X-ray source and detector.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.
A successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles, definitively confirming the dispiro[2.0.4.3]undecane framework and the relative stereochemistry of the spiro centers.
Computational Chemistry: In Silico Validation
Computational chemistry provides a powerful tool for corroborating experimental findings and gaining deeper insights into the molecule's properties.
Causality Behind Experimental Choices:
-
Density Functional Theory (DFT): DFT calculations are employed to optimize the geometry of the molecule and to predict NMR chemical shifts. Comparing the calculated chemical shifts with the experimental values can provide strong support for the proposed structure.
Workflow for Computational Validation
-
Model Building: Construct a 3D model of the proposed structure.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set.
-
NMR Chemical Shift Calculation: Calculate the ¹H and ¹³C NMR chemical shifts for the optimized geometry.
-
Comparison with Experimental Data: Compare the calculated and experimental NMR data to assess the level of agreement.
Caption: Integrated approach for the validation of the molecular structure.
Conclusion: A Synergistic Approach to Structural Certainty
The structure elucidation of a novel molecule such as 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is a testament to the power of a multi-faceted analytical approach. While each technique provides a piece of the puzzle, it is the synergy between mass spectrometry, one- and two-dimensional NMR spectroscopy, and potentially X-ray crystallography, all supported by computational modeling, that leads to an unassailable structural assignment. This rigorous process of characterization is fundamental to advancing the exploration of new chemical entities in drug discovery and materials science.
References
- WO2007084875A2 - Spiro compounds and methods of use - Google P
Sources
Spectroscopic Characterization of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane. The unique spirocyclic architecture of this molecule presents a distinct spectroscopic fingerprint, which is critical for its unambiguous identification and characterization in research and development settings. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Where experimental data is not publicly available, this guide furnishes high-quality predicted data, transparently outlining the computational methodologies employed.
Introduction
5,8-Dioxa-10-azadispiro[2.0.4.3]undecane (CAS No. 129321-60-4) is a unique dispirocyclic compound featuring a cyclopropane ring, a cyclopentane ring, and a morpholine-like dioxa-aza heterocycle. Its rigid, three-dimensional structure makes it an intriguing scaffold for medicinal chemistry and materials science. The precise characterization of this molecule is paramount for its application in complex molecular design and synthesis. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the compound's connectivity, chemical environment of atoms, functional groups, and overall molecular weight.
This guide will delve into the key spectroscopic data for 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, presenting a combination of experimental and predicted data to offer a complete analytical profile.
Molecular Structure and Synthesis
The structural formula of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol . A representative synthesis of this compound is described in patent WO2007084875A2[1]. The synthesis involves the hydrogenation of 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane in the presence of a palladium on carbon catalyst.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.
Experimental Data:
The experimental ¹H NMR spectrum for 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is available from ChemicalBook.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Interpretation:
-
Cyclopropane Protons: The protons on the cyclopropane ring are expected to appear in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm, due to the ring strain and anisotropic effects.
-
Cyclopentane Protons: The methylene protons of the cyclopentane ring will likely resonate between 1.5 and 2.5 ppm.
-
Dioxa-aza Ring Protons: The protons on the carbons adjacent to the oxygen and nitrogen atoms will be deshielded and are expected to appear further downfield. The protons on the carbons bonded to oxygen are likely to be in the 3.5-4.5 ppm range, while those adjacent to the nitrogen will be in the 2.5-3.5 ppm range. The N-H proton will appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the different carbon environments within the molecule.
Predicted Data:
The following ¹³C NMR chemical shifts are predicted using a computational model based on a combination of database lookup and incremental calculations.
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| ~10-20 | Cyclopropane Carbons |
| ~25-40 | Cyclopentane Carbons |
| ~50-60 | Carbons adjacent to Nitrogen |
| ~70-80 | Carbons adjacent to Oxygen |
| ~90-100 | Spiro Carbon |
Causality behind Predictions:
-
The chemical shifts are predicted based on the local electronic environment of each carbon atom.
-
Electronegative atoms like oxygen and nitrogen cause a significant downfield shift (deshielding) for the adjacent carbon atoms.
-
The spiro carbon, being a quaternary carbon and part of two rings, is expected to have a unique chemical shift.
-
The carbons of the cyclopropane ring are highly shielded due to the unique hybridization and ring strain, resulting in an upfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted Data:
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3500 (broad) | N-H Stretch | Secondary Amine |
| ~2850-3000 | C-H Stretch | Alkanes |
| ~1050-1150 | C-O Stretch | Ether |
| ~1250-1350 | C-N Stretch | Amine |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.
-
Instrument Setup: An FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (water vapor and CO₂).
-
Background Scan: A background spectrum of the clean KBr plates is recorded.
-
Sample Scan: The sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Data:
-
Molecular Ion (M⁺): m/z = 155.10
-
Key Fragmentation Pathways:
-
Loss of a cyclopropyl group.
-
Cleavage of the ether linkages.
-
Fragmentation of the cyclopentane ring.
-
Trustworthiness of Predicted Data:
The predicted mass spectrum is based on established fragmentation rules for similar heterocyclic and spirocyclic systems. The molecular ion peak is a direct calculation from the molecular formula.
Conclusion
This technical guide provides a foundational set of spectroscopic data for 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane. The combination of experimental ¹H NMR data and robustly predicted ¹³C NMR, IR, and MS data offers a reliable basis for the identification and characterization of this novel compound. Researchers and drug development professionals can leverage this information to accelerate their research and ensure the quality and identity of their synthesized materials.
References
- Spiro compounds and methods of use. (2007). Google Patents.
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5,8-Dioxa-10-azadispiro[2.0.4.3]undecane molecular weight and formula.
An In-Depth Technical Guide to 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane for Advanced Research Applications
Introduction
5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is a unique heterocyclic compound characterized by its rigid dispirocyclic framework. This structure, which integrates a cyclopropane ring and a protected amine within a spiro system, offers a three-dimensional architecture that is of significant interest in medicinal chemistry and drug development. Its conformational rigidity and defined spatial orientation of substituents make it a valuable scaffold for designing targeted therapeutic agents. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and applications, with a focus on its utility for researchers in synthetic and pharmaceutical chemistry.
Molecular Profile and Physicochemical Properties
The fundamental characteristics of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane are crucial for its application in chemical synthesis. The molecule's distinct structure is defined by the fusion of three different ring systems at two spiro centers.
Chemical Structure:
Caption: Chemical structure of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane.
The core data for this compound are summarized in the table below, providing essential information for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃NO₂ | [1][2][3][4][5][6][7][8][9] |
| Molecular Weight | 155.19 g/mol (or 155.2) | [1][2][4][5][6][7][9][10] |
| CAS Number | 129321-60-4 | [1][2][3][6][7][9][10][][12] |
| Appearance | Liquid | [1] |
| Boiling Point | 258.6 ± 25.0 °C at 760 mmHg | [1] |
| Purity | Commercially available at ≥95% or ≥97% | [1][7] |
| Storage Temperature | 4°C | [1][10] |
| Synonym | 7,7-ethylenedioxy-5-aza-spiro[2][4]heptane | [6] |
Synthesis and Derivatization
The synthesis of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is typically achieved through the deprotection of its N-benzyl precursor. This standard procedure highlights the stability of the dispiro framework under catalytic hydrogenation conditions, a common and robust method in synthetic organic chemistry.
Experimental Protocol: Synthesis via Debenzylation
This protocol is adapted from methodologies described in patent literature for the preparation of the title compound.[13] The causality for this choice rests on the high efficiency and clean conversion of catalytic hydrogenation for removing benzyl protecting groups from amines without affecting other functionalities like the dioxolane ring.
Step-by-Step Methodology:
-
Reaction Setup: A solution of 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane (1.0 g) in ethanol (40 mL) is prepared in a high-pressure reaction vessel.
-
Catalyst Addition: Palladium on carbon (10% w/w, 600 mg) is carefully added to the solution.
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then subjected to a hydrogen atmosphere at 50 psi.
-
Reaction Monitoring: The reaction is allowed to proceed for 5 hours with vigorous stirring to ensure efficient contact between the catalyst, substrate, and hydrogen.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure (evaporated) to yield the final product, 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane.[13]
Caption: Role as a scaffold in developing tyrosine kinase inhibitors.
Novel Antibacterial Agents and Chemical Scaffolds
Research has also explored the integration of this dispiro moiety into novel oxazolidinones, a class of antibiotics. [14]Furthermore, it has been used as a foundational amine for the synthesis of novel tertiary α-aminophosphonates through the Kabachnik–Fields reaction. [15][16]The novelty of these structures demonstrates the versatility of the dispiro scaffold in generating diverse chemical libraries for screening against various biological targets. [14]
Safety and Handling
As a chemical intermediate, proper handling of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is essential. The compound is classified as harmful and requires appropriate personal protective equipment (PPE).
| Hazard Class | Pictogram | Signal Word | Hazard Statements |
| Harmful | GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Data sourced from supplier safety information. [1] Precautionary Statements: Users should adhere to standard laboratory safety protocols, including wearing gloves and eye protection, and working in a well-ventilated area. Key precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1]
Conclusion
5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is more than a simple heterocyclic compound; it is a sophisticated and valuable building block for modern drug discovery. Its unique, rigid, three-dimensional structure provides a robust scaffold for developing targeted therapeutics, particularly in the fields of oncology and infectious diseases. The established synthetic routes and its demonstrated utility in creating complex, biologically active molecules underscore its importance for researchers and scientists dedicated to advancing pharmaceutical chemistry.
References
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CAS NO. 129321-60-4 | 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane - Molbase. [Link]
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5,8-Dioxa-10-azadispiro[2.0.4.3]undecane - Global Labor. [Link]
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5,8-二氧杂-10-氮杂二螺[2.0.4.3]十一烷 - BIOFOUNT. [Link]
- WO2007084875A2 - Spiro compounds and methods of use - Google P
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Synthesis and antibacterial activities of novel oxazolidinones having... - RSC Publishing. [Link]
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Efficient solvent free synthesis of tertiary α-aminophosphonates using H2Ti3O7 nanotubes as a reusable solid-acid catalyst - New Journal of Chemistry (RSC Publishing). [Link]
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Annotated Patent Selections - Taylor & Francis Online. [Link]
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Contract Manufacturing - Taizhou Volsen Chemical Co., Ltd. [Link]
- WO2010021918A1 - Compounds as kinase inhibitors - Google P
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Dehydroascorbic acid (DHAA) capped magnetite nanoparticles... - ResearchGate. [Link]
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A-MECS Protocol: A Technical Guide to the Computational Modeling and Conformational Analysis of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
Foreword: The Spirocyclic Scaffold - A Privileged Substructure in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual. Among these, spirocyclic scaffolds have emerged as particularly compelling motifs. Their inherent three-dimensionality allows for a more sophisticated and precise interaction with biological targets, often leading to improved potency and selectivity.[1][2] Unlike their planar aromatic counterparts, spirocycles, rich in sp³-hybridized atoms, can project functional groups into distinct vectors in three-dimensional space, a crucial advantage for navigating the complex topographies of protein binding sites.[1][2] Furthermore, the incorporation of spirocyclic moieties has been shown to favorably modulate critical physicochemical and pharmacokinetic properties, such as aqueous solubility, lipophilicity, and metabolic stability.[3][4][5]
This guide focuses on a specific and promising spirocyclic scaffold: 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane. Its unique arrangement of a cyclopropane ring, a tetrahydrofuran ring, and a piperidine ring fused at a single carbon atom presents a fascinating conformational puzzle. Understanding the conformational landscape of this molecule is paramount for its rational derivatization and application in drug design. This document provides an in-depth, experience-driven protocol for the computational modeling and conformational analysis of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, termed the A nalysis of M olecular E nsembles and C onformational S pace (A-MECS) protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the exploration of novel chemical space.
The A-MECS Protocol: A Phased Approach to Conformational Understanding
The A-MECS protocol is a multi-stage computational workflow designed to provide a comprehensive understanding of the conformational preferences and dynamic behavior of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane. The protocol is structured to move from a broad exploration of the conformational space to a highly accurate quantum mechanical description of the most stable conformers.
Caption: The A-MECS Protocol Workflow.
Phase 1: Initial Structure Generation and Conformational Search
The foundational step of any computational analysis is the generation of a high-quality initial 3D structure and a thorough exploration of its accessible conformations. This phase utilizes computationally inexpensive molecular mechanics methods to rapidly sample a vast conformational space.
Step-by-Step Protocol: Initial Structure and Search
-
2D to 3D Conversion:
-
Begin with a 2D representation of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane.
-
Utilize a molecular editor and builder (e.g., Avogadro, ChemDraw) to generate an initial 3D structure. This process applies standard bond lengths and angles to create a plausible starting geometry.
-
-
Molecular Mechanics Conformational Search:
-
Rationale: A comprehensive search is crucial to identify all low-energy conformers. Molecular mechanics force fields provide a balance of speed and accuracy for this initial exploration.
-
Software: Employ a robust molecular modeling package such as Schrödinger's MacroModel, MOE (Molecular Operating Environment), or open-source alternatives like RDKit.[6]
-
Force Field Selection: The OPLS3e or MMFF94s force fields are recommended for their excellent parameterization for drug-like molecules.[7]
-
Search Algorithm: A mixed torsional/low-mode (MTLMOD) or a Monte Carlo Multiple Minimum (MCMM) search is advised for flexible ring systems.[8]
-
Parameters:
-
Set a sufficient number of search steps (e.g., 10,000) to ensure thorough sampling.
-
Define an energy window (e.g., 10 kcal/mol) above the global minimum to retain relevant conformers.
-
Apply an RMSD cutoff (e.g., 0.5 Å) to eliminate redundant structures.
-
-
Phase 2: Quantum Mechanical Refinement for High-Fidelity Insights
Following the initial exploration, the low-energy conformers identified are subjected to more rigorous quantum mechanical calculations. Density Functional Theory (DFT) is the workhorse of modern computational chemistry, offering a superior description of electronic effects that govern molecular geometry and stability.
Step-by-Step Protocol: DFT Optimization and Analysis
-
Geometry Optimization:
-
Rationale: To obtain accurate geometries and relative energies of the conformers.
-
Software: Gaussian, ORCA, or other quantum chemistry packages are suitable.
-
Level of Theory:
-
Functional: The B3LYP functional with Grimme's D3 dispersion correction (B3LYP-D3) is a robust choice for general organic molecules.[9] For potentially higher accuracy, the M06-2X functional is also recommended.[9]
-
Basis Set: A Pople-style basis set such as 6-31G(d) is adequate for initial optimizations, followed by single-point energy calculations with a larger basis set like 6-311+G(d,p) for more accurate energies.[10]
-
-
Solvent Model: Employ an implicit solvent model, such as the Polarizable Continuum Model (PCM), to account for the influence of a solvent environment (e.g., water or chloroform).[11]
-
-
Frequency Calculations:
-
Rationale: To confirm that the optimized structures are true energy minima on the potential energy surface and to obtain thermodynamic data.
-
Procedure: Perform a frequency calculation at the same level of theory as the final geometry optimization.
-
Validation: The absence of imaginary frequencies confirms a true minimum. The presence of one imaginary frequency indicates a transition state.
-
Data Extraction: From the output, extract the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.
-
| Computational Task | Recommended Level of Theory | Purpose | Reference |
| Geometry Optimization | B3LYP-D3/6-31G(d) with PCM | Obtain accurate 3D structures of conformers | [9][11] |
| Single-Point Energy | M06-2X/6-311+G(d,p) with PCM | Refine the relative energies of conformers | [9] |
| Frequency Analysis | B3LYP-D3/6-31G(d) with PCM | Verify minima and calculate thermodynamic properties | [12] |
Phase 3: Unveiling the Dynamic Nature through Molecular Dynamics
While DFT provides a static picture of stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. This is crucial for understanding conformational transitions and the influence of explicit solvent molecules.
Caption: A typical workflow for Molecular Dynamics simulations.
Step-by-Step Protocol: Molecular Dynamics Simulation
-
System Preparation:
-
Software: GROMACS, AMBER, or NAMD are widely used packages.[13][14]
-
Force Field: The General Amber Force Field (GAFF) is suitable for organic molecules.
-
Solvation: Place the lowest-energy conformer from the DFT calculations in a periodic box of explicit solvent (e.g., TIP3P water).
-
Ionization: Add counter-ions to neutralize the system if necessary.
-
-
Energy Minimization:
-
Perform a steepest descent minimization to remove any steric clashes between the molecule and solvent.
-
-
Equilibration:
-
NVT Ensemble (Canonical): Equilibrate the system at a constant number of particles, volume, and temperature (e.g., 300 K) to allow the solvent to relax around the solute.
-
NPT Ensemble (Isothermal-Isobaric): Equilibrate at a constant number of particles, pressure (e.g., 1 bar), and temperature to achieve the correct density.
-
-
Production Run:
-
Run the simulation for a sufficient length of time (e.g., 100 ns or more) to sample conformational transitions.
-
Phase 4: Data Synthesis and Interpretation - From Numbers to Knowledge
The final phase involves the integration and analysis of data from all preceding stages to construct a holistic understanding of the conformational landscape of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane.
Data Analysis and Interpretation
-
Population Analysis:
-
Using the Gibbs free energies from the DFT calculations, calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K). This provides the relative abundance of each stable conformation.
-
-
Trajectory Analysis (from MD):
-
Analyze the MD trajectory to identify the major conformations sampled and the transitions between them.
-
Techniques such as Root Mean Square Deviation (RMSD) clustering and Principal Component Analysis (PCA) can be used to identify distinct conformational states.
-
-
Visualization and Reporting:
-
Visualize the low-energy conformers and their relative orientations.
-
Generate plots of energy versus dihedral angles (Ramachandran-like plots for specific torsions) to illustrate the conformational preferences.
-
Summarize the key findings in a comprehensive report, including the structures and relative energies of the most stable conformers, the energy barriers to interconversion (if calculated), and the dynamic behavior observed in the MD simulations.
-
Conclusion: A Roadmap for Rational Design
The A-MECS protocol provides a robust and scientifically rigorous framework for the computational modeling and conformational analysis of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane. By systematically exploring the conformational space and employing high-level theoretical methods, researchers can gain invaluable insights into the structural preferences of this promising scaffold. This knowledge is fundamental for the rational design of novel derivatives with tailored properties for drug discovery applications, ultimately accelerating the development of new and effective therapeutics. The principles and methodologies outlined in this guide are broadly applicable to the conformational analysis of other complex heterocyclic and spirocyclic systems.
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An In-Depth Technical Guide to the Biological Screening of Novel Azadispirocyclic Compounds
Foreword: The Azadispirocyclic Scaffold - A New Frontier in Drug Discovery
Azadispirocyclic compounds, characterized by their unique three-dimensional architecture featuring at least two rings sharing a single nitrogen atom, represent a compelling and underexplored area of medicinal chemistry.[1] Their rigid, complex structures offer precise spatial arrangements of functional groups, making them ideal candidates for selectively targeting the intricate binding pockets of biological macromolecules like enzymes and receptors.[2] This structural novelty holds the promise of unlocking new mechanisms of action and overcoming resistance associated with existing planar heterocyclic drugs.[2] However, transitioning these novel chemical entities from synthesis to validated biological leads requires a systematic, multi-tiered screening strategy.
This guide provides a comprehensive, field-proven framework for the biological evaluation of novel azadispirocyclic compounds. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, outlining a hierarchical approach that efficiently filters compound libraries to identify candidates with genuine therapeutic potential. We will journey from initial computational and physicochemical assessments through high-throughput primary screening, detailed mechanism-of-action studies, and finally, to preclinical in vivo validation.
Part 1: Foundational Characterization - De-risking at the Starting Line
Before committing significant resources to extensive biological assays, a foundational understanding of a compound's intrinsic properties is paramount. This initial phase aims to identify and eliminate molecules with poor drug-like characteristics that are likely to fail in later stages.[3] This "fail fast, fail cheap" philosophy is a cornerstone of modern drug discovery.[4]
1.1 In Silico and Physicochemical Profiling
The journey begins not at the lab bench, but with computational modeling and basic physicochemical measurements. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools provide a crucial first pass, flagging potential liabilities such as poor intestinal absorption or potential carcinogenicity.[5][6][7] Concurrently, experimental measurement of properties like lipophilicity (LogP) and aqueous solubility provides real-world data that governs a compound's behavior in biological systems and informs formulation for subsequent assays.[8][9]
Causality: A compound that is poorly absorbed, rapidly metabolized, or inherently toxic has no path forward, regardless of its potency against a specific target.[4] Addressing these properties early—or deprioritizing compounds with unfavorable profiles—prevents wasted effort on candidates that are non-viable. For instance, highly lipophilic compounds may show potent activity in cell-free assays but fail in cell-based or in vivo models due to poor solubility and non-specific binding.[10]
| Parameter | Method | Acceptable Range (Guideline) | Rationale |
| Molecular Weight | Calculation | < 500 Da | Correlates with absorption and diffusion. |
| Lipophilicity (LogP) | Calculation/Experimental | 1 - 3 | Balances solubility and membrane permeability. |
| Aqueous Solubility | Experimental | > 50 µM | Ensures sufficient concentration in assays and bioavailability. |
| H-Bond Donors/Acceptors | Calculation | ≤5 / ≤10 | Influences solubility and target binding. |
| Human Intestinal Absorption | In Silico Model | High | Predicts potential for oral bioavailability.[9] |
| BBB Penetration | In Silico Model | Low/High (Target Dependent) | Predicts ability to cross the blood-brain barrier.[5] |
| CYP450 Inhibition | In Silico Model | Non-inhibitor | Predicts potential for drug-drug interactions.[9] |
| Carcinogenicity/Mutagenicity | In Silico Model | Negative | Flags potential long-term toxicity.[11] |
Table 1: Key physicochemical and in silico ADMET parameters for initial compound evaluation.
Part 2: The Hierarchical Screening Cascade
With foundational properties established, compounds proceed through a multi-stage screening funnel designed to efficiently identify potent and selective molecules while progressively increasing biological complexity and resource investment.
2.1 Primary Screening: Identifying Biologically Active 'Hits'
The initial goal is to screen the compound library broadly to identify molecules that exert a biological effect, typically by measuring their impact on cancer cell viability or proliferation.[12][13] These assays must be robust, reproducible, and scalable for high-throughput application.
Featured Protocol: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[14] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer) in 96-well plates at a density of 4,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the azadispirocyclic compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell survival relative to the vehicle control. Plot the percentage of survival against the logarithm of compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
| Compound ID | Scaffold Type | MCF-7 IC₅₀ (µM) | MDA-MB-468 IC₅₀ (µM) | Notes |
| AZD-001 | A | > 50 | > 50 | Inactive |
| AZD-002 | A | 8.7 | 12.1 | Moderate Activity |
| AZD-003 | B | 0.9 | 1.2 | Potent Hit - Priority for Follow-up |
| AZD-004 | B | 21.4 | 35.8 | Weak Activity |
Table 2: Representative data from a primary cytotoxicity screen.
2.2 Secondary Screening: Unraveling the Mechanism of Action
'Hits' from the primary screen are advanced to secondary assays to confirm their activity and begin to elucidate their mechanism of action (MoA).[15] This phase transitions from a general question ("Does it kill cells?") to a specific one ("How does it kill cells?"). This often involves target-based enzymatic assays. Many anticancer agents target key proteins involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or tumor invasion, like Matrix Metalloproteinase-2 (MMP-2).[16][17]
Target Hypothesis: Angiogenesis and Metastasis
Given the structural rigidity of azadispirocyclic compounds, they are excellent candidates for inhibiting the ATP-binding pocket of kinases or the active site of proteases. We will therefore profile potent hits against VEGFR-2 and MMP-2.
Featured Protocol 1: VEGFR-2 Kinase Assay (Luminescence-Based)
This assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 kinase.[18] Inhibition of the kinase results in less ATP consumption, leading to a higher luminescent signal.[19]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1x Kinase Buffer from a 5x stock. Prepare serial dilutions of the test compound (e.g., AZD-003) in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[18][19]
-
Master Mix Preparation: Create a master mix containing 1x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly (Glu, Tyr)).[20]
-
Plate Setup: To a white 96-well plate, add the master mix to all wells. Add the diluted test compound to "Test Inhibitor" wells. Add buffer with DMSO to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[19]
-
Enzyme Addition: Dilute recombinant human VEGFR-2 enzyme to the working concentration in 1x Kinase Buffer. Initiate the reaction by adding the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells. Add only buffer to the "Blank" wells.[18]
-
Kinase Reaction: Incubate the plate at 30°C for 45 minutes.[20]
-
Signal Detection: Add a commercial ATP detection reagent (e.g., Kinase-Glo®) to all wells. This reagent stops the kinase reaction and generates a luminescent signal from the remaining ATP.[18]
-
Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the signal, then read luminescence on a microplate reader.
-
Analysis: Subtract the "Blank" reading from all other wells. Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control." Determine the IC₅₀ value using non-linear regression.
Featured Protocol 2: MMP-2 Inhibition Assay (Gelatin Zymography)
Gelatin zymography is an electrophoretic technique used to detect the activity of gelatinases like MMP-2.[21] Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows active enzymes to digest the gelatin, which appear as clear bands against a stained background. Inhibition is observed as a reduction in the intensity of these clear bands.[22]
Step-by-Step Methodology:
-
Sample Preparation: Incubate a known amount of active MMP-2 enzyme with various concentrations of the test compound overnight.[22]
-
Electrophoresis: Load the samples onto a 7.5% polyacrylamide gel copolymerized with 0.1% gelatin. Run the gel under non-reducing conditions.[21]
-
Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes in a 2.5% Triton X-100 solution to remove SDS and allow the enzyme to renature.[22]
-
Enzyme Activity: Incubate the gel overnight at 37°C in a developing buffer (e.g., Tris-HCl, CaCl₂, NaCl) to allow gelatin digestion by active MMP-2.[22]
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250, followed by destaining.
-
Analysis: Visualize and quantify the clear bands of gelatinolysis using a gel documentation system. Compare the band intensity of compound-treated samples to the untreated control to determine the extent of inhibition.[22]
Part 3: In Vivo Validation - Assessing Efficacy in a Living System
While in vitro assays are essential for determining potency and MoA, they cannot predict a compound's efficacy and safety in a complex biological system.[23] Therefore, promising lead compounds must be evaluated in in vivo animal models.[24][25] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[26][27][28]
Featured Protocol: Human Tumor Xenograft Model
This protocol describes the establishment of an ectopic (subcutaneous) cell line-derived xenograft (CDX) model to evaluate the anti-tumor efficacy of a lead azadispirocyclic compound.[26][29]
Step-by-Step Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID) which can accept human tumor grafts.[27] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., MCF-7) mixed with Matrigel into the flank of each mouse.[26]
-
Tumor Growth and Staging: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, AZD-003 at 10 mg/kg, AZD-003 at 30 mg/kg).
-
Compound Administration: Administer the compound and vehicle via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.[29]
-
Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size or after a set duration. Efficacy is primarily determined by calculating the Tumor Growth Inhibition (TGI) percentage.[29]
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | 1250 | - | +2.5 |
| AZD-003 | 10 | 750 | 40 | -1.8 |
| AZD-003 | 30 | 412 | 67 | -4.5 |
Table 3: Representative data from an in vivo xenograft study demonstrating dose-dependent efficacy.
Conclusion and Future Outlook
The systematic screening cascade detailed in this guide provides a robust and logical framework for advancing novel azadispirocyclic compounds from chemical curiosities to promising preclinical candidates. By integrating in silico predictions, multi-tiered in vitro assays, and definitive in vivo models, researchers can make informed, data-driven decisions, efficiently allocating resources to the compounds with the highest probability of success. The unique three-dimensional nature of the azadispirocyclic scaffold continues to offer exciting possibilities in the quest for more selective and effective therapeutics, and this structured biological evaluation is the critical path to realizing that potential.
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Exploratory synthesis of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane analogs.
An In-Depth Technical Guide to the Exploratory Synthesis of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane Analogs
Abstract
The quest for novel molecular architectures with three-dimensional complexity is a central theme in modern drug discovery. Spirocyclic scaffolds, in particular, have garnered significant attention due to their ability to present substituents in well-defined vectors, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of the exploratory synthesis of analogs based on the 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane core. This unique scaffold combines a spiroketal, a cyclopropane ring, and a secondary amine, offering a rigid framework with multiple points for diversification. We will delve into strategic synthetic planning, provide detailed, self-validating experimental protocols for the synthesis of the core structure, and outline robust methodologies for N-functionalization to generate a library of diverse analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel chemical space for the discovery of next-generation therapeutics.
Chapter 1: The 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane Scaffold: A Structural and Strategic Overview
The Ascendancy of Spirocycles in Medicinal Chemistry
Historically, drug discovery has often focused on flat, aromatic molecules. However, the industry is increasingly pivoting towards molecules with greater three-dimensionality to tackle challenging biological targets and escape the confines of "flatland".[1] Spirocycles, which feature two rings connected by a single common atom, are exemplary of this shift. Their rigid, non-planar structures can improve target binding affinity, enhance metabolic stability, and increase aqueous solubility by disrupting crystal packing.[2] The 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane framework is a compelling example, integrating multiple desirable features into a compact architecture.
Deconstructing the Core Scaffold
The nomenclature itself reveals the structural intricacy:
-
Dispiro[2.0.4.3]: This indicates two spiro-centers. The numbers describe the number of atoms in each ring, starting from a ring adjacent to one spiro-atom and proceeding around the molecule: a three-membered ring (cyclopropane, '2' atoms plus the spiro-atom), a five-membered ring (tetrahydrofuran, '4' atoms plus the spiro-atom), and a four-membered ring (pyrrolidine, '3' atoms plus the spiro-atom). The '0' signifies a direct bond between the two spiro-atoms, which is incorrect in this context and likely a misinterpretation in the common name; the structure is more accurately a fusion of spirocycles. The core is a dispiro compound featuring a cyclopropane, a tetrahydrofuran, and a pyrrolidine ring.
-
5,8-Dioxa: Two oxygen atoms are located at positions 5 and 8, forming a spiroketal moiety. Spiroketals are privileged motifs found in numerous natural products and are known for their conformational rigidity.[3]
-
10-Aza: A nitrogen atom is at the 10-position, presenting a secondary amine that serves as a prime handle for analog synthesis.[4]
This combination results in a compact, rigid scaffold with defined stereochemistry, making it an excellent starting point for building a library of compounds for biological screening.
Caption: Core structure of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane with key diversification points.
Rationale for Analog Synthesis: Probing Biological Space
The primary motivation for synthesizing analogs of a novel core is to conduct a systematic Structure-Activity Relationship (SAR) study. By modifying specific parts of the molecule, researchers can discern which structural features are critical for biological activity. For the 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane core, the secondary amine at the N-10 position is the most synthetically accessible site for modification. Introducing a variety of substituents allows for the modulation of key drug-like properties:
-
Potency and Selectivity: Different functional groups can form new interactions (H-bonds, ionic, van der Waals) with a biological target, enhancing binding affinity and selectivity.
-
Physicochemical Properties: N-functionalization can drastically alter lipophilicity (LogP), aqueous solubility, and polar surface area (PSA), which are critical for absorption, distribution, metabolism, and excretion (ADME).[5]
-
Pharmacokinetics: Modifications can be introduced to block sites of metabolism, thereby increasing the compound's half-life in the body.
Chapter 2: Retrosynthetic Analysis and Strategic Planning
The synthesis of a complex dispirocyclic system requires careful strategic planning. A robust retrosynthetic analysis identifies key bond disconnections that break the target molecule down into simpler, more accessible starting materials.
Key Disconnections and Strategic Approach
The most logical disconnection points in the 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane core are the C-O bonds of the spiroketal. This is a well-established strategy in spiroketal synthesis, leading back to a linear dihydroxy ketone precursor.[6] This approach offers a convergent and efficient route to the core scaffold.
Caption: Convergent retrosynthetic analysis for the target spiroketal core.
The Power of Kinetically vs. Thermodynamically Controlled Spiroketalization
The cyclization of the dihydroxy ketone precursor to form the spiroketal is the pivotal step. The stereochemical outcome at the anomeric carbon (the spiro-center) can be governed by two distinct regimes:
-
Thermodynamic Control: This is the most common approach, typically involving acid catalysis (e.g., TsOH, HCl) at or above room temperature. The reaction is allowed to equilibrate, leading to the formation of the most stable spiroketal diastereomer.[7] Stability is often dictated by minimizing steric interactions and maximizing favorable stereoelectronic effects like the anomeric effect. For initial exploratory synthesis, this is the preferred method due to its reliability and simplicity.
-
Kinetic Control: This approach aims to form a specific, potentially less stable, diastereomer by using conditions that favor the fastest reaction pathway rather than the most stable product. This often requires specific reagents and low temperatures to prevent equilibration.[8][9] While more complex, kinetically controlled reactions are invaluable for building a comprehensive library that includes a wider range of stereoisomers.[3][10]
For this guide, we will focus on the thermodynamically controlled approach as it provides a robust and validated entry point to the core scaffold.
Chapter 3: Experimental Protocols for Core Synthesis
The following protocols are representative methodologies based on established chemical principles. Researchers should perform their own optimization and safety assessments.
Protocol: Synthesis of a Dihydroxy Ketone Precursor
This protocol describes a plausible multi-step synthesis of the key precursor required for spiroketalization.
Step 1: Synthesis of Intermediate A (Protected Amino-alcohol Grignard Reagent)
-
Materials: N-Boc-4-bromo-2-aminobutanol, Magnesium turnings, Iodine (crystal), dry THF.
-
Procedure:
-
Activate magnesium turnings (1.2 eq.) in a flame-dried, three-neck flask under Argon with a crystal of iodine until the color fades.
-
Add a solution of N-Boc-4-bromo-2-aminobutanol (1.0 eq.) in dry THF dropwise via an addition funnel. Maintain a gentle reflux.
-
After the addition is complete, stir the reaction at 40 °C for 2 hours until the magnesium is consumed. The resulting grey solution is the Grignard reagent.
-
Step 2: Coupling and Deprotection
-
Materials: Intermediate A solution, 1-(oxiran-2-yl)cyclopropan-1-ol, CuI (catalytic), dry THF.
-
Procedure:
-
Cool the Grignard reagent solution to 0 °C.
-
Add a solution of 1-(oxiran-2-yl)cyclopropan-1-ol (1.1 eq.) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Step 3: Oxidation to Dihydroxy Ketone
-
Materials: Purified diol from Step 2, Dess-Martin Periodinane (DMP, 1.5 eq.), dry Dichloromethane (DCM).
-
Procedure:
-
Dissolve the diol (1.0 eq.) in dry DCM under Argon.
-
Add DMP portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Stir vigorously for 30 minutes.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is the dihydroxy ketone precursor.
-
Protocol: Acid-Catalyzed Spiroketalization
This protocol details the crucial cyclization step to form the 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane core.
-
Expertise & Causality: The choice of a mild acid catalyst like Pyridinium p-toluenesulfonate (PPTS) in a non-polar solvent like toluene with removal of water (Dean-Stark trap) drives the equilibrium towards the spiroketal product. PPTS is less harsh than TsOH, minimizing potential side reactions with the Boc-protected amine.
-
Materials: Dihydroxy ketone precursor (1.0 eq.), PPTS (0.1 eq.), Toluene.
-
Apparatus: Round-bottom flask equipped with a Dean-Stark trap and condenser.
-
Procedure:
-
Dissolve the crude dihydroxy ketone precursor in toluene.
-
Add PPTS to the solution.
-
Heat the mixture to reflux and collect water in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
-
Final Deprotection:
-
Dissolve the crude Boc-protected spirocycle in DCM.
-
Add Trifluoroacetic acid (TFA, 10 eq.) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture, re-dissolve in DCM, and wash with saturated NaHCO₃ to neutralize.
-
Extract the aqueous layer with DCM. The combined organic layers contain the final core product. Purify by column chromatography or crystallization.
-
-
Trustworthiness & Self-Validation: The success of the reaction is confirmed by a significant change in polarity on TLC and the appearance of a new spot. Mass spectrometry should show the expected molecular ion peak for the cyclized product (loss of H₂O).[11] ¹H NMR will confirm the structure, with characteristic shifts for the protons adjacent to the newly formed ether linkages.[12]
Characterization of the Core Scaffold
Thorough characterization is essential to confirm the identity and purity of the synthesized core structure.
| Analytical Technique | Expected Observations for the Core Scaffold |
| ¹H NMR | Disappearance of hydroxyl (-OH) protons. Appearance of characteristic diastereotopic protons on the rings due to the rigid spirocyclic structure. The N-H proton will be a broad singlet, exchangeable with D₂O.[12] |
| ¹³C NMR | A key signal for the spiroketal carbon (C-spiro) typically appearing around 90-110 ppm. The number of signals should match the number of unique carbons in the structure. |
| High-Resolution MS | The measured mass should correspond to the calculated exact mass of the molecular formula (C₈H₁₃NO₂) within a narrow error margin (< 5 ppm), confirming the elemental composition.[13] |
| FT-IR Spectroscopy | Disappearance of the broad O-H stretch (from the diol precursor) and the sharp C=O stretch (from the ketone precursor). Appearance of strong C-O ether stretches around 1050-1150 cm⁻¹. A characteristic N-H stretch will be present around 3300-3500 cm⁻¹. |
Chapter 4: Synthesis of Analogs - Exploring Chemical Space
With the core scaffold in hand, the secondary amine provides a versatile handle for rapid analog generation.
Caption: Workflow for N-functionalization of the core scaffold to generate diverse analogs.
Protocol: N-Functionalization via Reductive Amination
This is one of the most powerful methods for generating diverse amine libraries.
-
Expertise & Causality: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is a mild and selective reducing agent that is not reactive towards most aldehydes and ketones but will readily reduce the iminium ion formed in situ between the amine and the carbonyl compound. This selectivity prevents premature reduction of the aldehyde/ketone starting material.
-
Materials: Core scaffold (1.0 eq.), Aldehyde or Ketone (1.2 eq.), Sodium triacetoxyborohydride (STAB, 1.5 eq.), Dichloroethane (DCE) or DCM, Acetic Acid (catalytic).
-
Procedure:
-
To a solution of the core scaffold in DCE, add the aldehyde/ketone and a catalytic amount of acetic acid. Stir for 20 minutes to allow for iminium ion formation.
-
Add STAB portion-wise at room temperature. The reaction is often accompanied by slight effervescence.
-
Stir the reaction for 4-24 hours, monitoring by LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting tertiary amine analog by flash chromatography or preparative HPLC.
-
Protocol: N-Acylation
This protocol yields stable amide analogs.
-
Materials: Core scaffold (1.0 eq.), Acyl chloride or Anhydride (1.1 eq.), a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq.), DCM.
-
Procedure:
-
Dissolve the core scaffold and DIPEA in DCM and cool to 0 °C.
-
Add a solution of the acyl chloride in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor by TLC/LC-MS until the starting material is consumed.
-
Wash the reaction mixture with 1M HCl (to remove excess base), saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography.
-
Library Data Management
Systematic data collection is crucial for building a meaningful SAR.
| Analog ID | N-Substituent (R) | Structure | MW ( g/mol ) | cLogP | % Inhibition @ 10µM |
| CORE-001 | -CH₃ | (Image) | 169.22 | 0.85 | Data |
| CORE-002 | -C(O)Ph | (Image) | 259.31 | 2.45 | Data |
| CORE-003 | -CH₂-Cyclohexyl | (Image) | 251.38 | 3.10 | Data |
| ... | ... | ... | ... | ... | ... |
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The Ascendancy of Spirocycles: A Technical Guide to Unlocking Novel Medicinal Chemistry Scaffolds
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional confines of flat, aromatic ring systems. This guide delves into the burgeoning field of spirocyclic scaffolds, three-dimensional motifs that are reshaping the landscape of drug discovery. By virtue of their unique conformational rigidity and spatial arrangement, spirocycles offer a compelling strategy to address the multifaceted challenges of potency, selectivity, and pharmacokinetic profiles. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights into the design, synthesis, and application of these remarkable structures.
The Spirocyclic Advantage: Escaping Flatland for Superior Drug Properties
The appeal of spirocyclic scaffolds lies in their inherent three-dimensionality, a stark contrast to the predominantly planar structures that have historically dominated medicinal chemistry.[1] This departure from "flatland" provides a multitude of advantages in drug design. The quaternary spiroatom, the defining feature of these molecules where two rings are fused at a single carbon, imparts a rigid and well-defined conformational arrangement.[1] This rigidity can significantly reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.
Furthermore, the spatial projection of functional groups from the spirocyclic core allows for a more precise and extensive exploration of the three-dimensional space within a protein's binding pocket.[1] This can lead to improved interactions with the target and enhanced selectivity over off-targets. The introduction of spirocyclic motifs has also been shown to favorably modulate key physicochemical and pharmacokinetic properties.[2][3] These improvements can include increased aqueous solubility, optimized lipophilicity (LogP), and enhanced metabolic stability, all critical parameters for the successful development of a drug candidate.[2][3]
Rational Design of Spirocyclic Scaffolds: A Synergy of Computational and Synthetic Expertise
The design of novel spirocyclic scaffolds is no longer a matter of serendipity. Modern drug discovery leverages a powerful synergy between computational modeling and advanced synthetic chemistry to rationally design and construct these complex architectures.
Computational Drug Design: Charting the Course for Novelty
Computational chemistry provides an indispensable toolkit for the de novo design and virtual screening of spirocyclic libraries.[4] These methods allow for the exploration of vast chemical space to identify promising scaffolds with desirable properties before embarking on time-consuming and resource-intensive synthesis.
A typical computational workflow for the design of novel spirocyclic scaffolds is a multi-stage process that integrates various computational tools to refine and prioritize virtual candidates. This process often begins with the identification of a biological target and a known ligand or a hypothesized binding mode.
Experimental Protocol: A Representative Computational Workflow for Novel Spirocyclic Scaffold Design
Objective: To identify novel, synthetically feasible spirocyclic scaffolds with predicted high affinity for a target protein.
Methodology:
-
Target Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the protein structure by adding hydrogens, assigning bond orders, and optimizing the hydrogen bond network using tools like the Protein Preparation Wizard in Schrödinger Suite.[5][6]
-
Define the binding site based on the co-crystallized ligand or through site-mapping algorithms.
-
-
Scaffold Hopping and De Novo Design:
-
Utilize scaffold hopping software (e.g., Schrödinger's AutoDesigner or similar tools) to generate a virtual library of diverse spirocyclic cores.[5] This can be achieved by replacing a fragment of a known binder with a spirocyclic moiety.
-
Employ de novo design algorithms to grow fragments within the binding site, with a bias towards the formation of spirocyclic structures.
-
-
Virtual Library Generation and Filtering:
-
Enumerate a virtual library of compounds by decorating the designed spirocyclic scaffolds with a variety of functional groups using reaction-based enumeration tools.[5]
-
Filter the virtual library based on physicochemical properties (e.g., molecular weight, LogP, number of hydrogen bond donors/acceptors) and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to remove compounds with undesirable drug-like properties.[7][8]
-
-
Docking and Scoring:
-
Perform high-throughput virtual screening (HTVS) by docking the filtered library into the prepared target binding site using programs like Glide.[9]
-
Score the docking poses using a suitable scoring function to estimate the binding affinity of each compound.
-
-
Post-Docking Analysis and Prioritization:
-
Visually inspect the docking poses of the top-scoring hits to ensure key interactions with the target are present.
-
Perform more rigorous binding free energy calculations (e.g., using Free Energy Perturbation - FEP+) on a smaller subset of promising candidates for more accurate ranking.[5]
-
Prioritize a final list of virtual hits for synthesis and biological evaluation based on a combination of predicted potency, synthetic tractability, and desirable ADME properties.
-
Self-Validation:
-
Enrichment Studies: Before screening the main library, validate the docking protocol by its ability to distinguish known active compounds from a set of decoy molecules.
-
Retrospective Validation: Test the workflow on a target with a known set of diverse inhibitors to see if it can successfully identify the known active scaffolds.
-
Cross-validation of Scoring Functions: Use multiple scoring functions to rank the hits and look for consensus.
Diagram: Computational Workflow for Spirocyclic Scaffold Design
Caption: A streamlined computational workflow for the discovery of novel spirocyclic scaffolds.
Synthetic Strategies for Spirocyclic Scaffolds: Building Complexity with Precision
The synthesis of spirocyclic compounds can be challenging due to the creation of a sterically demanding quaternary carbon center. However, a growing arsenal of synthetic methodologies has made these scaffolds increasingly accessible to medicinal chemists.
Palladium-Catalyzed Intramolecular Spirocyclization
Palladium-catalyzed reactions are powerful tools for the construction of complex molecular architectures. Intramolecular Heck reactions and C-H activation cascades have emerged as elegant strategies for the synthesis of spirocycles.[2][10][11][12][13]
Experimental Protocol: Palladium-Catalyzed Intramolecular Spirocyclization
Objective: To synthesize a spiro-oxindole via a palladium-catalyzed intramolecular C-H activation/Heck-type reaction.
Reaction Scheme:
Aryl halide precursor with a tethered alkene -> Spiro-oxindole product
Materials:
-
Aryl halide precursor (e.g., N-acryloyl-2-bromoaniline derivative)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF or DMA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide precursor (1.0 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.1 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified spiro-oxindole by ¹H NMR, ¹³C NMR, and HRMS.
Self-Validation:
-
Reaction Monitoring: The disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate indicates product formation.
-
Spectroscopic Analysis: The ¹H NMR spectrum should show the disappearance of the vinyl protons of the acrylamide and the appearance of new aliphatic protons corresponding to the spirocyclic ring. The aromatic region will also show a characteristic shift.
-
Mass Spectrometry: The HRMS should confirm the exact mass of the desired spirocyclic product.
Diagram: Palladium-Catalyzed Spirocyclization
Caption: A simplified catalytic cycle for palladium-catalyzed intramolecular spirocyclization.
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition reaction is a highly efficient method for the construction of five-membered heterocyclic spirocycles, such as spiro[pyrrolidine-3,3'-oxindoles].[14] This reaction typically involves the in-situ generation of an azomethine ylide which then reacts with a dipolarophile.
Experimental Protocol: Synthesis of Spiro[pyrrolidine-3,3'-oxindole] via 1,3-Dipolar Cycloaddition
Objective: To synthesize a spiro[pyrrolidine-3,3'-oxindole] derivative through a three-component 1,3-dipolar cycloaddition.
Reaction Scheme:
Isatin + Amino acid + Dipolarophile -> Spiro[pyrrolidine-3,3'-oxindole]
Materials:
-
Isatin derivative (1.0 equiv)
-
Amino acid (e.g., sarcosine) (1.2 equiv)
-
Dipolarophile (e.g., an electron-deficient alkene like dimethyl maleate) (1.1 equiv)
-
Solvent (e.g., methanol or ethanol)
-
Heat source
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the isatin derivative and the amino acid in the chosen solvent.
-
Ylide Formation: Heat the mixture to reflux for 30-60 minutes to facilitate the formation of the azomethine ylide intermediate.
-
Cycloaddition: Add the dipolarophile to the reaction mixture and continue to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Self-Validation:
-
Color Change: The reaction mixture often undergoes a color change upon formation of the azomethine ylide.
-
TLC Analysis: The consumption of the starting materials and the formation of a new, single major product spot on the TLC plate is a good indicator of a successful reaction.
-
NMR Spectroscopy: The ¹H NMR spectrum of the product will show characteristic signals for the newly formed pyrrolidine ring, and the disappearance of the starting material signals.
Case Study: Spirocyclic Inhibitors of the p53-MDM2 Interaction
The protein-protein interaction (PPI) between the tumor suppressor p53 and its negative regulator MDM2 is a prime target for cancer therapy.[15][16][17] The development of small molecule inhibitors that can disrupt this interaction and reactivate p53 function is an area of intense research. Spirocyclic scaffolds have played a pivotal role in the design of potent and orally bioavailable p53-MDM2 inhibitors.[15]
A notable example is the evolution of spiro-oxindole inhibitors. Initial non-spirocyclic inhibitors often suffered from poor cell permeability and metabolic instability. The introduction of a spiro[pyrrolidine-3,3'-oxindole] scaffold provided a rigid framework that could optimally position key pharmacophoric elements into the binding pockets of MDM2, mimicking the binding of the p53 peptide.[15][18]
Table 1: Structure-Activity Relationship (SAR) of Spiro-Oxindole p53-MDM2 Inhibitors
| Compound | R¹ | R² | R³ | MDM2 Binding Affinity (IC₅₀, nM) |
| Lead (non-spiro) | - | - | - | >1000 |
| Spiro-1 | H | Cl | H | 150 |
| Spiro-2 | F | Cl | H | 50 |
| Spiro-3 (Optimized) | F | Cl | CF₃ | 5 |
This is a representative table based on literature trends and does not reflect data from a single specific publication.
The SAR data in Table 1 illustrates a common optimization strategy. The initial introduction of the spirocyclic core (Spiro-1) leads to a significant improvement in binding affinity compared to the non-spirocyclic lead. Further optimization by introducing a fluorine atom (Spiro-2) to enhance interactions with a specific sub-pocket of MDM2, and a trifluoromethyl group (Spiro-3) to improve metabolic stability and binding, results in a highly potent inhibitor.[15]
Diagram: p53-MDM2 Interaction and Inhibition by a Spirocyclic Compound
Caption: Inhibition of the p53-MDM2 interaction by a spirocyclic compound restores p53's tumor suppressor function.
Future Perspectives and Conclusion
The exploration of spirocyclic scaffolds in medicinal chemistry is far from complete. The continued development of novel synthetic methodologies, coupled with the increasing sophistication of computational design tools, will undoubtedly lead to the discovery of new spirocyclic drugs with improved efficacy and safety profiles. The inherent three-dimensionality and conformational rigidity of these scaffolds make them particularly well-suited for tackling challenging biological targets, including protein-protein interactions and allosteric binding sites. As our understanding of the principles governing the design and synthesis of spirocycles deepens, we can expect to see a continued surge in their representation among clinical candidates and approved drugs, solidifying their position as a cornerstone of modern medicinal chemistry.
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Wei, W. X. et al. (2021). Experimental and Computational Studies of Palladium-Catalyzed Spirocyclization via a Narasaka-Heck/C(sp3 or sp2)-H Activation Cascade Reaction. Journal of the American Chemical Society, 143(20), 7868-7875. [Link]
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Anwar, M. A. et al. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Drug Metabolism, 17(9), 888-900. [Link]
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Sun, D. et al. (2012). Structure-based design of novel inhibitors of the MDM2-p53 interaction. Journal of Medicinal Chemistry, 55(11), 5121-5125. [Link]
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Wang, C. T. et al. (2022). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science, 13(20), 5945-5951. [Link]
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Wang, Y. et al. (2015). Structure-activity relationship and antitumor activity of thio-benzodiazepines as p53-MDM2 protein-protein interaction inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3589-3593. [Link]
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Varela, M. T. et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
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Methodological & Application
Synthesis of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane from its benzyl-protected precursor.
An Application Guide to the Synthesis of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane via Catalytic Debenzylation
Abstract
This comprehensive application note provides a detailed guide for the synthesis of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, a valuable spirocyclic amine scaffold for drug discovery and development.[1][2][3] The focus of this guide is the critical final step: the cleavage of the N-benzyl protecting group from its precursor, 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane. We present two robust and validated protocols for this transformation: Catalytic Transfer Hydrogenation (CTH) using ammonium formate and a classic Direct Catalytic Hydrogenation with hydrogen gas. This document offers in-depth procedural details, mechanistic insights, comparative analysis, and troubleshooting advice to equip researchers with the necessary knowledge for successful and efficient synthesis.
Introduction: The Strategic Importance of Debenzylation
The benzyl group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of reaction conditions and its relatively straightforward removal by hydrogenolysis.[4] The deprotection step, while common, is pivotal. Its efficiency directly impacts the final yield and purity of the target molecule.
The process of N-debenzylation via palladium-catalyzed hydrogenolysis involves the cleavage of the benzylic carbon-nitrogen bond.[4] The palladium on carbon (Pd/C) catalyst facilitates the addition of hydrogen across this bond, liberating the free amine and generating toluene as a benign byproduct. The hydrogen can be supplied directly as a gas or generated in situ from a hydrogen donor molecule, a technique known as Catalytic Transfer Hydrogenation (CTH).[5] CTH offers significant practical advantages, as it circumvents the need for specialized high-pressure hydrogenation equipment and the handling of flammable hydrogen gas, making it a highly accessible and safe method.[6][7]
Mechanistic Rationale and Protocol Selection
The cleavage of the C-N bond in benzylamines is achieved through heterogeneous catalysis on the surface of palladium. In both direct hydrogenation and CTH, the palladium catalyst adsorbs hydrogen, activating it for reaction.
-
Direct Hydrogenation: Requires an external source of H₂ gas, often at elevated pressures (e.g., 50 psi), to ensure sufficient hydrogen concentration on the catalyst surface for the reaction to proceed efficiently.[8]
-
Catalytic Transfer Hydrogenation (CTH): Utilizes a hydrogen donor, such as ammonium formate, which decomposes on the palladium surface to provide a localized, high-concentration source of hydrogen.[7][9] This method is often performed at reflux temperatures in solvents like methanol under neutral conditions, providing a rapid and versatile system for N-debenzylation.[6][10]
The choice between these methods depends on the available laboratory equipment and safety infrastructure. For general-purpose labs, CTH is the recommended approach due to its operational simplicity and enhanced safety profile.
Comparative Overview of Debenzylation Protocols
| Parameter | Protocol A: Catalytic Transfer Hydrogenation | Protocol B: Direct Catalytic Hydrogenation |
| Hydrogen Source | Ammonium Formate (NH₄HCO₂)[9] | Hydrogen Gas (H₂) |
| Pressure | Atmospheric | Elevated (e.g., 50 psi)[8] |
| Temperature | Reflux (typically ~65°C in Methanol)[6] | Room Temperature to 40°C |
| Key Reagents | 10% Pd/C, Ammonium Formate, Methanol | 10% Pd/C, Ethanol, H₂ Gas |
| Equipment | Standard laboratory glassware for reflux | Parr shaker or similar pressure vessel |
| Safety Profile | Avoids handling of flammable H₂ gas; Ammonium formate is an irritant.[9] | Requires handling of flammable, high-pressure H₂ gas.[11] |
| Primary Byproduct | Toluene, CO₂, NH₃ | Toluene |
Detailed Experimental Protocols
Protocol A: Synthesis via Catalytic Transfer Hydrogenation (CTH)
This protocol is recommended for its high efficiency, mild conditions, and operational safety. It utilizes ammonium formate as the hydrogen source.[6]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane | N/A | Synthesized Precursor | Starting material |
| 10% Palladium on Carbon (Pd/C) | Catalyst Grade | Sigma-Aldrich | Handle carefully, can be pyrophoric |
| Anhydrous Ammonium Formate | ≥99% | Sigma-Aldrich | CAS: 540-69-2[9] |
| Dry Methanol (MeOH) | Anhydrous | Fisher Scientific | Reaction solvent |
| Chloroform (CHCl₃) | ACS Grade | VWR | For washing |
| Celite® 545 | N/A | Sigma-Aldrich | Filtration aid |
| Nitrogen Gas (N₂) | High Purity | Airgas | For inert atmosphere |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane (e.g., 3.0 mmol, 730 mg).
-
Addition of Catalyst and Solvent: Add an equal weight of 10% Pd/C catalyst (730 mg) to the flask. To this mixture, add dry methanol (20 mL).
-
Inert Atmosphere: Flush the flask with nitrogen gas. Add anhydrous ammonium formate (15.0 mmol, 946 mg) in a single portion under a nitrogen atmosphere.[6]
-
Reaction: Stir the resulting suspension and heat to reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Monitoring: To monitor the reaction, periodically take a small aliquot, filter it through a small plug of Celite/silica in a pipette, and spot it on a TLC plate against the starting material. A typical mobile phase would be Chloroform:Methanol with a few drops of Ammonium Hydroxide (e.g., 9:1:0.1). The product, a free amine, will have a lower Rf value than the benzyl-protected starting material. The reaction is typically complete within 1-3 hours.
-
Work-up - Catalyst Removal: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the entire reaction mixture through a pad of Celite to completely remove the fine Pd/C catalyst.[11]
-
Washing: Wash the Celite pad thoroughly with chloroform (2 x 20 mL) to ensure all product is collected.
-
Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. This will afford the crude 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane. The excess ammonium formate is volatile and is typically removed during this step.
-
Purification: The resulting crude product is often of high purity. If further purification is required, it can be achieved by silica gel chromatography or recrystallization.
Protocol B: Synthesis via Direct Catalytic Hydrogenation
This protocol is based on a procedure described in the patent literature and is suitable for laboratories equipped with pressure hydrogenation apparatus.[8]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane | N/A | Synthesized Precursor | Starting material |
| 10% Palladium on Carbon (Pd/C) | Catalyst Grade | Sigma-Aldrich | Handle carefully, can be pyrophoric |
| Ethanol (EtOH) | 200 Proof | Decon Labs | Reaction solvent |
| Celite® 545 | N/A | Sigma-Aldrich | Filtration aid |
| Hydrogen Gas (H₂) | High Purity | Airgas | Flammable gas |
Step-by-Step Procedure:
-
Reaction Setup: In a suitable pressure vessel (e.g., a Parr bottle), combine 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane (e.g., 1.0 g, 4.1 mmol), 10% Pd/C (600 mg), and Ethanol (40 mL).[8]
-
Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with H₂ to 50 psi.
-
Reaction: Agitate the reaction mixture at room temperature for approximately 5 hours.[8]
-
Monitoring: Reaction completion can be confirmed by depressurizing and taking a sample for TLC or LC-MS analysis, as described in Protocol A.
-
Work-up - Catalyst Removal: Once complete, carefully vent the excess hydrogen gas from the vessel. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Washing: Wash the Celite pad with additional ethanol.
-
Isolation: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane.[8]
-
Purification: Purify as needed, using methods described in Protocol A.
Workflow Visualization
The general workflow for the synthesis, applicable to both protocols, is outlined below.
Caption: General workflow for the synthesis of the target amine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or Sluggish Reaction | 1. Inactive catalyst (poisoned by sulfur or other impurities).2. Insufficient hydrogen source.3. Poor quality solvent. | 1. Use fresh, high-quality Pd/C. Ensure starting material is free of catalyst poisons.2. Add more ammonium formate (for CTH) or check H₂ pressure/supply.3. Use anhydrous grade solvents. |
| Product Contaminated with Catalyst | Inefficient filtration. | Ensure a thick, well-packed Celite pad is used for filtration. A double filtration may be necessary. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up.3. Product (amine) adsorbing to silica gel during chromatography. | 1. Extend reaction time or increase catalyst loading slightly.2. Ensure thorough washing of the Celite pad.3. For chromatography, pre-treat silica with triethylamine or use a mobile phase containing a small amount of base (e.g., NH₄OH or Et₃N) to prevent streaking and loss. |
References
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Siya Ram and Leonard D. Spicer. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Available at: [Link]
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Han, G. Y., & Kula, M. R. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications, 30(20), 3643-3647. Available at: [Link]
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Gowda, S., & Reddy, K. K. (2000). Catalytic Transfer Hydrogenation Reductions Using Ammonium Formate. A Review. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 39B(5), 307-317. Available at: [Link]
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ResearchGate. (2017). Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzylation reaction. Available at: [Link]
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Mori, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]
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ResearchGate. (2019). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Available at: [Link]
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Zaikin, A., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(30), 10144-10155. Available at: [Link]
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-
ResearchGate. (2014). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Available at: [Link]
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Application Note: The Strategic Integration of the 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane Scaffold in Novel Tyrosine Kinase Inhibitor Design
Abstract and Introduction
Protein tyrosine kinases (TKs) are fundamental enzymes in cellular signal transduction, governing processes like cell growth, differentiation, and survival.[1] Their aberrant activation, through mechanisms such as gene mutation, amplification, or translocation, is a well-established driver of numerous human cancers.[1] Consequently, tyrosine kinase inhibitors (TKIs) have become a cornerstone of targeted cancer therapy since the approval of imatinib in 2001.[1][2]
The development of effective TKIs is a continuous challenge, often hindered by issues of potency, selectivity, and acquired resistance.[3] Modern medicinal chemistry has increasingly turned towards strategies that enhance the three-dimensionality of drug candidates to overcome these hurdles. Shifting from flat, aromatic structures to molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often correlates with improved physicochemical properties, including enhanced solubility, better metabolic stability, and superior pharmacokinetic profiles.[4][5]
Spirocyclic scaffolds are a powerful tool for instilling this three-dimensionality.[6][7] These structures, where two rings are joined by a single common atom, introduce conformational rigidity and novel exit vectors for chemical substituents.[5][8] This guide provides a detailed examination of a specific spirocyclic moiety, 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane , and its strategic application in the design and development of next-generation tyrosine kinase inhibitors. We will explore its structural advantages and provide detailed protocols for its synthesis, incorporation into lead compounds, and subsequent bio-pharmacological evaluation.
The Advantage of the 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane Scaffold
The utility of this dispiro-scaffold in drug design stems from its unique combination of rigidity and three-dimensional topology. Its incorporation into a TKI candidate offers several distinct advantages over more conventional, flexible linkers or ring systems.
-
Enhanced Three-Dimensionality (3D) and Fsp³ Character : The quaternary spiro-carbon atom is inherently three-dimensional. Increasing a molecule's Fsp³ count can disrupt planarity, which may reduce nonspecific hydrophobic interactions and improve aqueous solubility—a critical factor for bioavailability.[4]
-
Conformational Rigidity : The fused ring system of the scaffold significantly reduces the number of rotatable bonds compared to an aliphatic chain.[4] This rigidity can "pre-organize" the pharmacophoric elements of the inhibitor into a bioactive conformation that is optimal for binding to the kinase's active site, potentially leading to a substantial increase in potency and a more favorable entropy of binding.[6]
-
Improved Pharmacokinetic Properties : The introduction of azaspirocycles has been shown to lower lipophilicity (LogD) and improve metabolic stability when replacing traditional motifs like morpholine or piperazine.[4][6] This can lead to better ADME-Tox (Administration, Distribution, Metabolism, Excretion, and Toxicity) profiles in vivo.
-
Novel Chemical Space Exploration : The scaffold provides unique exit vectors for substituent placement, allowing chemists to explore previously inaccessible regions of the target's binding pocket. This can be crucial for developing inhibitors with novel mechanisms of action or for overcoming resistance mutations.[7]
Caption: Conceptual breakdown of the 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane scaffold.
Application in Tyrosine Kinase Inhibitor (TKI) Design
Most TKIs function by competing with adenosine triphosphate (ATP) for binding within the kinase's catalytic domain.[2] The 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane scaffold is not itself the pharmacophore; rather, it serves as a rigid, three-dimensional framework. The secondary amine of the aza-group provides a convenient and reactive handle for covalently linking the scaffold to other molecular fragments that are responsible for the direct interactions with the kinase.
Patents have disclosed compounds where this spirocycle is appended to a core quinoline structure, a common motif in TKIs targeting receptors like EGFR and VEGFR.[9][10][11] In such designs, the spirocycle acts as a terminal group, occupying a specific region of the binding site, while the quinoline core engages in key hydrogen bonding interactions within the "hinge" region of the kinase.
Caption: Conceptual model of a TKI with the spirocyclic scaffold in a kinase active site.
Protocols for Synthesis and Incorporation
The following protocols provide a framework for the synthesis of the scaffold and its subsequent incorporation into a model inhibitor backbone.
Protocol 4.1: Synthesis of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
This procedure is adapted from methods described in patent literature and involves the catalytic hydrogenation of the N-benzyl protected precursor.[9][12]
Materials:
-
10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
-
Palladium on carbon (Pd/C, 10% w/w)
-
Ethanol (EtOH), anhydrous
-
Hydrogen (H₂) gas source
-
Celite®
-
Parr Hydrogenator or similar hydrogenation apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable pressure vessel for a Parr Hydrogenator, dissolve 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane (1.0 g) in anhydrous EtOH (40 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10% by weight of starting material) to the solution. Causality Note: Pd/C is the catalyst for the hydrogenolysis reaction that cleaves the N-benzyl protecting group.
-
Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen gas. Pressurize the vessel with H₂ to 50 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 5-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully depressurize the vessel. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality Note: Celite is a filtration aid that prevents the fine Pd/C particles from passing through the filter paper.
-
Isolation: Rinse the filter cake with additional EtOH. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the title compound, 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, typically as an oil or low-melting solid.
Protocol 4.2: Coupling to a Quinoline Core (Illustrative Example)
This protocol illustrates the N-alkylation of the synthesized scaffold with a generic chloro-functionalized quinoline, a common step in constructing TKIs.[10]
Materials:
-
5,8-Dioxa-10-azadispiro[2.0.4.3]undecane (from Protocol 4.1)
-
4-Chloro-7-(2-chloroethoxy)-6-methoxyquinoline (or similar electrophile)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc) and water for extraction
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane (1.1 equivalents) in anhydrous DMF, add anhydrous K₂CO₃ (3.0 equivalents).
-
Addition of Electrophile: Add 4-Chloro-7-(2-chloroethoxy)-6-methoxyquinoline (1.0 equivalent) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir overnight. Monitor reaction progress by TLC or LC-MS. Causality Note: K₂CO₃ acts as a base to deprotonate the secondary amine of the scaffold, activating it for nucleophilic attack on the chloro-functionalized side chain of the quinoline.
-
Quenching and Extraction: Cool the reaction to room temperature. Pour the mixture into water and extract three times with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with water and then brine solution to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., dichloromethane/methanol) to isolate the desired TKI product.
Caption: Workflow for the synthesis and incorporation of the spirocyclic scaffold.
Protocols for Efficacy and Potency Evaluation
Once synthesized, the novel TKI must be evaluated for its ability to inhibit its target kinase and affect cancer cell viability.
Protocol 5.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific tyrosine kinase using a commercially available assay like ADP-Glo™.[13] This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[13][14]
Materials:
-
Recombinant Tyrosine Kinase of interest (e.g., VEGFR2, EGFR)
-
Specific peptide substrate for the kinase
-
Adenosine Triphosphate (ATP)
-
Synthesized TKI and a positive control inhibitor (e.g., Staurosporine)[13]
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[13]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized TKI in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilution).
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted TKI or DMSO (vehicle control) to each well.
-
Add 2 µL of a solution containing the kinase and its peptide substrate in Kinase Assay Buffer.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. Causality Note: The final ATP concentration should be at or near its Km for the specific kinase to ensure competitive inhibitors can be accurately assessed.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[13]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Higher kinase inhibition results in a lower signal.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
| Kinase Target | Test Compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase A | [Experimental Value] | 5 |
| Kinase B | [Experimental Value] | 10 |
| Kinase C | [Experimental Value] | 20 |
Protocol 5.2: Cell-Based Proliferation Assay
This protocol assesses the antiproliferative effects of the TKI on cancer cells that are dependent on the target kinase for growth and survival.[15]
Materials:
-
Cancer cell line with known overexpression/activation of the target kinase (e.g., AXL-positive cells)[16]
-
Control cancer cell line without target expression (e.g., AXL-negative cells)[16]
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Synthesized TKI
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Sterile, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed both the target-positive and target-negative cell lines into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized TKI for 72 hours. Include a DMSO-only control.
-
Viability Measurement: After the incubation period, add the cell viability reagent according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Acquisition and Analysis: Measure luminescence using a plate reader. Plot the results as a percentage of the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line. Causality Note: A significantly lower GI₅₀ in the target-positive cell line compared to the target-negative line suggests that the compound's antiproliferative effect is on-target.[15]
Caption: Workflow for the biochemical and cellular evaluation of a novel TKI.
Conclusion
The 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane scaffold represents a valuable building block in modern medicinal chemistry for the development of tyrosine kinase inhibitors. Its inherent three-dimensionality and conformational rigidity can be leveraged to significantly improve the potency, selectivity, and pharmacokinetic properties of drug candidates. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, incorporate, and evaluate novel TKIs featuring this promising scaffold, thereby accelerating the discovery of more effective targeted therapies for cancer and other proliferative diseases.
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MDPI. (2026, January 7). Research on the Development and Mechanism of Action of Tyrosine Kinase Inhibitors (TKIs). [Link]
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ResearchGate. (2025, October 19). (PDF) The Use of Spirocyclic Scaffolds in Drug Discovery. [Link]
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Forging New Dimensions in Drug Design: A Guide to the Synthesis of Azadispiro Moieties
Introduction: The Spirocyclic Advantage in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional flat, two-dimensional landscapes of aromatic scaffolds. The "escape from flatland" is a strategic pivot towards three-dimensional (3D) molecular architectures that can offer superior pharmacological properties.[1] Among these, azadispirocycles—rigid bicyclic systems sharing a single nitrogen-containing spirocenter—have emerged as privileged motifs. Their inherent 3D nature provides a fixed and predictable orientation of substituents in space, which can lead to enhanced target selectivity, improved metabolic stability, and higher aqueous solubility compared to their carbocyclic or linear counterparts.[1] Furthermore, azadispiro moieties can serve as innovative bioisosteres for commonly used saturated heterocycles like piperazine and morpholine, offering a pathway to novel chemical space and intellectual property.[1] This guide provides an in-depth exploration of synthetic protocols for incorporating these valuable azadispiro moieties into drug candidates, offering both the "how" and the "why" to empower researchers in their drug discovery endeavors.
Strategic Approaches to Azadispirocycle Synthesis
The construction of the sterically demanding spirocyclic core of azadispiro compounds necessitates robust and efficient synthetic strategies. This section will delve into some of the most powerful methods, including cycloaddition reactions, ring-closing metathesis, and multicomponent reactions, providing detailed protocols for their application.
[2+2] Cycloaddition for the Synthesis of Spiro-β-Lactams
The Staudinger [2+2] ketene-imine cycloaddition is a cornerstone reaction for the synthesis of β-lactams, a class of compounds renowned for their antibiotic activity and broader medicinal applications.[2][3] This method can be effectively employed to construct spiro-β-lactams, where one of the reacting partners contains a pre-existing ring.[2][3]
Causality of Experimental Choices: The key to this transformation is the in situ generation of a ketene from an acyl chloride and a tertiary amine base, typically triethylamine. The imine partner, often derived from a cyclic ketone, provides the second component for the cycloaddition. The reaction is typically carried out in a non-polar solvent like toluene at elevated temperatures to facilitate the cycloaddition.[4] The stereochemical outcome of the reaction can often be controlled by the nature of the substituents on both the ketene and the imine.
Experimental Protocol: Synthesis of a Tetrahydrofuran-Derived Spiro-β-Lactam [4]
This protocol describes the synthesis of a spiro-β-lactam via the reaction of a tetrahydrofuroyl chloride with an imine.
-
Step 1: Acyl Chloride Preparation: To a solution of 2-tetrahydrofuroic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the crude 2-tetrahydrofuroyl chloride, which is used in the next step without further purification.
-
Step 2: Imine Formation: In a separate flask, dissolve the desired cyclic ketone (e.g., N-benzyl-4-piperidone) (1.0 eq) and the primary amine (1.1 eq) in toluene. Heat the mixture to reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC), the solvent is evaporated to yield the crude imine.
-
Step 3: [2+2] Cycloaddition: Dissolve the crude 2-tetrahydrofuroyl chloride in refluxing toluene. To this solution, add triethylamine (1.5 eq) followed by a solution of the crude imine in toluene. Reflux the reaction mixture for 12-24 hours.
-
Step 4: Purification: After cooling to room temperature, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired spiro-β-lactam as a mixture of cis and trans isomers.
Workflow for Spiro-β-Lactam Synthesis
Caption: Workflow for the synthesis of a tetrahydrofuran-derived spiro-β-lactam via a [2+2] cycloaddition reaction.
One-Pot Synthesis of Azaspiro[4.5]decanes
One-pot syntheses are highly desirable in drug development as they reduce reaction time, minimize waste, and improve overall efficiency.[5] This protocol outlines a one-pot method for the preparation of 8-azaspiro[4.5]decane-7,9-dione, a valuable scaffold in medicinal chemistry.[6]
Causality of Experimental Choices: This reaction proceeds through the condensation of 1,1-cyclopentanediacetic acid and urea at high temperatures. The elevated temperature is crucial for the dehydration and subsequent cyclization to form the desired dione. The use of a slight excess of urea ensures the complete conversion of the diacid. Recrystallization from ethanol and activated carbon is an effective method for purifying the final product.
Experimental Protocol: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione [6]
-
Step 1: Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,1-cyclopentanediacetic acid (1.0 eq) and urea (1.4 eq).
-
Step 2: Reaction: Heat the mixture with stirring at 160-170 °C for 1 hour. The mixture will melt and then solidify as the reaction progresses.
-
Step 3: Work-up and Purification: After cooling slightly, add 50% aqueous ethanol to the reaction mixture to dissolve the crude product. Add activated carbon (charcoal) and heat the mixture to a boil. Filter the hot solution to remove the activated carbon. Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.
-
Step 4: Isolation: Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield pure 8-azaspiro[4.5]decane-7,9-dione.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Temperature (°C) | Time (h) | Yield (%) |
| 1,1-Cyclopentanediacetic acid | Urea | 1 : 1.4 | 160-170 | 1 | 89.5 |
| 1,1-Cyclopentanediacetic acid | Urea | 1 : 1.4 | 170-180 | 1 | 84.6 |
Synthesis of 2-Azaspiro[3.3]heptane: A Piperidine Bioisostere
2-Azaspiro[3.3]heptane has gained significant attention as a bioisostere for piperidine, a common motif in many bioactive compounds.[1] Its rigid structure and distinct exit vectors offer opportunities to improve the pharmacological properties of drug candidates.[1]
Causality of Experimental Choices: The presented synthesis involves the deprotection of a tosyl-protected 2-azaspiro[3.3]heptane. The use of a sodium naphthalenide solution is a powerful method for the reductive cleavage of the tosyl group. The reaction is performed in an ethereal solvent like 1,2-dimethoxyethane at low to ambient temperatures to control the reactivity of the organosodium reagent. The purification by silica gel chromatography is essential to isolate the free amine from the reaction byproducts.
Experimental Protocol: Deprotection of 2-Tosyl-2-azaspiro[3.3]heptane [7]
-
Step 1: Reaction Setup: Dissolve 2-tosyl-2-azaspiro[3.3]heptane (1.0 eq) in 1,2-dimethoxyethane in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
Step 2: Reagent Addition: Cool the solution in an ice-water bath. Slowly add a freshly prepared solution of sodium naphthalenide in 1,2-dimethoxyethane dropwise until a persistent green color is observed, indicating an excess of the reagent.
-
Step 3: Reaction: Remove the cooling bath and stir the reaction mixture at room temperature for 1 hour.
-
Step 4: Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the solvent.
-
Step 5: Purification: Purify the residue by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure 2-azaspiro[3.3]heptane.
Reaction Mechanism Visualization
Caption: Reductive detosylation of 2-tosyl-2-azaspiro[3.3]heptane to yield the free amine.
Applications in Drug Discovery: Case Studies
The incorporation of azadispiro moieties has shown promise in the development of novel therapeutic agents. For instance, analogues of the anticancer drug Sonidegib and the antibiotic Danofloxacin have been synthesized where morpholine and piperazine rings, respectively, were replaced with spirocyclic azetidines, resulting in novel compounds with similar physicochemical properties and high activity.[1] Another example is the development of 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[8]
Conclusion
The synthetic protocols detailed in this guide offer robust and versatile methods for the incorporation of azadispiro moieties into drug candidates. By understanding the underlying principles of these reactions and the rationale behind the experimental choices, researchers can effectively leverage these unique 3D scaffolds to explore new chemical space and design next-generation therapeutics with improved pharmacological profiles. The continued development of novel synthetic methodologies will undoubtedly further expand the accessibility and utility of azadispirocycles in the field of drug discovery.
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Application Notes and Protocols for the Development of JAK3 and BTK Inhibitors Utilizing a 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the exploration of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane as a novel chemical scaffold for the development of potent and selective inhibitors against Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK). These two kinases are critical mediators in distinct but related signaling pathways that govern immune cell function. Dysregulation of JAK3 and BTK activity is implicated in a range of autoimmune disorders and B-cell malignancies, respectively, making them high-value targets for therapeutic intervention.[1][2][3][4][5][6] This guide will detail the scientific rationale, provide step-by-step experimental protocols for inhibitor screening and characterization, and offer insights into data interpretation and subsequent optimization strategies.
Introduction: The Rationale for Targeting JAK3 and BTK
The development of targeted therapies has revolutionized the treatment of many diseases, with kinase inhibitors being a particularly successful class of drugs.[7] JAK3 and BTK represent two compelling targets within the kinome due to their restricted expression and critical roles in immune cell signaling.
1.1. Janus Kinase 3 (JAK3): A Key Player in Lymphocyte Development
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that mediate signaling from cytokine receptors.[8][9][10] While other JAKs are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells, particularly lymphocytes.[5][10][11][12][13] JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors, which is a shared subunit for interleukin (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21 receptors.[8][9][10] This unique association makes JAK3 essential for the development, proliferation, and function of T-cells, B-cells, and Natural Killer (NK) cells.[5][14] Consequently, inhibition of JAK3 is a promising strategy for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, as well as for preventing organ transplant rejection.[1][5][8][11][15][16]
1.2. Bruton's Tyrosine Kinase (BTK): A Master Regulator of B-Cell Signaling
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[17] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, maturation, and activation.[2][3][6][17][18][19] Upon BCR engagement, BTK is activated and triggers a cascade of downstream signaling events that ultimately lead to B-cell proliferation and survival.[3][17][18] Dysregulation of BTK signaling is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[2][3][4][20][21] Therefore, BTK inhibitors have emerged as highly effective therapies for these cancers.[2][4][7][20][22]
The 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane Scaffold: A Novel Starting Point
The identification of novel chemical scaffolds is a critical step in the development of new kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties. The 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane core represents a unique and rigid three-dimensional structure that can be strategically decorated with various functional groups to interact with the ATP-binding pockets of JAK3 and BTK. The spirocyclic nature of this scaffold offers the potential for precise orientation of substituents, which can be exploited to achieve high affinity and selectivity.
Experimental Protocols
This section provides detailed, step-by-step protocols for the initial screening and characterization of a library of compounds derived from the 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane scaffold.
3.1. In Vitro Kinase Inhibition Assays
The initial step in evaluating the potential of the novel scaffold is to determine the direct inhibitory activity of its derivatives against the target kinases.
3.1.1. Protocol: In Vitro JAK3 Kinase Assay (Luminescence-Based)
This protocol is adapted from established luminescence-based kinase assays.[23][24]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant JAK3.
Materials:
-
Human recombinant JAK3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[23]
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)[24]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer to each well.
-
Add 2.5 µL of the test compound dilution or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 5 µL of a solution containing the JAK3 enzyme and substrate peptide in kinase buffer.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Reaction: Add 5 µL of ATP solution in kinase buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for JAK3.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[23]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[23]
-
Incubate at room temperature for 30 minutes.[23]
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
3.1.2. Protocol: In Vitro BTK Kinase Assay (Luminescence-Based)
This protocol is based on established luminescence-based kinase assays for BTK.[25][26]
Objective: To determine the IC50 of test compounds against human recombinant BTK.
Materials:
-
Human recombinant BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[25]
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)[27]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer to each well.
-
Add 2.5 µL of the test compound dilution or DMSO to the appropriate wells.
-
Add 5 µL of a solution containing the BTK enzyme and substrate peptide in kinase buffer.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Reaction: Add 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for BTK.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction and Detect ADP: Follow steps 5 and 6 from the JAK3 kinase assay protocol.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the JAK3 assay.
3.2. Cellular Assays for Inhibitor Activity
Cell-based assays are crucial for confirming that the observed in vitro inhibition translates to activity in a more physiologically relevant context.
3.2.1. Protocol: Cellular JAK3 Inhibition Assay (STAT5 Phosphorylation)
This protocol is designed to measure the inhibition of IL-2-induced STAT5 phosphorylation in a human T-cell line, a downstream event of JAK3 activation.[28]
Objective: To determine the cellular potency of test compounds in inhibiting the JAK3 signaling pathway.
Materials:
-
Human T-cell line (e.g., Jurkat, NK-92)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Recombinant human IL-2
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 90% methanol in PBS)
-
Anti-phospho-STAT5 (pY694) antibody (conjugated to a fluorophore)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture the T-cell line according to standard protocols.
-
Compound Treatment:
-
Seed the cells in a 96-well plate.
-
Treat the cells with a serial dilution of the test compounds or DMSO for 1-2 hours.
-
-
Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of IL-2 for 15-30 minutes.
-
Fixation and Permeabilization:
-
Fix the cells by adding fixation buffer.
-
Permeabilize the cells by adding cold permeabilization buffer.
-
-
Staining: Stain the cells with the anti-phospho-STAT5 antibody.
-
Flow Cytometry: Acquire the data on a flow cytometer, measuring the fluorescence intensity of the stained cells.
-
Data Analysis: Determine the IC50 value by plotting the percent inhibition of STAT5 phosphorylation against the compound concentration.
3.2.2. Protocol: Cellular BTK Inhibition Assay (B-Cell Proliferation)
This protocol measures the inhibition of B-cell proliferation induced by BCR stimulation, a key downstream effect of BTK signaling.
Objective: To assess the cellular potency of test compounds in a B-cell functional assay.
Materials:
-
Human B-cell lymphoma cell line (e.g., Ramos, TMD8)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Anti-IgM antibody (for BCR stimulation)
-
Test compounds dissolved in DMSO
-
Cell proliferation reagent (e.g., CellTiter-Glo®, Promega)
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed the B-cells in a 96-well plate.
-
Compound Treatment: Add a serial dilution of the test compounds or DMSO to the wells.
-
BCR Stimulation: Add anti-IgM antibody to the wells to stimulate the BCR.
-
Incubation: Incubate the plate for 48-72 hours.
-
Proliferation Measurement: Add the cell proliferation reagent to each well and measure the luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cell proliferation and determine the IC50 value.
3.3. Kinase Selectivity Profiling
Assessing the selectivity of lead compounds is a critical step to minimize off-target effects.[29][30]
Protocol: Kinase Selectivity Panel Screening
Objective: To determine the inhibitory activity of lead compounds against a broad panel of kinases.
Procedure:
-
Submit the most potent compounds identified from the primary screens to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins).[31]
-
Typically, compounds are initially screened at a single high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases.
-
For any kinases that show significant inhibition, a follow-up IC50 determination should be performed.
-
Data Analysis: Analyze the data to determine the selectivity profile of the compounds. A highly selective compound will show potent inhibition of the target kinase (JAK3 or BTK) with minimal activity against other kinases.
Data Interpretation and Lead Optimization
The data generated from the assays described above will provide a comprehensive initial assessment of the 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane scaffold as a source of JAK3 and BTK inhibitors.
4.1. Structure-Activity Relationship (SAR) Analysis
A thorough analysis of the SAR will be crucial for guiding the next steps in the drug discovery process.
| Compound ID | Scaffold Modification | JAK3 IC50 (nM) | BTK IC50 (nM) | Cellular JAK3 IC50 (nM) | Cellular BTK IC50 (nM) | Selectivity Score (vs. JAK1/2) |
| Example-001 | R1 = H, R2 = Phenyl | 50 | >10,000 | 200 | >10,000 | 100-fold |
| Example-002 | R1 = Methyl, R2 = Phenyl | 25 | >10,000 | 150 | >10,000 | 150-fold |
| Example-003 | R1 = H, R2 = Pyridyl | >10,000 | 80 | >10,000 | 300 | >100-fold vs. other Tec kinases |
4.2. Lead Optimization Strategies
Based on the initial SAR, medicinal chemistry efforts can be directed towards:
-
Improving Potency: Modifying substituents to enhance interactions with key residues in the ATP-binding pocket.
-
Enhancing Selectivity: Exploiting subtle differences in the ATP-binding sites of JAK3 and BTK compared to other kinases. For example, targeting non-conserved residues can significantly improve selectivity.[11][15]
-
Optimizing Physicochemical Properties: Modifying the scaffold to improve solubility, permeability, and metabolic stability.
Visualizing the Signaling Pathways and Experimental Workflow
5.1. Signaling Pathways
Caption: JAK3 Signaling Pathway and Point of Inhibition.
Caption: BTK Signaling Pathway and Point of Inhibition.
5.2. Experimental Workflow
Caption: Workflow for Inhibitor Development.
Conclusion
The 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane scaffold presents a promising and unexplored avenue for the development of novel inhibitors targeting JAK3 and BTK. The detailed protocols and strategic guidance provided in these application notes offer a robust framework for researchers to systematically evaluate and optimize derivatives of this scaffold. Through a combination of rigorous in vitro and cellular screening, comprehensive selectivity profiling, and iterative medicinal chemistry, it is anticipated that potent and selective clinical candidates can be identified for the treatment of autoimmune diseases and B-cell malignancies.
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Application Notes and Protocols for the Synthesis of Novel Tertiary α-Aminophosphonates Using Dispiro Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tertiary α-aminophosphonates are significant structural motifs in medicinal chemistry, recognized as crucial bioisosteres of α-amino acids. Their synthesis, particularly those bearing complex, sterically demanding scaffolds, presents a formidable challenge yet offers the potential for novel therapeutic agents with unique pharmacological profiles. This guide provides a comprehensive overview and a detailed protocol for the synthesis of novel tertiary α-aminophosphonates derived from dispiro ketones via a catalyzed Kabachnik-Fields three-component reaction. We delve into the mechanistic rationale, experimental setup, purification, and characterization, offering field-proven insights to navigate the complexities of reacting sterically hindered substrates.
Introduction: The Significance of Sterically Complex α-Aminophosphonates
α-Aminophosphonates are analogues of α-amino acids where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety.[1] This structural change imparts valuable physicochemical properties, including increased metabolic stability and the ability to mimic the transition state of peptide hydrolysis, making them potent enzyme inhibitors.[2][3] Consequently, they have found applications as anticancer, antiviral, and antibacterial agents.[4]
The introduction of rigid, three-dimensional structures, such as those provided by dispirocyclic scaffolds, is a key strategy in modern drug discovery. Dispiro compounds can orient substituents in precise vectors, enabling highly specific interactions with biological targets and exploring previously inaccessible chemical space. However, the synthesis of α-aminophosphonates from the corresponding ketones, especially sterically hindered ones like dispiro ketones, is notoriously challenging due to the ketone's lower reactivity and significant steric hindrance around the carbonyl group.[5][6]
This document outlines a robust, catalyzed approach to the Kabachnik-Fields reaction, enabling the successful synthesis of tertiary α-aminophosphonates from these challenging dispiro substrates.
Core Principles: The Catalyzed Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound (typically a dialkyl phosphite).[7][8] The reaction mechanism can proceed through two primary pathways, often dependent on the nature of the reactants and catalysts.[9][10]
-
The Imine Pathway: The amine and carbonyl compound first condense to form an imine (Schiff base), which is then attacked by the nucleophilic phosphorus atom of the dialkyl phosphite.
-
The α-Hydroxyphosphonate Pathway: The dialkyl phosphite first adds to the carbonyl group to form an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by the amine.
For sterically hindered ketones, the formation of the imine intermediate is often the rate-limiting and challenging step.[5] The use of a suitable Lewis acid catalyst is crucial to activate the carbonyl group, thereby promoting both imine formation and the subsequent nucleophilic addition of the phosphite.[6][11]
Figure 1: Catalyzed Kabachnik-Fields reaction pathway for sterically hindered ketones.
Experimental Protocol: Synthesis of a Dispiro-α-Aminophosphonate
This protocol is adapted from methodologies proven effective for sterically hindered ketones and is presented as a robust starting point for dispiro substrates.[5]
Materials and Reagents
-
Dispiro Ketone (e.g., Dispiro[5.1.5.1]tetradecan-7-one) (1.0 mmol)
-
Secondary Amine (e.g., Piperidine) (1.2 mmol)
-
Diethyl Phosphite (1.2 mmol)
-
Lewis Acid Catalyst (e.g., Aluminum phthalocyanine chloride, Pht-AlCl) (5 mol%)
-
Anhydrous Toluene
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Causality Behind Choices:
-
Toluene: A non-polar, high-boiling solvent suitable for driving off water via azeotropic removal with a Dean-Stark trap, which is critical for pushing the imine formation equilibrium forward.
-
Lewis Acid Catalyst: Essential for activating the sterically hindered carbonyl of the dispiro ketone, making it more susceptible to nucleophilic attack by the amine.[11] Pht-AlCl has been shown to be effective for such substrates.[5]
-
Inert Atmosphere: Prevents oxidation of reagents and intermediates and keeps the reaction medium anhydrous.
Step-by-Step Synthesis Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dispiro ketone (1.0 mmol, 1.0 eq) and the Lewis acid catalyst (0.05 mmol, 5 mol%).
-
Solvent and Amine Addition: Add anhydrous toluene (20 mL) followed by the secondary amine (1.2 mmol, 1.2 eq).
-
Reaction: Place the flask under an inert atmosphere (N₂ or Ar). Stir the mixture at reflux for 2-4 hours to facilitate imine formation.
-
Phosphite Addition: Cool the reaction mixture to room temperature. Add diethyl phosphite (1.2 mmol, 1.2 eq) dropwise via syringe.
-
Completion: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed.
-
Work-up: Cool the reaction to room temperature. Filter the mixture to remove the catalyst. Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure tertiary α-aminophosphonate.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.[12]
-
NMR Spectroscopy:
-
¹H NMR: Look for characteristic signals for the P-CH proton and the protons of the amine and phosphonate ester groups.
-
¹³C NMR: Identify the key signal for the carbon atom bonded to phosphorus (P-C), which will appear as a doublet due to ¹JPC coupling.
-
³¹P NMR: A single peak in the typical range for phosphonates (δ = 20-30 ppm) is expected, confirming the formation of the P-C bond.
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for P=O (around 1250 cm⁻¹) and P-O-C (around 1050 cm⁻¹) groups.
-
Mass Spectrometry (MS): Confirm the molecular weight of the target compound.
Data Presentation and Troubleshooting
Representative Data
The following table presents hypothetical data for a series of tertiary α-aminophosphonates synthesized from a dispiro ketone, illustrating typical outcomes.
| Entry | Secondary Amine | Time (h) | Yield (%) | ³¹P NMR (δ, ppm) |
| 1 | Piperidine | 18 | 75 | 22.5 |
| 2 | Morpholine | 20 | 71 | 22.8 |
| 3 | Pyrrolidine | 16 | 82 | 22.3 |
| 4 | Dibenzylamine | 24 | 55 | 23.1 |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inefficient catalyst. 2. Insufficient activation of the ketone. 3. Wet reagents/solvents. | 1. Increase catalyst loading to 10 mol%. 2. Try a stronger Lewis acid (e.g., Mg(ClO₄)₂).[12] 3. Ensure all reagents and solvents are rigorously dried. Use a Dean-Stark trap. |
| Formation of Side Products | 1. Decomposition of imine or product. 2. Self-condensation of the ketone. | 1. Lower the reaction temperature after phosphite addition. 2. Add the amine and ketone first and confirm imine formation before adding the phosphite. |
| Difficult Purification | 1. Streaking on silica gel. 2. Co-elution of product and starting amine. | 1. Add 1% triethylamine to the eluent to suppress the basicity of the product. 2. Perform an acidic wash during work-up to remove excess amine. |
Conclusion
The synthesis of tertiary α-aminophosphonates from dispiro compounds represents a significant step toward creating structurally novel and complex molecules for drug discovery. While the steric hindrance of dispiro ketones poses a challenge, the use of a robust Lewis acid-catalyzed Kabachnik-Fields protocol provides a viable and effective synthetic route. This guide offers the foundational knowledge and a detailed experimental framework to empower researchers to explore this promising area of medicinal chemistry.
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Ordóñez, M., & Cativiela, C. (2024). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 29(12), 2909. Available from: [Link]
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Bhagat, S., & Chakraborti, A. K. (2007). An extremely efficient three-component reaction of aldehydes/ketones, amines, and phosphites (Kabachnik-Fields reaction) for the synthesis of α-aminophosphonates catalyzed by magnesium perchlorate. The Journal of Organic Chemistry, 72(4), 1263-1270. Available from: [Link]
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Lavielle, G., & Hautefaye, P. (2005). Recent Progress in Three-Component Reactions for Synthesis of α-Aminophosphonates. International Research Journal of Science & Engineering, 3(2), 123-134. Available from: [Link]
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Keglevich, G., & Bálint, E. (2022). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(17), 6245. Available from: [Link]
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Ghafuri, H., Zamani, F., Bijari, F., & Mohammadiyan, E. (2023). An Efficient Method for the Synthesis of α-Amin Phosphonates with New Reusable Magnetic Nanocatalyst of Fe3O4@SnO2/SO4-2. Organic Chemistry Research, 9(2), 168-179. Available from: [Link]
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Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus-Nitrogen Compounds. De Gruyter. Available from: [Link]
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Slideshare. (2016). Kabachnik fields reaction- Variations, Applications. Available from: [Link]
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Palacios, F., Alonso, C., & de los Santos, J. M. (2007). An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives. Current Organic Chemistry, 11(1), 3-34. Available from: [Link]
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Nellisara, D., et al. (2014). Preparation of New α-Aminophosphonate Derivatives by Kabachnik-Fields Reaction Using a Recyclable Catalyst. Journal of Chemistry, 2014, 1-7. Available from: [Link]
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Palacios, F., et al. (2003). α-Ketiminophosphonates: Synthesis and Applications. European Journal of Organic Chemistry, 2003(13), 2401-2414. Available from: [Link]
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Singh, R. K., et al. (2018). Catalyst free efficient synthesis and characterization of α-aminophosphonates. Journal of Applicable Chemistry, 7(5), 1276-1282. Available from: [Link]
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- 12. An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik-Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate [organic-chemistry.org]
Unlocking New Chemical Space: Application of Dispirocycles in Drug Discovery for Enhanced Potency and Solubility
Introduction: Beyond Flatland in Drug Design
For decades, drug discovery has been dominated by "flat," aromatic, sp2-hybridized molecules. While successful, this approach has led to challenges in achieving high potency and selectivity while maintaining favorable physicochemical properties. The "escape from flatland" is a paradigm shift in medicinal chemistry, encouraging the exploration of three-dimensional (3D) molecular architectures.[1] Dispirocycles, characterized by two rings sharing a single carbon atom, are at the forefront of this movement, offering a rigid and structurally novel scaffold to build upon.[1][2][3] Their inherent 3D nature provides a unique opportunity to orient substituents into previously inaccessible regions of chemical space, leading to improved interactions with biological targets.[1] This guide provides an in-depth exploration of the application of dispirocycles in drug discovery, with a focus on their role in enhancing potency and solubility. We will delve into the mechanistic underpinnings of these improvements, provide detailed protocols for their synthesis and evaluation, and present case studies that highlight their transformative potential.
The Dispirocyclic Advantage: A Three-Dimensional Approach to Drug Properties
The rigid, well-defined geometry of dispirocyclic scaffolds imparts several advantages over their linear or monocyclic counterparts. By constraining the conformational flexibility of a molecule, these scaffolds can pre-organize key binding motifs for optimal interaction with a protein target, leading to a significant increase in binding affinity and, consequently, potency.[4] This conformational restriction also minimizes the entropic penalty upon binding.
Furthermore, the introduction of sp3-rich dispirocyclic cores can significantly improve a compound's physicochemical properties. Shifting from planar, aromatic structures generally correlates with improved aqueous solubility and metabolic stability.[5] The increased saturation can disrupt crystal packing, leading to lower lattice energy and improved solubility. Additionally, the unique 3D arrangement of atoms can shield metabolically labile sites, prolonging the compound's half-life in the body.[1]
Visualizing the Concept: The Dispirocyclic Scaffold
Caption: General structure of a dispirocyclic compound with two rings sharing a central spiro carbon.
Case Study: Dispiro[oxindole-pyrrolidine] Derivatives as MDM2-p53 Inhibitors
The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical target in oncology.[6] Dispiro[oxindole-pyrrolidine] derivatives have emerged as potent inhibitors of this protein-protein interaction. The rigid dispirocyclic core positions key functional groups in a precise orientation to mimic the binding of the p53 peptide to the hydrophobic cleft of MDM2.
Enhancing Potency and Solubility: A Comparative Analysis
The introduction of the dispirocyclic scaffold can lead to a marked improvement in both potency and solubility compared to earlier, more flexible inhibitors.
| Compound | Scaffold | IC50 (MDM2-p53) | Aqueous Solubility (µg/mL) |
| Analog 1 | Acyclic | 5.2 µM | 15 |
| Analog 2 | Monospirocyclic | 0.8 µM | 45 |
| Analog 3 | Dispirocyclic | 0.15 µM | 120 |
This table presents hypothetical data for illustrative purposes, based on general trends observed in medicinal chemistry.
Experimental Protocols
Protocol 1: Synthesis of a Dispiro[oxindole-pyrrolidine] Derivative via 1,3-Dipolar Cycloaddition
This protocol describes a one-pot, three-component reaction for the synthesis of a dispiro[oxindole-pyrrolidine] derivative, a common and efficient method for constructing this scaffold.[7][8][9][10][11][12]
Workflow for the Synthesis of a Dispiro[oxindole-pyrrolidine] Derivative
Caption: A streamlined workflow for the synthesis of dispiro[oxindole-pyrrolidine] derivatives.
Materials:
-
Isatin (1.0 mmol)
-
Sarcosine (1.2 mmol)
-
(E)-3-benzylideneindolin-2-one (1.0 mmol)
-
Methanol (20 mL)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a 50 mL round-bottom flask, add isatin (1.0 mmol), sarcosine (1.2 mmol), and (E)-3-benzylideneindolin-2-one (1.0 mmol).
-
Add 20 mL of methanol to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure dispiro[oxindole-pyrrolidine] derivative.
-
Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Assessment of Aqueous Solubility
Accurate determination of a compound's aqueous solubility is crucial in early drug discovery.[13] Both kinetic and thermodynamic solubility assays are commonly employed.
A. Kinetic Solubility Assay (Nephelometric Method)
This high-throughput method is suitable for early-stage screening.[13][14][15][16]
Materials:
-
Test compound (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Prepare a serial dilution of the test compound's DMSO stock solution directly in the 96-well plate.
-
Add PBS (pH 7.4) to each well to achieve the desired final compound concentrations (typically ranging from 1 to 200 µM) and a final DMSO concentration of 1-2%.
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measure the light scattering of each well using a nephelometer. An increase in nephelometry units indicates precipitation of the compound.
-
The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background.
B. Thermodynamic Solubility Assay (Shake-Flask Method)
This method measures the equilibrium solubility and is considered the gold standard.[15][17][18][19]
Materials:
-
Solid test compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of the solid test compound to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.
-
The thermodynamic solubility is the measured concentration of the saturated solution.
Protocol 3: Potency Assessment - MDM2-p53 Fluorescence Polarization Assay
This assay quantitatively measures the inhibition of the MDM2-p53 interaction by a test compound.[6][20][21]
Principle of Fluorescence Polarization Assay for Protein-Protein Interaction Inhibition
Caption: The principle of the fluorescence polarization assay for screening MDM2-p53 interaction inhibitors.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., with FAM or TAMRA)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Test compound (serial dilutions in DMSO)
-
384-well black, low-volume microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of MDM2 protein and the fluorescently labeled p53 peptide in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
In a 384-well plate, add a small volume (e.g., 100 nL) of the serially diluted test compound in DMSO.
-
Add the MDM2/p53-peptide solution to each well.
-
Include control wells:
-
Negative control (no inhibition): MDM2/p53-peptide solution with DMSO only.
-
Positive control (100% inhibition): Fluorescent p53 peptide only (no MDM2) with DMSO.
-
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
Dispirocycles represent a powerful tool in the medicinal chemist's arsenal for overcoming the challenges of potency and solubility in drug discovery.[4] Their unique three-dimensional architecture allows for the exploration of novel chemical space and the optimization of interactions with biological targets.[1] The synthetic and analytical protocols provided herein offer a practical guide for researchers looking to incorporate these valuable scaffolds into their drug discovery programs. As our understanding of the structure-property relationships of dispirocycles continues to grow, and as new synthetic methodologies emerge, we can expect to see an increasing number of innovative and effective dispirocyclic drugs entering the clinic.[22]
References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
-
protocols.io. In-vitro Thermodynamic Solubility. (2025). Available from: [Link]
-
Zhang, Q., & Lu, H. (2013). Identification of Small Molecules Affecting p53-MDM2/MDMX Interaction by Fluorescence Polarization. Methods in Molecular Biology, 962, 95–111. Available from: [Link]
-
Li, W., et al. (2017). 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Chinese Chemical Letters, 28(2), 321-324. Available from: [Link]
-
Zhang, Q., & Lu, H. (2013). Identification of Small Molecules Affecting p53-MDM2/MDMX Interaction by Fluorescence Polarization. PubMed. Available from: [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
-
Request PDF. 1,3-Dipolar cycloadditions approach to bioactive spiroheterocycles. Available from: [Link]
-
Hassaneen, H. M., et al. (2020). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Journal of the Chinese Chemical Society, 67(11), 2056-2068. Available from: [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available from: [Link]
-
Automated assays for thermodynamic (equilibrium) solubility determination. (2018). ResearchGate. Available from: [Link]
-
Ciafardini, M., et al. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 8, 584. Available from: [Link]
-
Wahlberg, E., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. ACS Chemical Biology, 12(7), 1933–1944. Available from: [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Ciafardini, M., et al. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. Available from: [Link]
-
ISCA. A Facile Regioselective 1,3-dipolar Cycloaddition Protocol for the Synthesis of Thiophene containing Spiro Heterocycles. Available from: [Link]
-
Jebeli Javan, M., et al. (2021). One-Pot Synthesis of Dispiro[oxindole-3,3'-pyrrolidines] by Three-Component [3 + 2] Cycloadditions of in situ-Generated Azomethine Ylides with 3-Benzylidene-2,3-dihydro-1H-indol-2-ones. ResearchGate. Available from: [Link]
-
Tovar, C., et al. (2005). Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction. PubMed. Available from: [Link]
-
Bakhanovich, A. D., et al. (2023). Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium. Molecules, 28(22), 7654. Available from: [Link]
-
Kumar, A., et al. (2022). Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Taylor & Francis Online. Available from: [Link]
-
Request PDF. Regioselective Synthesis of Novel Dispiro-oxindoloindenoquinoxaline Pyrrolidines through 1,3-Dipolar Cycloaddition Methodology. Available from: [Link]
-
ResearchGate. Synthesis of dispiropyrrolidine oxindoles. Available from: [Link]
-
BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. Available from: [Link]
-
Request PDF. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]
-
Pharmaron. Potency Assay Guide. Available from: [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available from: [Link]
-
Di, L., & Artursson, P. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters, 12(2), 209–214. Available from: [Link]
-
BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Available from: [Link]
-
BMG LABTECH. DNA-protein binding by fluorescence anisotropy. Available from: [Link]
-
Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available from: [Link]
-
ResearchGate. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Available from: [Link]
-
Request PDF. Development of a Binding Assay for p53/HDM2 by Using Homogeneous Time-Resolved Fluorescence. Available from: [Link]
-
ResearchGate. Summary of inhibition measurements for PARPi with PARP1 and PARP2 and.... Available from: [Link]
-
Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. The AAPS Journal, 14(2), 244–251. Available from: [Link]
Sources
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- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles] [ccspublishing.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 10. iris.unito.it [iris.unito.it]
- 11. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
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- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
Welcome to the dedicated technical support center for the synthesis of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this unique dispirocycle's synthesis. Here, we address common challenges and provide in-depth troubleshooting guides to streamline your experimental workflow and enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane?
A1: The most frequently cited pathway involves a multi-step sequence. This typically begins with the construction of a protected spiro oxazolidinedione intermediate, followed by a cyclopropanation reaction and subsequent deprotection and reduction steps to yield the final dispiro compound. A common precursor is 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, which is then debenzylated via catalytic hydrogenation to afford the target molecule[1].
Q2: I am observing low yields in the cyclopropanation step. What are the likely causes?
A2: Low yields in cyclopropanation are a frequent challenge due to the high ring strain of the cyclopropane motif[2][3]. Key factors include the reactivity of the alkene precursor, the choice of cyclopropanating agent (e.g., Simmons-Smith reagent or a diazo compound with a metal catalyst), and steric hindrance around the reaction site. Inefficient generation of the active carbene or carbenoid species is also a common culprit[4].
Q3: My final product is difficult to purify. What strategies do you recommend?
A3: The polarity of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, owing to the secondary amine and ether functionalities, can complicate purification. Standard silica gel chromatography is often effective; however, tailing can be an issue. Consider using a mobile phase containing a small percentage of a basic modifier, such as triethylamine or ammonium hydroxide, to mitigate this. Alternatively, ion-exchange chromatography or crystallization of a salt form (e.g., hydrochloride or trifluoroacetate) can be effective purification strategies.
Q4: Can I use a different protecting group for the nitrogen atom?
A4: While the benzyl group is commonly used and can be removed under relatively mild hydrogenolysis conditions[1], other protecting groups are viable. Boc (tert-butyloxycarbonyl) protection is an option, although its removal requires acidic conditions that could potentially affect the spirocycle. Carbamate-based protecting groups that are labile under different conditions (e.g., Fmoc) could also be explored, depending on the overall synthetic strategy and the molecule's stability.
Troubleshooting Guides
Guide 1: Poor Yield in the Spiro-Oxazolidine Formation
The formation of the initial spiro-oxazolidine ring is a critical step. If you are experiencing low yields, consider the following:
Plausible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Inefficient Cyclization | Optimize the reaction temperature and time. Consider using a Dean-Stark apparatus to remove water if the reaction is a condensation. | The equilibrium of the cyclization reaction can be shifted towards the product by removing byproducts like water. |
| Side Reactions | Ensure the purity of your starting materials. Unwanted side reactions can be promoted by impurities. | Impurities can act as catalysts for decomposition or alternative reaction pathways. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to the formation of byproducts. | Precise stoichiometry ensures that the desired reaction proceeds to completion without the formation of unwanted side products. |
Experimental Protocol: Optimizing a Generic Spiro-Oxazolidine Formation
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the keto-precursor in a suitable anhydrous solvent (e.g., toluene, THF).
-
Add the amino-alcohol derivative and a catalytic amount of a suitable acid or base catalyst.
-
If applicable, equip the reaction with a Dean-Stark trap to remove water azeotropically.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction appropriately and proceed with a standard aqueous workup.
-
Purify the crude product by flash column chromatography.
Guide 2: Incomplete Cyclopropanation
The construction of the cyclopropane ring is arguably the most challenging step due to the inherent ring strain.
Plausible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Decomposition of Reagent | Prepare the cyclopropanating agent (e.g., Simmons-Smith reagent) in situ and use it immediately. | Carbenoids and related species are often unstable and have short half-lives[4]. |
| Low Reactivity of Alkene | If using an electron-deficient alkene, a more reactive cyclopropanating agent may be required. | The choice of reagent should be matched to the electronic nature of the alkene substrate. |
| Steric Hindrance | Consider the steric environment around the double bond. A less bulky cyclopropanating agent might be necessary. | Significant steric hindrance can prevent the approach of the reagent to the alkene. |
Experimental Protocol: Simmons-Smith Cyclopropanation
-
Activate zinc dust by treating it with copper sulfate or by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.
-
Suspend the activated zinc-copper couple in anhydrous ether or dichloromethane under an inert atmosphere.
-
Slowly add diiodomethane to the suspension. A gentle reflux should be observed.
-
After the initial exotherm subsides, add the spiro-alkene precursor dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture through a pad of Celite® and wash the filter cake with ether or dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Guide 3: Inefficient Deprotection/Reduction
The final deprotection step is crucial for obtaining the desired product.
Plausible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Catalyst Poisoning | Ensure the substrate is free from sulfur-containing impurities or other known catalyst poisons. | Palladium catalysts are susceptible to poisoning, which deactivates them and halts the reaction. |
| Incomplete Reaction | Increase the catalyst loading or the hydrogen pressure. Ensure efficient stirring to maximize gas-liquid-solid mixing. | Hydrogenolysis is a heterogeneous reaction, and its rate is dependent on the surface area of the catalyst and the mass transfer of hydrogen. |
| Product Instability | If the product is unstable under the reaction conditions, consider a shorter reaction time or a different deprotection method. | The target molecule may be susceptible to degradation under prolonged reaction times or harsh conditions. |
References
- Google Patents. (n.d.). Spiro compounds and methods of use (Patent No. WO2007084875A2).
- Google Patents. (n.d.). Compounds as kinase inhibitors (Patent No. WO2010021918A1).
-
New Journal of Chemistry. (n.d.). Efficient solvent free synthesis of tertiary α-aminophosphonates using H2Ti3O7 nanotubes as a reusable solid-acid catalyst. RSC Publishing. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and antibacterial activities of novel oxazolidinones having.... Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (n.d.). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
-
Studylib. (n.d.). Cyclopropanation & Simmons-Smith Reaction Problem Set. Retrieved from [Link]
-
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]
Sources
Technical Support Center: Purification of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane and Its Derivatives
Welcome to the technical support center for the purification of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered with this unique class of spirocyclic compounds. The rigid, three-dimensional structure of these molecules can present unique purification hurdles.[1] This resource offers troubleshooting strategies and frequently asked questions (FAQs) to streamline your purification workflows and enhance the purity of your target compounds.
Frequently Asked Questions (FAQs)
General Purification Strategies
Q1: What are the initial recommended purification techniques for crude 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane and its derivatives after synthesis?
A1: For the initial purification of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane and its derivatives, the most common and effective starting point is silica gel column chromatography .[2] This technique separates compounds based on their polarity. Given the presence of oxygen and nitrogen heteroatoms, these spirocyclic compounds possess a degree of polarity that makes them amenable to silica gel chromatography.
A typical workflow involves:
-
Solvent System Selection: Start by developing a suitable solvent system using Thin Layer Chromatography (TLC). A common mobile phase for these compounds is a mixture of a non-polar solvent like hexane or dichloromethane (DCM) and a polar solvent such as ethyl acetate (EtOAc) or methanol (MeOH).
-
Slurry Preparation: The crude product is typically adsorbed onto a small amount of silica gel or dissolved in a minimal amount of the mobile phase before loading onto the column.
-
Elution: The column is then eluted with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the desired product.
In many reported syntheses involving 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, purification by silica gel column is a standard step.[2][3]
Q2: My compound is a solid. Is crystallization a viable purification method?
A2: Yes, if your derivative of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is a solid, crystallization can be a highly effective purification technique to achieve high purity.[1] The success of crystallization depends on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Solvent Screening: A good starting point for solvent screening includes common organic solvents like ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution. Allow the solution to cool slowly to promote the formation of well-defined crystals. The purified compound can then be isolated by filtration.
Troubleshooting Guide
Column Chromatography Issues
Q3: I'm observing significant tailing or streaking of my compound on the TLC plate and column. What could be the cause and how can I fix it?
A3: Tailing or streaking, especially for basic compounds like 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, is a common issue in silica gel chromatography.[4] This is often due to strong interactions between the basic nitrogen atom and the acidic silanol groups on the silica surface.
Solutions:
-
Addition of a Basic Modifier: To mitigate this, add a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et3N) or ammonia solution (e.g., 0.5-2% in methanol).[4] This will neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation.
-
Alternative Stationary Phases: If adding a base is not effective or compatible with your compound, consider using a different stationary phase.[1]
-
Alumina (basic or neutral): Alumina is a good alternative for purifying basic compounds.
-
Reverse-phase chromatography (C18): In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4][5] This can be particularly useful for highly polar derivatives.
-
Workflow for Addressing Tailing in Column Chromatography
Caption: Decision tree for troubleshooting tailing during chromatography.
Q4: My compound appears to be decomposing on the silica gel column. How can I confirm this and what are the alternative purification strategies?
A4: Decomposition on silica gel can be a significant problem for sensitive molecules.[1][6]
Confirmation of Decomposition:
-
2D TLC: Spot your compound on a TLC plate. Run the plate in a suitable solvent system. After drying, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you should see a single spot that has moved diagonally. If it is decomposing, you will see additional spots along a vertical line from the main spot.
Alternative Purification Strategies:
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base before use.
-
Florisil or Alumina: These are less acidic stationary phases that can be good alternatives.[6]
-
Preparative TLC or HPLC: For small-scale purifications or when other methods fail, preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be effective.[1]
-
Crystallization: If your compound is a solid, crystallization is an excellent way to purify it without the risk of decomposition on a stationary phase.[7]
Purity and Impurity Profile
Q5: After purification by column chromatography, I still see persistent impurities in my NMR spectrum. What are the likely sources of these impurities and how can I remove them?
A5: Persistent impurities can arise from several sources, including starting materials, by-products from the synthesis, or decomposition products.
Common Impurities and Removal Strategies:
| Impurity Type | Potential Source | Recommended Removal Technique |
| Unreacted Starting Materials | Incomplete reaction | Optimize column chromatography conditions (e.g., gradient elution), recrystallization. |
| Reagent-derived by-products | Excess reagents used in synthesis | Aqueous work-up before chromatography, liquid-liquid extraction. |
| Solvent Residues | Incomplete removal of solvents | High-vacuum drying, co-evaporation with a suitable solvent. |
| N-Oxide formation | Oxidation of the tertiary amine | Careful handling and storage, purification under an inert atmosphere. |
For challenging separations, consider more advanced chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers much higher resolution than standard column chromatography and can be used to separate closely related impurities.[7][8] Both normal-phase and reverse-phase HPLC can be employed.
-
Supercritical Fluid Chromatography (SFC): SFC can be an effective technique for the purification of chiral and achiral small molecules and is often considered a "green" alternative to HPLC.
Experimental Protocol: Standard Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., mixtures of hexanes/EtOAc or DCM/MeOH) to find an eluent that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.
-
-
Column Packing:
-
Choose an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
Collect fractions in test tubes or vials.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
-
Visualization of a General Purification Workflow
Caption: A typical purification workflow for derivatives of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane.
References
- Technical Support Center: Spirocyclization Reactions - Benchchem. (n.d.).
- WO2010021918A1 - Compounds as kinase inhibitors - Google Patents. (n.d.).
- Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry | Sketchy MCAT. (2023, December 2).
- Chromatography Techniques & Key Components. (2023, August 28).
- WO2007084875A2 - Spiro compounds and methods of use - Google Patents. (n.d.).
- Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products - JSM Central. (2024, November 14).
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- Understanding Compound Purification Practices - Moravek. (n.d.).
- Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023, January 7).
Sources
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- 2. WO2010021918A1 - Compounds as kinase inhibitors - Google Patents [patents.google.com]
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- 6. Chromatography [chem.rochester.edu]
- 7. moravek.com [moravek.com]
- 8. Chromatography Techniques & Key Components [excedr.com]
Identification of by-products in the synthesis of dispiro compounds.
Technical Support Center: Synthesis of Dispiro Compounds
A Senior Application Scientist's Guide to By-Product Identification and Mitigation
Welcome to the technical support hub for professionals engaged in the synthesis of dispiro compounds. The unique three-dimensional architecture of spirocycles makes them valuable scaffolds in drug discovery and materials science, but also introduces specific challenges in their synthesis, particularly concerning by-product formation.[1][2][3] This guide provides field-proven insights and troubleshooting protocols to help you identify, characterize, and mitigate common impurities encountered in your reactions.
Troubleshooting Guide: Addressing Issues at the Bench
This section tackles specific experimental observations you might encounter during the synthesis and purification of dispiro compounds.
Q1: My TLC/HPLC analysis shows an unexpected spot/peak close to my product. Could it be an isomer? How can I confirm this and separate them?
A1: This is a very common issue in spirocyclization chemistry, as the creation of a spirocenter often generates stereoisomers (diastereomers) or regioisomers that have similar polarities.
Initial Assessment: Your first hypothesis should be the formation of diastereomers, which are stereoisomers that are not mirror images and have different physical properties.[4] This is especially likely if your reaction creates more than one new chiral center. Regioisomers can also form if the cyclization can occur at different points on a molecule.
Causality and Confirmation:
-
Mass Spectrometry (MS): The first step is to analyze the unexpected peak by LC-MS. If the by-product has the exact same mass as your desired product, you have strong evidence for it being an isomer.[5][6] High-Resolution Mass Spectrometry (HRMS) can confirm they share the identical molecular formula.[5]
-
Nuclear Magnetic Resonance (NMR): If you can isolate even a small amount of the by-product, ¹H and ¹³C NMR are definitive. Diastereomers will have distinct, albeit often similar, NMR spectra. For complex structures, 2D NMR experiments like COSY, HSQC, and especially NOESY/ROESY are invaluable for confirming the relative stereochemistry.[7][8]
Workflow for Isomer Identification & Separation
Caption: Workflow for Isomer Identification and Separation.
Mitigation and Separation Protocol: Purifying closely related isomers can be challenging.[9]
-
Optimize Flash Chromatography: Carefully screen solvent systems (eluents). A shallow gradient elution is often more effective than an isocratic one for separating compounds with close Rf values.[9] Sometimes, switching the stationary phase (e.g., from silica to alumina or a bonded phase) can alter selectivity.
-
Preparative HPLC/CPC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography (CPC) offer superior resolution.[9][10] Chiral columns are specifically designed to separate enantiomers but can also be effective for diastereomers.[11]
| Technique | Primary Use | Strengths | Limitations |
| TLC/HPLC | Separation & Purity Check | Fast, routine monitoring, good for polarity differences.[12] | May not resolve very similar isomers; not a definitive identification tool alone.[13] |
| LC-MS | Molecular Weight Determination | Confirms if by-product is isomeric; high sensitivity.[5][14] | Does not differentiate between isomers without chromatographic separation.[8] |
| NMR | Structure Elucidation | The gold standard for identifying isomers and determining stereochemistry (using 2D NMR).[7][15] | Requires isolated, pure sample; lower sensitivity than MS.[8] |
| Prep-HPLC | High-Resolution Purification | Excellent for separating challenging isomeric mixtures.[9] | Lower capacity, more expensive than flash chromatography. |
Q2: My crude NMR spectrum is complex and shows many unidentifiable peaks, suggesting multiple by-products. What are the likely culprits and how do I begin to identify them?
A2: A complex crude NMR points towards side reactions, incomplete conversion, or degradation. In dispiro synthesis, which often involves multi-component reactions or strained intermediates, this is a frequent challenge.
Common Causes and By-Product Classes:
-
Incomplete Cyclization: One of the most common issues is the presence of unreacted starting materials or stable intermediates. For example, in a reaction involving a Michael addition followed by cyclization, the linear Michael adduct may be a major by-product if the final ring-closing step is slow or reversible.
-
Side Reactions: Depending on your specific chemistry, look for evidence of:
-
Self-condensation/Polymerization: Aldehydes or ketones used as starting materials can polymerize under acidic or basic conditions.[16]
-
Elimination Products: If there is a leaving group present, elimination can compete with the desired cyclization.
-
Rearrangement: The spirocyclic core itself, especially if strained, might undergo rearrangement to a more stable fused-ring system.
-
-
Reagent Decomposition: Impure or old reagents can introduce contaminants or participate in undesired reactions.[17][18]
Systematic Identification Protocol:
-
Simplify the Mixture: Your first priority is to get a cleaner sample. Perform a preliminary purification using flash column chromatography, even if it doesn't yield pure product. Try to isolate the major by-products.[17]
-
Characterize the Fractions:
-
Mass Spectrometry (MS): Obtain a mass for each major isolated by-product. This is the quickest way to get vital information. Does the mass correspond to a starting material? An intermediate? Or perhaps the product plus or minus a small molecule (e.g., H₂O)?
-
Infrared (IR) Spectroscopy: A quick IR spectrum can reveal key functional groups. For instance, the presence of a strong C=O stretch without an -OH band might suggest an intermediate keto-aldehyde, whereas the desired product might be a spirocyclic alcohol.[7][14]
-
NMR Spectroscopy: Once a by-product is reasonably pure, acquire detailed ¹H, ¹³C, and, if necessary, 2D NMR data. This will allow you to piece together the structure.[7]
-
General Troubleshooting Workflow for Complex Mixtures
Caption: A systematic approach to deconvoluting complex reaction mixtures.
Frequently Asked Questions (FAQs)
Q3: What is the difference between a "by-product" and a "side product," and why does it matter?
A3: While often used interchangeably, these terms have distinct meanings in process chemistry that can guide your optimization strategy.[19][20]
-
By-products are materials formed as a direct and unavoidable consequence of the desired reaction chemistry. They appear in the balanced chemical equation. For example, in a Suzuki coupling to form a precursor, stoichiometric amounts of borate salts are generated as by-products. To eliminate these, you would need to fundamentally change the reaction type (e.g., use a different coupling reaction).[20]
-
Side products result from competing reaction pathways (side reactions). Their formation is not stoichiometrically linked to the main reaction and can, in principle, be minimized or eliminated by optimizing reaction conditions (temperature, concentration, catalyst, etc.).[19][20]
Understanding this distinction is crucial. If you are dealing with a true by-product, efforts should focus on efficient removal during workup and purification. If it's a side product, your efforts should be directed at optimizing the reaction conditions to disfavor the competing pathway.
Q4: How can I proactively design my experiment to minimize by-product formation in a dispirocyclization reaction?
A4: Proactive experimental design is key to success. The three-dimensional nature of spirocycles means that steric and stereoelectronic effects are paramount.
-
Control of Reaction Conditions:
-
Temperature: Many reactions can yield different products under kinetic versus thermodynamic control. Running a reaction at a lower temperature often favors the fastest-formed product (kinetic), while higher temperatures can allow the system to equilibrate to the most stable product (thermodynamic).[9] It is critical to determine which condition favors your desired dispiro compound.
-
Concentration: Intramolecular cyclizations are favored at high dilution, which minimizes intermolecular side reactions like polymerization.
-
Order of Addition: Adding a particularly reactive reagent slowly can help maintain a low instantaneous concentration, preventing side reactions.[18]
-
-
Choice of Reagents and Catalysts: The catalyst can dramatically influence the reaction pathway. For instance, in acid-catalyzed reactions, a mild Lewis acid might be cleaner than a strong Brønsted acid that could cause degradation.[16] Chiral catalysts or auxiliaries are often employed to control stereoselectivity and prevent the formation of unwanted diastereomers.[9]
-
Substrate Design: The stereochemistry of the starting material can direct the outcome. Installing a bulky protecting group can block an undesired reaction pathway or force a reagent to approach from a specific face, enhancing diastereoselectivity.[9]
Q5: What are the most powerful analytical techniques for characterizing a completely unknown by-product?
A5: When you have no initial hypothesis about a by-product's structure, a combination of techniques is essential for unambiguous identification.[5][21]
-
High-Resolution Mass Spectrometry (HRMS): This should be your first step after isolation. It provides the accurate mass, allowing you to determine the exact molecular formula. This is the single most important piece of data for constraining the possibilities.
-
Multidimensional NMR (2D NMR): This is the most powerful tool for structure elucidation of an unknown organic molecule in solution.[15][22]
-
¹H-¹H COSY: Shows which protons are coupled (usually on adjacent carbons).
-
HSQC/HMQC: Correlates protons directly to the carbons they are attached to.
-
HMBC: Shows longer-range correlations between protons and carbons (2-3 bonds away), which is critical for piecing together the molecular backbone and connecting quaternary centers.
-
NOESY/ROESY: Reveals through-space correlations, helping to establish the 3D structure and relative stereochemistry.
-
-
Combined Approaches (LC-MS-NMR): Modern analytical workflows can integrate these techniques. LC-MS can identify masses of interest in a complex mixture, which can then be targeted for NMR analysis, sometimes using hyphenated systems that perform both analyses on the same sample.[6][23]
References
- Benchchem. (n.d.). Technical Support Center: Minimizing Byproducts in Organic Synthesis.
- KiloMentor. (2017, February 17). Byproducts, Side-products, and Co-products.
- Organic Process Research & Development. (2012, December 4). On Byproducts and Side Products.
- Research and Reviews. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
- MDPI. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals.
- InfinityLearn NEET. (2025, November 4). Tricks to Identify Organic Reaction Products Instantly.
- American Chemical Society. (2025). Enabling organic synthesis through the development and application of novel analytical methods. ACS Fall 2025.
- Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification.
- Benchchem. (n.d.). Troubleshooting common issues in spirocyclic compound synthesis.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Royal Society of Chemistry. (2018, April 10). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews.
- CORE. (n.d.). The separation of optical isomers by gas chromatography.
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
- Reddit. (2019, January 18). Do any of you have any tips/tricks on knowing what the products are going to be?. r/chemhelp.
- YouTube. (2021, September 20). organic chemistry characterization data.
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- PMC - NIH. (n.d.). Separation techniques: Chromatography.
- ResearchGate. (n.d.). Synthesis of dispiro[1,3′-pyrrolidine-2′,2′′-indene]-1′′,2,3′′-triones.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- PMC - PubMed Central - NIH. (n.d.). Spirocyclic Motifs in Natural Products.
- Frontiers. (2024, February 28). On the part that NMR should play in mass spectrometry metabolomics in natural products studies.
- Rotachrom Technologies. (n.d.). Isomer separation by CPC chromatography.
- PMC - NIH. (n.d.). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics.
- JournalAgent. (2016, October 1). Separation techniques: Chromatography.
- ResearchGate. (n.d.). Proposed mechanism for the spirocyclization–desilylation reaction.
- ResearchGate. (2025, August 6). Using NMR to identify and characterize natural products | Request PDF.
- PubMed. (2013, March 15). Facile one-pot synthesis of novel dispirooxindole-pyrrolidine derivatives and their antimicrobial and anticancer activity against A549 human lung adenocarcinoma cancer cell line.
- Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds?.
- Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Taylor & Francis. (n.d.). Spiro – Knowledge and References.
- Royal Society of Chemistry. (n.d.). Diastereoselective synthesis of dispiro[indoline-3,3′-furan-2′,3′′-pyrrolidine] via [3 + 2]cycloaddition reaction of MBH maleimides of isatins and 1,3-dicarbonyl compounds. Organic Chemistry Frontiers.
- ChemPlusChem. (2025, October 17). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties.
- ResearchGate. (n.d.). Spiro Compounds: A Brief History.
Sources
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- 2. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. ijpsjournal.com [ijpsjournal.com]
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- 8. Frontiers | On the part that NMR should play in mass spectrometry metabolomics in natural products studies [frontiersin.org]
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Technical Support Center: Method Refinement for the Stereoselective Synthesis of Dispiro-heterocycles
Welcome to the technical support center for the stereoselective synthesis of dispiro-heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these structurally intricate molecules. Here, you will find practical, field-proven insights in a question-and-answer format to troubleshoot common experimental challenges and refine your synthetic methodologies.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most critical factors influencing diastereoselectivity in [3+2] cycloaddition reactions for dispiro-heterocycle synthesis?
-
My reaction is complete, but the enantiomeric excess (ee%) is low. What are the likely causes and how can I improve it?
-
I am observing product isomerization. What causes this and how can it be controlled?
-
What is the impact of microwave assistance on the synthesis of dispiro-heterocycles?
-
-
Troubleshooting Guide
-
Problem 1: Poor Diastereoselectivity or Incorrect Diastereomer
-
Problem 2: Low Enantioselectivity (ee%)
-
Problem 3: Low or No Product Yield
-
Problem 4: Product Isomerization
-
Problem 5: Difficulty in Product Purification
-
-
Experimental Protocols
-
Protocol 1: General Procedure for a Three-Component [3+2] Cycloaddition for the Synthesis of Dispirooxindoles
-
Protocol 2: Screening for Optimal Chiral Catalyst and Solvent Conditions
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing diastereoselectivity in [3+2] cycloaddition reactions for dispiro-heterocycle synthesis?
A1: The diastereoselectivity of [3+2] cycloaddition reactions is a nuanced outcome of several interacting factors. The structure of the dipolarophile, particularly the ethylenic component, plays a pivotal role. For instance, in the synthesis of dispiro[imidazothiazolotriazine-pyrrolidin-oxindoles], the geometry of the imidazothiazolotriazine derivative can dictate the approach of the azomethine ylide, leading to either anti-exo or syn-endo diastereomers[1][2]. The choice of solvent can also significantly influence the transition state energies of the diastereomeric pathways, thereby affecting the final product ratio[]. Temperature is another critical parameter; lower temperatures generally favor the formation of the thermodynamically more stable diastereomer.
Q2: My reaction is complete, but the enantiomeric excess (ee%) is low. What are the likely causes and how can I improve it?
A2: Low enantiomeric excess is a common challenge in asymmetric catalysis and can stem from several sources. The efficacy of the chiral catalyst is paramount. Catalyst deactivation or the presence of a non-selective background reaction can erode enantioselectivity[1]. The choice of solvent can dramatically impact the chiral induction by altering the conformation of the catalyst-substrate complex[][4]. Temperature also plays a crucial role, with lower temperatures often leading to higher ee% by increasing the energy difference between the diastereomeric transition states[4]. It is also essential to ensure the high purity of all reagents and the catalyst, as impurities can act as catalyst poisons or promote side reactions[4].
Q3: I am observing product isomerization. What causes this and how can it be controlled?
A3: Isomerization in the synthesis of dispiro-heterocycles, particularly those containing pyrrolidine rings, can occur under basic conditions[1][2]. For example, anti-exo products of dispiro[imidazothiazolotriazine-pyrrolidin-oxindoles] have been shown to isomerize upon treatment with sodium alkoxides[1][2]. This can involve the epimerization at a single stereocenter or more complex rearrangements[1][2]. To control isomerization, it is crucial to carefully manage the reaction pH and the basicity of any reagents used in the workup and purification steps. If the desired product is the kinetically favored one, minimizing reaction time and maintaining neutral or slightly acidic conditions during workup is advisable.
Q4: What is the impact of microwave assistance on the synthesis of dispiro-heterocycles?
A4: Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of complex heterocyclic frameworks, including dispiro-heterocycles[5][6][7]. The primary advantages are a significant reduction in reaction times and often an improvement in product yields[5][6]. This is attributed to the efficient and rapid heating of the reaction mixture, which can minimize the formation of side products that may occur during prolonged heating with conventional methods[5]. In many reported syntheses of dispiro-pyrrolidines and other related structures, microwave irradiation has been shown to be an environmentally friendly and efficient alternative to conventional heating[6].
Troubleshooting Guide
Problem 1: Poor Diastereoselectivity or Incorrect Diastereomer
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Sub-optimal Solvent | Perform a solvent screen (e.g., toluene, DCM, THF, MeCN, dioxane). | The polarity and coordinating ability of the solvent can influence the stability of the diastereomeric transition states, thereby altering the diastereomeric ratio (d.r.)[]. |
| Incorrect Temperature | Vary the reaction temperature. Typically, lower temperatures (-78 °C to RT) favor higher diastereoselectivity. | Lowering the temperature increases the energy difference between the competing diastereomeric transition states, favoring the formation of the lower energy product. |
| Steric Hindrance | Modify the substituents on the reactants to enhance steric differentiation between the two faces of the dipolarophile or dipole. | Increased steric bulk can create a greater preference for one approach of the reacting partners, leading to higher diastereoselectivity. |
| Base/Catalyst Choice | If using a base or catalyst, screen different options (e.g., DBU, Et3N, different Lewis acids). | The nature of the base or catalyst can influence the geometry of the reactive intermediates and the transition state assembly. |
Problem 2: Low Enantioselectivity (ee%)
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Sub-optimal Chiral Catalyst/Ligand | Screen a range of chiral catalysts or ligands with different steric and electronic properties. | The structure of the chiral catalyst is directly responsible for creating the asymmetric environment that dictates the enantioselectivity[8][9]. |
| Catalyst Deactivation/Poisoning | Ensure high purity of all reagents and solvents. Consider using a higher catalyst loading or adding the catalyst in portions. | Impurities can irreversibly bind to the catalyst, rendering it inactive. Product inhibition can also lead to catalyst deactivation[1]. The concept of "chiral poisoning" highlights how even small amounts of certain chiral impurities can disproportionately affect an asymmetric reaction[5][10][11]. |
| Incorrect Solvent | Conduct a solvent screen. Aprotic, non-coordinating solvents often provide better enantioselectivity. | The solvent can interact with the catalyst and substrate, affecting the rigidity and conformation of the chiral transition state[][4]. |
| Non-optimal Temperature | Optimize the reaction temperature, usually by lowering it. | Lower temperatures generally enhance enantioselectivity by maximizing the energy difference between the two enantiomeric transition states[4]. |
Problem 3: Low or No Product Yield
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Decomposition of Starting Materials or Product | Monitor the reaction by TLC or LC-MS to check for decomposition. Consider milder reaction conditions. | The reactants or the desired product may be unstable under the reaction conditions (e.g., high temperature, strong base/acid). |
| Inefficient Catalyst | Increase catalyst loading or try a more active catalyst. | The catalyst may not be efficient enough to promote the reaction at a reasonable rate. |
| Side Reactions | Analyze the crude reaction mixture to identify byproducts. Modify reaction conditions to disfavor side reactions (e.g., change temperature, solvent, or concentration). | Competing reaction pathways can consume starting materials, leading to a lower yield of the desired product. |
| Use of Microwave Irradiation | Employ microwave heating to potentially accelerate the reaction and improve yield. | Microwave irradiation can lead to rapid and uniform heating, often reducing reaction times and minimizing the formation of degradation products[5][6][7]. |
Problem 4: Product Isomerization
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Basic Conditions | Use neutral or slightly acidic workup and purification conditions. Avoid strong bases. | The presence of a base can catalyze the epimerization of stereocenters, particularly those adjacent to a carbonyl group or other activating functionality, leading to a mixture of diastereomers[1][2]. |
| Prolonged Reaction Time or High Temperature | Monitor the reaction closely and stop it as soon as the starting material is consumed. Use the lowest effective temperature. | The thermodynamically more stable isomer may be formed over time, even if a different kinetic product is initially favored. |
Problem 5: Difficulty in Product Purification
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Co-elution of Diastereomers | Optimize column chromatography conditions (e.g., try different solvent systems, use a longer column, or a stationary phase with different selectivity like silica, alumina, or C18)[12][13]. Consider preparative HPLC or SFC[][7][14][15][16]. | Diastereomers have different physical properties but can sometimes have very similar polarities, making their separation by standard column chromatography challenging[12][13]. Chiral stationary phases in HPLC or SFC can often provide the necessary selectivity for separating stereoisomers[][14][16]. |
| Presence of Co-eluting Impurities | Use orthogonal purification techniques (e.g., RP-HPLC followed by normal phase chromatography). Employ LC-MS to identify the impurities and tailor the purification strategy accordingly[17][18][19][20]. | Impurities with similar polarity to the desired product will co-elute. Using a separation technique that relies on a different separation mechanism (e.g., hydrophobicity vs. polarity) can resolve these impurities[17]. |
Experimental Protocols
Protocol 1: General Procedure for a Three-Component [3+2] Cycloaddition for the Synthesis of Dispirooxindoles
This protocol is a generalized procedure based on commonly reported methods for the synthesis of dispirooxindoles.
-
Reactant Preparation: To a solution of isatin (1.0 mmol) and an α-amino acid (e.g., sarcosine, 1.2 mmol) in an appropriate solvent (e.g., methanol, 10 mL) in a round-bottom flask, add the dipolarophile (e.g., a 3-ylideneoxindole, 1.0 mmol).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., reflux) and monitor its progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with cold solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired dispirooxindole.
Caption: Logical workflow for optimizing stereoselective reaction conditions.
References
-
Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium. International Journal of Molecular Sciences, 2023. [Link]
-
Synthesis, Structure and Stereochemistry of Dispirocompounds Based on Imidazothiazolotriazine and Pyrrolidineoxindole. International Journal of Molecular Sciences, 2022. [Link]
-
Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules, 2018. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 2023. [Link]
-
Chiral poisoning: a novel strategy for asymmetric catalysis. Journal of the American Chemical Society, 1994. [Link]
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Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. American Chemical Society, 2012. [Link]
-
Separation of diastereomers. Chromatography Forum. [Link]
-
Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. Chemistry–A European Journal, 2023. [Link]
-
Enantioselective Synthesis of Spiro Heterocycles. Request PDF. [Link]
-
Stereospecific [3 + 2] Cycloaddition of Chiral Arylallenes with C,N-Cyclic Azomethine Imines. The Journal of Organic Chemistry, 2023. [Link]
-
(PDF) Organocatalyzed enantioselective synthesis of spirooxindole scaffolds. ResearchGate. [Link]
-
Chiral Poisoning and Asymmetric Activation. Chemical Reviews, 2003. [Link]
-
One-Pot (3 + 2) Cycloaddition–Isomerization–Oxidation of 2,2,2-Trifluorodiazoethane and Styryl Derivatives. The Journal of Organic Chemistry, 2023. [Link]
-
(PDF) Achiral SFC for Purification of Pharmaceuticals. ResearchGate. [Link]
-
(PDF) Chiral Poisoning and Asymmetric Activation. ResearchGate. [Link]
-
Plausible explanation for the low enantioselectivity observed. ResearchGate. [Link]
-
The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
Optimization of [3 + 2] cycloaddition reaction with 1 a, 2 a, and 3 a [a]. ResearchGate. [Link]
-
Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition‐Metal Catalysis (2023). SciSpace. [Link]
-
Separation of achiral analytes using supercritical fluid chromatography with chiral stationary phases. Journal of Chromatography A, 2013. [Link]
-
Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. Journal of the American Chemical Society, 2025. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 2017. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 2022. [Link]
-
Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation: divergent reactivity by catalyst control. Chemical Communications, 2014. [Link]
-
Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 2013. [Link]
-
How can we separate diastereomers of larger organic moiety? ResearchGate. [Link]
-
Key Concepts in Stereoselective Synthesis. ETH Zurich. [Link]
-
Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions. Chemistry – An Asian Journal, 2017. [Link]
-
Chemo- and Diastereoselective Synthesis of Spirooxindole-pyrazolines and Pyrazolones via P(NMe2)3-Mediated Substrate-Controlled Annulations of Azoalkenes with α-Dicarbonyl Compounds. Organic Letters, 2023. [Link]
-
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 2021. [Link]
-
Stereoselective synthesis of 3,3'-spirooxindoles with higher order heterocycles. Organic & Biomolecular Chemistry, 2025. [Link]
-
Substrate-directed divergent annulations of sulfur ylides: synthesis of functionalized bispirocyclopentane and bispirocyclopropane derivatives. Organic & Biomolecular Chemistry, 2023. [Link]
-
Regio- and stereoselective synthesis of functionalized and fused heterocycles from Morita–Baylis–Hillman adducts of dicyclopentadienone. Organic & Biomolecular Chemistry, 2017. [Link]
-
Organic Letters Ahead of Print. ACS Publications. [Link]
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Stability studies of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane in different solvent systems.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in various solvent systems. While specific stability data for 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is not extensively published, this document synthesizes established principles of heterocyclic chemistry, stability testing, and expert analysis of its unique dispiro structure to anticipate and address potential challenges in your research.
I. Understanding the Stability of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
The structure of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, featuring a secondary amine within a spirocyclic system containing ether linkages, presents a unique set of stability considerations. The presence of lone pairs on both the nitrogen and oxygen atoms makes the molecule susceptible to interactions with different solvent environments, particularly protic and aprotic polar solvents. The strained spirocyclic framework may also influence its reactivity and degradation pathways.
II. Troubleshooting Guide: Common Issues in Stability Studies
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Scenario 1: Inconsistent Results in Polar Protic Solvents (e.g., Methanol, Water)
Question: I am observing rapid and unpredictable degradation of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane in methanol-water mixtures. What could be the cause?
Answer: Rapid degradation in polar protic solvents is likely due to acid- or base-catalyzed hydrolysis of the ether linkages or the inherent reactivity of the secondary amine. The solvent itself can act as a nucleophile or facilitate proton transfer, leading to ring-opening reactions.
Causality Explained: Polar protic solvents can stabilize charged intermediates, thereby lowering the activation energy for degradation pathways.[1] For instance, protonation of the ether oxygen can initiate a ring-opening cascade.
Troubleshooting Steps:
-
pH Control: The stability of nitrogen-containing heterocycles is often pH-dependent. Ensure strict pH control of your solvent system using appropriate buffers. The optimal pH will need to be determined empirically, but starting with a neutral buffer (pH 7) is advisable.
-
Solvent Selection: If pH control is insufficient, consider less protic or aprotic solvents. The choice will depend on the intended application.
-
Temperature Management: Degradation reactions are accelerated at higher temperatures. Conduct your studies at controlled, and if necessary, reduced temperatures.[2]
-
Inert Atmosphere: The presence of dissolved oxygen can promote oxidative degradation of the secondary amine. Degas your solvents and consider running experiments under an inert atmosphere (e.g., nitrogen or argon).
Scenario 2: Unexpected Peaks in HPLC Analysis After Stress Testing
Question: After subjecting my sample to forced degradation conditions (acidic, basic, oxidative), my HPLC chromatogram shows multiple unknown peaks. How do I identify them?
Answer: The appearance of multiple peaks indicates the formation of degradation products. Identifying these is crucial for understanding the degradation pathway.
Expert Insight: The secondary amine is a likely site for oxidation, potentially forming an N-oxide.[3] The ether linkages are susceptible to hydrolysis, which would lead to ring-opening.
Identification Workflow:
-
LC-MS/MS Analysis: The most powerful technique for identifying unknown degradants is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4] This will provide the molecular weights of the degradation products and fragmentation patterns that can be used for structural elucidation.
-
Forced Degradation Strategy: To simplify the chromatogram, consider reducing the severity of the stress conditions (e.g., lower acid/base concentration, shorter exposure time).[3] This may favor the formation of primary degradants over secondary ones.
-
Comparative Analysis: Compare the chromatograms from different stress conditions. Peaks that appear under multiple conditions may be common intermediates or final products.
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60 °C).
-
Photodegradation: Expose the stock solution to a calibrated light source as per ICH Q1B guidelines.[2]
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with MS detection.
Logical Relationship Diagram:
Caption: Potential degradation pathways of the topic compound.
III. Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for stability studies of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and robust method for quantifying the parent compound and its degradation products.[5] For comprehensive analysis and identification of unknowns, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[4]
Q2: How does solvent polarity affect the stability of this compound?
A2: The effect of solvent polarity can be complex. Polar solvents may stabilize the ground state or transition states of degradation reactions.[1][6] For heterocyclic compounds, increased solvent polarity can sometimes lead to greater stability by favoring zwitterionic forms, but it can also accelerate degradation by facilitating bond cleavage.[1] Therefore, the effect of solvent polarity should be experimentally determined for 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane.
Q3: Are there any specific storage conditions recommended for this compound?
A3: Based on general safety data for similar compounds, it is recommended to store 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane in a cool, well-ventilated area, away from strong acids, bases, and oxidizing agents.[7] For long-term storage, refrigeration (2-8 °C) is advisable.[7]
Q4: My mass balance in the stability study is low. What are the possible reasons?
A4: A low mass balance suggests that not all degradation products are being detected. This could be due to:
-
Formation of non-UV active compounds: Some degradation products may lack a chromophore.
-
Formation of volatile compounds: Degradation may lead to volatile products that are lost during sample preparation or analysis.
-
Precipitation of degradants: Some degradation products may be insoluble in the solvent system.[3]
To troubleshoot this, consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in conjunction with your HPLC system. Headspace Gas Chromatography (GC) can be used to analyze for volatile degradants.
Q5: What are the key considerations for developing a stability-indicating HPLC method for this compound?
A5: A stability-indicating method must be able to separate the parent compound from all potential degradation products. Key development steps include:
-
Column Selection: A C18 column is a good starting point for reverse-phase chromatography.[5]
-
Mobile Phase Optimization: Experiment with different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH to achieve optimal separation.
-
Forced Degradation Samples: Use samples from forced degradation studies to challenge the method's specificity and ensure all degradant peaks are resolved from the main peak.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess peak purity and ensure the main peak is not co-eluting with any degradants.
Experimental Workflow: HPLC Method Development
Sources
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Technical Support Center: Enhancing the Efficiency of Multi-Component Reactions Involving Dispiro Scaffolds
Welcome to the technical support center dedicated to advancing your research in the synthesis of complex dispiro scaffolds through multi-component reactions (MCRs). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the intricacies of these powerful, yet often challenging, chemical transformations. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and innovate rationally.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using MCRs for synthesizing dispiro compounds?
A1: Multi-component reactions offer significant advantages in terms of efficiency and complexity generation. By combining three or more reactants in a single step, MCRs adhere to the principles of green chemistry by reducing solvent waste, purification steps, and overall reaction time.[1] For dispiro scaffolds, which are characterized by their rigid, three-dimensional structures, MCRs provide a rapid route to novel and structurally diverse molecules that would otherwise require lengthy, linear synthetic sequences. This is particularly valuable in drug discovery for exploring new chemical space.
Q2: Which named MCRs are most commonly employed for dispiro synthesis?
A2: The Passerini and Ugi reactions are among the most prominent isocyanide-based MCRs utilized for generating peptoid-like structures, which can be further elaborated into complex heterocyclic systems.[2] Additionally, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing spiro-heterocycles, including dispiro systems, with high stereoselectivity.[3][4] The choice of reaction depends on the desired scaffold and the available starting materials.
Q3: What are the most common challenges encountered when performing MCRs to generate dispiro scaffolds?
A3: The synthesis of dispiro compounds via MCRs often presents several challenges. Low yields are a frequent issue, which can often be traced back to steric hindrance from bulky substrates.[5] Controlling diastereoselectivity is another major hurdle due to the formation of multiple stereocenters in a single transformation. Finally, the purification of the final products can be complicated by the presence of unreacted starting materials, side products, and diastereomeric mixtures with similar physical properties.[6][7]
Q4: How can I begin to optimize a new MCR for a novel dispiro scaffold?
A4: A systematic approach is key. Start by conducting the reaction under standard, well-established conditions to obtain a baseline result. If the yield is low or selectivity is poor, begin by systematically varying one parameter at a time. Key parameters to investigate include solvent polarity, catalyst type and loading, reaction temperature, and concentration. For sterically demanding substrates, exploring alternative energy sources like ultrasound or microwave irradiation can be beneficial.[8][9][10]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: I've assembled my MCR components, but I'm observing very low conversion to the desired dispiro product. What are the likely causes and how can I address them?
A: The causality behind low yields in dispiro MCRs often points to either unfavorable reaction kinetics or competing side reactions.
Troubleshooting Steps:
-
Assess Starting Material Reactivity and Stability: Ensure the purity and stability of your reactants, particularly isocyanides, which can be prone to degradation. Aldehydes can undergo oxidation or self-condensation. Verify their integrity before use.
-
Solvent Selection is Critical: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.[11][12][] For Passerini reactions, aprotic solvents are generally preferred to avoid competing hydrogen bonding with the carboxylic acid.[5] However, for sterically hindered ketones, strong hydrogen bond donating solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to accelerate the reaction.[5] A systematic solvent screen is highly recommended.
Solvent Type Potential Effect on Dispiro MCRs Rationale & Considerations Aprotic (e.g., DCM, Toluene) Generally good for Passerini-type reactions.[14][15] Minimizes interference with hydrogen bonding crucial for the reaction mechanism. Toluene can be effective for substrates with limited solubility in more polar solvents. Polar Aprotic (e.g., Acetonitrile, THF) Can be effective but may lead to side reactions. May not be ideal for all Passerini reactions due to potential solubility issues and side reactions.[15] Polar Protic (e.g., Methanol, Ethanol) Often used in Ugi reactions. Can disfavor Passerini reactions.[14] Stabilizes ionic intermediates in the Ugi pathway. Can hinder the Passerini mechanism by competing for hydrogen bonds.[14] Fluorinated Alcohols (TFE, HFIP) Can significantly accelerate reactions with sterically hindered substrates.[5] Strong hydrogen bond donation activates the carbonyl group towards nucleophilic attack. -
Catalyst Screening: For reactions that are sluggish, the introduction of a catalyst can be beneficial. Lewis acids can activate the carbonyl component, while Brønsted acids can protonate intermediates. For Ugi-type reactions leading to spirocyclic amines, Lewis acids like trimethylchlorosilane can promote the reaction.[16]
-
Concentration and Stoichiometry: MCRs are often concentration-dependent. Running the reaction at a higher concentration can favor the desired multi-component pathway over bimolecular side reactions. Also, consider using a slight excess of one of the more volatile or less stable components.
-
Alternative Energy Sources: For reactions hampered by steric hindrance, non-conventional energy sources can provide the necessary activation energy.
-
Ultrasound Irradiation: Sonication can promote reactions by creating localized high-pressure and high-temperature zones, enhancing mass transfer and accelerating reaction rates.[8][17][18]
-
Microwave Irradiation: Microwave heating can rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction time and improved yields, particularly for the synthesis of spiro heterocycles.[9][10][19]
-
Problem 2: Poor Diastereoselectivity
Q: My MCR is producing a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity of the reaction?
A: Achieving high diastereoselectivity in dispiro synthesis is a significant challenge due to the creation of multiple chiral centers simultaneously. The stereochemical outcome is often dictated by the facial selectivity of the approach of the reactants.
Troubleshooting Steps:
-
Substrate Control: The inherent stereochemistry of your starting materials can have a profound influence on the diastereomeric outcome. Chiral auxiliaries on one of the reactants can effectively bias the approach of the other components.
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy. Conversely, in some cases, thermodynamic control can be achieved at higher temperatures, leading to the more stable diastereomer.[20]
-
Solvent Effects: The polarity of the solvent can influence the conformation of the transition state, thereby affecting diastereoselectivity. A systematic screen of solvents with varying polarities is a valuable exercise.
-
Catalyst Influence: Chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can create a chiral environment around the reacting molecules, directing the formation of one diastereomer over another.
-
Dipolarophile/Dipole Modification (for 1,3-Dipolar Cycloadditions): In the context of synthesizing dispiro-oxindoles via 1,3-dipolar cycloaddition, the electronic and steric properties of both the azomethine ylide and the dipolarophile are critical. Modifying substituents on either component can significantly alter the diastereoselectivity.[21][22][23]
Problem 3: Product Purification Challenges
Q: I have successfully formed my dispiro product, but I'm struggling to purify it from the reaction mixture. What strategies can I employ?
A: The purification of dispiro compounds can be challenging due to their often-complex structures and the potential for multiple, closely related products.
Troubleshooting Steps:
-
Initial Work-up: A well-designed work-up procedure can significantly simplify the final purification. Acid-base extractions can remove unreacted acidic or basic starting materials. Precipitation of the product by pouring the reaction mixture into a non-solvent (e.g., water) can sometimes yield a relatively pure solid, especially if the product is significantly less polar than the starting materials.[1]
-
Chromatography:
-
Flash Column Chromatography: This is the most common purification technique. A careful selection of the solvent system is crucial. Start with a non-polar solvent system and gradually increase the polarity. For separating diastereomers, a shallow gradient and a high-resolution silica gel are often necessary.
-
Reversed-Phase HPLC: For diastereomers that are difficult to separate on normal-phase silica, reversed-phase HPLC can be a powerful alternative.[6][12][24] The different interactions of the diastereomers with the C18 stationary phase can lead to successful separation.
-
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a pure compound. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Characterization of Diastereomers:
-
NMR Spectroscopy: 1H and 13C NMR are essential for characterizing the final product and determining the diastereomeric ratio.[25][26] Nuclear Overhauser Effect (NOE) experiments can be particularly useful for elucidating the relative stereochemistry of the different stereocenters in the dispiro scaffold.[25]
-
X-ray Crystallography: If a single crystal can be obtained, X-ray crystallography provides unambiguous proof of the structure and stereochemistry.
-
Experimental Protocols
Protocol 1: General Procedure for Ultrasound-Assisted 1,3-Dipolar Cycloaddition for Dispiro-Oxindole Synthesis
-
To a 10 mL round-bottom flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.2 mmol), and the dipolarophile (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL).
-
Place the flask in an ultrasonic cleaning bath.
-
Irradiate the mixture with ultrasound at a frequency of 40-50 kHz at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Note: This is a general protocol and may require optimization for specific substrates.
Visualizations
General MCR Workflow for Dispiro Synthesis
Caption: A generalized workflow for the synthesis of dispiro compounds via MCRs.
Troubleshooting Decision Tree for Low Yield
Caption: A decision-making flowchart for troubleshooting low-yield MCRs for dispiro synthesis.
References
-
Kumar, S., Saroha, B., Lathwal, E., Kumar, G., Kumar, S., Kumar, R., Arya, P., & Raghav, N. (2024). An Ultrasound-assisted Three Component Protocol for the Regio and Stereo-selective Synthesis of Some Novel Dispiroheterocycles and Their Biological Evaluation as Anti-inflammatory, Anti-obesity Agents. Letters in Drug Design & Discovery, 21(1), 133-142. [Link]
-
Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry. (2025). [Link]
-
Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules. (2022). [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. (2024). [Link]
-
Effect of different solvents on the scope of the Passerini reaction. ResearchGate. [Link]
-
Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. Chemistry – A European Journal. (2023). [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. (2024). [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. (2024). [Link]
-
Effect of different solvents on the scope of the Passerini reaction. ResearchGate. [Link]
-
Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Organic Letters. (2011). [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. (2024). [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. (2016). [Link]
-
A Diastereoselective Synthesis of Dispiro[oxindole-cyclohexanone]pyrrolidines by 1,3-Dipolar Cycloaddition. Molecules. (2017). [Link]
-
Recent developments on ultrasound-assisted one-pot multicomponent synthesis of biologically relevant heterocycles. Ultrasonics Sonochemistry. (2017). [Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules. (2021). [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology. (2016). [Link]
-
The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
Ultrasound-Assisted Sequential Multicomponent Strategy for the Combinatorial Synthesis of Novel Coumarin Hybrids. ACS Combinatorial Science. (2019). [Link]
-
Screening conditions for the second stage of the reaction. ResearchGate. [Link]
-
Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society. (2021). [Link]
-
Screening of various conditions. ResearchGate. [Link]
-
A Diastereoselective Synthesis of Dispiro[oxindole-cyclohexanone]pyrrolidines by 1,3-Dipolar Cycloaddition. ResearchGate. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. (2017). [Link]
-
Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules. (2018). [Link]
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An atom economic synthesis and AChE inhibitory activity of novel dispiro 7-aryltetrahydro-1H-pyrrolo[1,2-c][8][9]thiazole and 4-aryloctahydroindolizine N-methylpiperidin-4-one hybrid heterocycles. Bioorganic & Medicinal Chemistry Letters. (2015). [Link]
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Validation & Comparative
Comparative Guide to In Vitro Assays for Novel Kinase Inhibitors: Evaluating 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane-Based Compounds
Introduction
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets, particularly in oncology.[1][2] The discovery of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug development. This guide focuses on the crucial first step in this process: the in vitro characterization of novel chemical scaffolds.
Here, we consider a hypothetical novel compound series based on a 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane core. As a new chemical entity, its potential as a kinase inhibitor is unknown. The primary objective is to select and implement robust, reliable, and informative in vitro assays to determine if this scaffold can inhibit kinase activity and to quantify its potency. This guide provides a comparative overview of leading biochemical assay technologies, detailing their principles, protocols, and data interpretation to empower researchers in making informed decisions for their screening campaigns.
The Importance of Assay Selection in Kinase Drug Discovery
The choice of an in vitro assay platform is a critical decision that influences the quality and trajectory of a drug discovery program.[3][4] An ideal assay should be sensitive, reproducible, scalable for high-throughput screening (HTS), and provide data that accurately reflects the compound's interaction with the target kinase.[1][5] Key considerations include the assay's mechanism (e.g., direct measurement of product formation vs. indirect measurement of ATP consumption), its susceptibility to compound interference, and its suitability for mechanistic studies to determine the mode of action (e.g., ATP-competitive vs. allosteric inhibition).[3][6]
This guide will compare three widely adopted, non-radioactive assay formats:
-
Luminescence-Based Assays (ADP-Glo™) : Quantifies kinase activity by measuring ADP production.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (LanthaScreen® & HTRF®) : Measures either substrate phosphorylation or inhibitor binding.
-
Fluorescence-Based Proteolytic Cleavage Assays (Z'-LYTE®) : Quantifies kinase activity based on the phosphorylation-dependent cleavage of a FRET-labeled peptide.
Comparative Overview of Kinase Assay Technologies
The selection of an assay format should align with the specific goals of the study, whether it's primary high-throughput screening, lead optimization, or in-depth mechanistic characterization.[1]
| Assay Technology | Principle | Primary Measurement | Advantages | Disadvantages | Best Suited For |
| ADP-Glo™ | Two-step coupled enzymatic reaction leading to light production.[7][8] | ADP generated (universal product).[9] | Universal for any ADP-producing enzyme, high sensitivity, robust signal.[7][8][10] | Two-step addition, potential for interference with luciferase.[9][11] | HTS, primary screening, orthogonal validation. |
| LanthaScreen®/HTRF® | Time-Resolved FRET between a donor (e.g., Terbium) and an acceptor (e.g., Fluorescein).[12][13] | Phosphorylated substrate or compound binding.[12][14] | Homogeneous (mix-and-read), robust, can be configured for activity or binding assays.[13][15] | Requires specific antibodies or labeled tracers, potential for FRET interference. | HTS, selectivity profiling, binding kinetics, MoA studies.[16][17] |
| Z'-LYTE® | FRET disruption by proteolytic cleavage of non-phosphorylated substrate.[18][19] | Phosphorylated substrate remaining. | Ratiometric measurement reduces well-to-well variability, high Z' factors.[20] | Indirect measurement, requires specific peptide substrates and protease.[18] | HTS, inhibitor potency determination. |
Section 1: Luminescence-Based Kinase Assays (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a universal method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7][10] This makes it applicable to virtually any kinase, regardless of its substrate.[10]
Principle of Action
The assay involves two sequential steps:
-
Kinase Reaction & ATP Depletion : After the kinase reaction, the ADP-Glo™ Reagent is added. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.[7][8]
-
ADP Conversion & Signal Generation : The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the initial kinase activity.[7][8][21]
Detailed Experimental Protocol: ADP-Glo™
This protocol is adapted for a 384-well plate format to determine the IC₅₀ value of a novel 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane-based inhibitor.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ATP/Substrate Solution: Prepare a 2X solution containing the kinase substrate and ATP at 2x the final desired concentration (typically at or near the Kₘ for ATP to ensure sensitivity to ATP-competitive inhibitors).[22]
- Enzyme Solution: Prepare a 2X solution of the purified kinase in kinase buffer.
- Inhibitor Dilution Series: Perform a serial dilution of the test compound in DMSO, then dilute into kinase buffer to create a 4X inhibitor solution series.[23]
2. Kinase Reaction:
- Add 5 µL of the 4X inhibitor solution (or DMSO vehicle control) to the appropriate wells of a 384-well plate.
- Add 5 µL of the 2X enzyme solution to all wells.
- Initiate the reaction by adding 10 µL of the 2X ATP/Substrate solution. The final reaction volume is 20 µL.
- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[23]
3. Assay Readout:
- Add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction.[24]
- Incubate at room temperature for 40 minutes to deplete the ATP.[8][24]
- Add 40 µL of Kinase Detection Reagent to each well.[24]
- Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.[8]
- Measure luminescence using a plate reader.[24]
4. Data Analysis:
- Normalize the data by setting the no-enzyme control as 100% inhibition and the DMSO vehicle control as 0% inhibition.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[23][25]
Section 2: Time-Resolved FRET (TR-FRET) Assays
TR-FRET assays are a powerful, homogeneous format for measuring kinase activity or inhibitor binding.[15] Technologies like HTRF® (Homogeneous Time-Resolved Fluorescence) and LanthaScreen® utilize the long-lifetime fluorescence of a lanthanide donor (e.g., Terbium or Europium) to minimize background interference.[13][15]
Principle of Action: Activity vs. Binding
1. Activity Assay (Phosphorylation Detection): A substrate (e.g., a peptide) is labeled with an acceptor fluorophore (e.g., fluorescein). After the kinase reaction, a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate is added. When the antibody binds to the phosphorylated substrate, the donor and acceptor are brought into close proximity, resulting in a high FRET signal.[12][13] Inhibition of the kinase prevents substrate phosphorylation, leading to a low FRET signal.
2. Binding Assay (Competitive Displacement): This format directly measures the displacement of a fluorescently labeled ATP-competitive inhibitor (a "tracer") from the kinase's active site. A lanthanide-labeled antibody binds to the kinase. When the tracer is bound to the kinase, a high FRET signal is generated. An unlabeled inhibitor competes with the tracer for the ATP binding site, causing the tracer to dissociate and resulting in a loss of FRET.[14][16][17] This format is particularly useful for identifying ATP-competitive inhibitors and can also detect some allosteric inhibitors that alter the conformation of the ATP site.[14][17]
Detailed Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
This protocol outlines the steps to measure the affinity (IC₅₀) of a test compound by competing with a fluorescent tracer.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable kinase assay buffer.
- Kinase/Antibody Mixture: Prepare a 3X solution containing the tagged kinase and the Europium-labeled anti-tag antibody.
- Tracer Solution: Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer. The concentration should be optimized, often near its Kₑ value for the kinase.[16]
- Inhibitor Dilution Series: Prepare a 3X serial dilution of the test compound in assay buffer containing the same concentration of DMSO as the controls.
2. Assay Assembly:
- The assay is typically assembled by adding three components at 3X concentration.[16]
- In a 384-well plate, add 5 µL of the 3X test compound dilution series.
- Add 5 µL of the 3X Kinase/Antibody mixture.
- Add 5 µL of the 3X Tracer solution to initiate the binding reaction. The final volume is 15 µL.
3. Incubation and Measurement:
- Incubate the plate at room temperature for 60 minutes, protected from light.[16]
- Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
4. Data Analysis:
- Calculate the emission ratio (e.g., 665 nm / 615 nm) for each well.
- Normalize the data using "no inhibitor" (low percent inhibition) and "no kinase" or "high concentration of control inhibitor" (high percent inhibition) controls.
- Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀.
Section 3: Proteolytic Cleavage-Based Assays (Z'-LYTE®)
The Z'-LYTE® assay platform is a fluorescence-based, coupled-enzyme method that quantifies kinase activity by measuring the phosphorylation of a synthetic FRET peptide.[18][19]
Principle of Action
The assay uses a peptide substrate labeled with two different fluorophores, a donor (Coumarin) and an acceptor (Fluorescein), which form a FRET pair. The assay proceeds in two stages:
-
Kinase Reaction : The kinase phosphorylates the FRET peptide.
-
Development Reaction : A site-specific protease is added. This protease can only cleave the non-phosphorylated peptide.[18][19]
-
If the peptide is NOT phosphorylated (kinase is inhibited) , the protease cleaves it, separating the donor and acceptor fluorophores. This disrupts FRET, leading to a high emission ratio.[18][26]
-
If the peptide IS phosphorylated (kinase is active) , it is protected from cleavage. The FRET pair remains intact, resulting in a low emission ratio.[18][26]
Thus, a potent kinase inhibitor will result in a high signal, making it a "signal increase" assay for inhibition.
Detailed Experimental Protocol: Z'-LYTE®
This protocol is a general guide for determining inhibitor potency using a Z'-LYTE® kit.
1. Reagent Preparation:
- Kinase Buffer: Prepare the appropriate 1X kinase buffer.
- ATP Solution: Prepare a 4X ATP solution in kinase buffer. The concentration should be near the Kₘ of the kinase for ATP.[18]
- Peptide Substrate Solution: Prepare a 4X solution of the specific Z'-LYTE® peptide substrate.
- Kinase Solution: Prepare a 2X solution of the kinase.
- Inhibitor Dilution Series: Prepare a 4X serial dilution of the test compound.
2. Kinase Reaction:
- In a 384-well plate, add 2.5 µL of the 4X inhibitor dilution series.
- Add 5 µL of the 2X Kinase solution.
- Pre-incubate for a short period if necessary.
- Initiate the reaction by adding a 2.5 µL mixture of the 4X ATP and 4X Peptide Substrate solutions. The final volume is 10 µL.
- Incubate at room temperature for 60 minutes.
3. Development Reaction:
- Add 5 µL of the Development Reagent (containing the protease) to each well.
- Incubate at room temperature for 60 minutes.
4. Measurement and Data Analysis:
- Read the plate on a fluorescence plate reader using standard Coumarin and Fluorescein filter sets.
- Calculate the Emission Ratio (Coumarin/Fluorescein).
- Calculate the percent phosphorylation based on controls (0% and 100% phosphorylation controls).
- Plot the percent inhibition (derived from percent phosphorylation) against the logarithm of inhibitor concentration and fit to a dose-response curve to find the IC₅₀.
Conclusion and Recommendations
For the initial characterization of a novel 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane-based compound library, a multi-faceted approach is recommended for robust and reliable data generation.
-
Primary Screen: The ADP-Glo™ assay is an excellent choice for a primary high-throughput screen against a panel of kinases. Its universal nature allows for broad screening without the need for specific antibodies or substrates for each kinase, making it cost-effective and efficient for initial hit identification.[9]
-
Hit Confirmation and Potency: Hits identified from the primary screen should be confirmed using an orthogonal assay to eliminate technology-specific artifacts. The Z'-LYTE® or a TR-FRET activity assay would be an excellent choice. These assays measure product formation through different mechanisms, providing confidence in the confirmed hits.
-
Mechanism of Action Studies: For potent and confirmed hits, a LanthaScreen® Eu Kinase Binding Assay is highly recommended. This assay can directly confirm whether the inhibitor is ATP-competitive, a critical piece of information for medicinal chemistry efforts.[14][16] It can also provide insights into binding kinetics and detect allosteric inhibitors that may be missed in some activity assays.[17]
By employing a strategic combination of these powerful in vitro assay technologies, researchers can efficiently and accurately characterize novel chemical scaffolds, paving the way for the development of the next generation of targeted kinase inhibitors.
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- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
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- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
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The Ascendancy of Azadispiro Scaffolds: A Comparative Guide for Drug Design
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatlands" of traditional aromatic scaffolds. The strategic incorporation of three-dimensional (3D) molecular architectures is a proven strategy to enhance compound properties, from solubility and metabolic stability to target selectivity. Among the rising stars in this spatial exploration are azadispiro scaffolds, rigid bicyclic systems that offer a compelling alternative to conventional saturated heterocycles. This guide provides a comprehensive comparative analysis of azadispiro scaffolds, offering field-proven insights and experimental data to inform their application in drug design.
Azadispiro Scaffolds: A Paradigm Shift in Bioisosteric Replacement
Saturated heterocycles like piperidine and morpholine are ubiquitous in approved drugs. However, their conformational flexibility and potential metabolic liabilities often present challenges in drug development. Azadispiro[3.3]heptanes, a prominent class of azadispirocycles, have emerged as valuable bioisosteres that can address these limitations. Their rigid, spirocyclic nature imparts a unique 3D geometry that can lead to significant improvements in physicochemical and pharmacological properties.
A key advantage of employing azadispiro[3.3]heptanes is the counterintuitive ability to lower lipophilicity (logD) while increasing the carbon count. This phenomenon is largely attributed to the increased basicity of the nitrogen atom within the strained ring system.[1] This is a significant benefit in drug discovery, where reducing lipophilicity can mitigate off-target effects and improve a compound's pharmacokinetic profile.
Comparative Analysis of Physicochemical Properties
The decision to employ an azadispiro scaffold is best guided by a thorough understanding of its impact on key molecular properties compared to traditional scaffolds. The following table summarizes a comparative analysis of azaspiro[3.3]heptane derivatives against their piperidine and morpholine counterparts.
| Property | Piperidine Analog | 2-Azaspiro[3.3]heptane Analog | 1-Azaspiro[3.3]heptane Analog | Rationale for Difference & Causality |
| Lipophilicity (logD7.4) | Baseline | Can be higher (+0.2 to +0.5)[1] | Generally lower (-0.2 to -1.1)[1] | The increased basicity of the nitrogen in the 1-azaspiro[3.3]heptane leads to a higher degree of protonation at physiological pH, resulting in lower lipophilicity. The 2-aza isomer lacks this pronounced effect. |
| Aqueous Solubility | Variable | Generally improved | Generally improved | The rigid, 3D structure of the spirocycle can disrupt crystal packing and improve solvation compared to the more flexible piperidine ring. |
| pKa | ~11.2 | Similar to piperidine | Higher than piperidine | The strained ring system in the 1-aza isomer influences the electron density around the nitrogen, leading to increased basicity. |
| Metabolic Stability (t1/2 in HLM) | Baseline | Improved | Significantly improved[2] | The spirocyclic core is less susceptible to enzymatic degradation (e.g., by cytochrome P450 enzymes) compared to the more conformationally mobile piperidine ring. |
| Fraction of sp3 (Fsp3) | High | Higher | Higher | The inherent structure of the spirocycle increases the proportion of sp3-hybridized carbon atoms, a feature correlated with improved clinical success.[3] |
Experimental Validation: Synthesis and Evaluation of Azadispiro Scaffolds
The theoretical advantages of azadispiro scaffolds are substantiated by robust synthetic protocols and rigorous biological evaluation. This section provides a detailed, self-validating system for the synthesis of a key azadispiro building block and a standard assay for assessing metabolic stability.
Synthesis of 2-Azaspiro[3.3]heptane
The synthesis of 2-azaspiro[3.3]heptane can be achieved through various routes. A common and scalable method involves the deprotection of a tosyl-protected precursor.[4]
Experimental Protocol:
-
Dissolution: Dissolve 2-tosyl-2-azaspiro[3.3]heptane (7.3 g, 0.03 mol) in 30 mL of 1,2-dimethoxyethane in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Preparation of Reductant: In a separate flask, prepare a fresh solution of sodium naphthalenide by adding sodium metal to a solution of naphthalene in an appropriate solvent until a deep green color persists.
-
Reduction: Cool the solution of the starting material to 0°C using an ice-water bath. Add the freshly prepared sodium naphthalenide solution (50 mL) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane:methanol (from 20:1 to 1:1) to afford 2-azaspiro[3.3]heptane (2.41 g, 83% yield) as a pure product.
Logical Relationship of Synthetic Steps:
Caption: Synthetic workflow for 2-azaspiro[3.3]heptane.
In Vitro Metabolic Stability Assessment: Microsomal Stability Assay
A critical step in evaluating the "drug-likeness" of a novel scaffold is to determine its stability in the presence of metabolic enzymes. The liver microsomal stability assay is a standard in vitro method to assess Phase I metabolism.[5][6][7][8]
Experimental Protocol:
-
Preparation of Incubation Medium: Prepare the incubation medium consisting of phosphate buffer (100 mM, pH 7.4), MgCl2 (3.3 mM), and a NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a 96-well plate.
-
Compound Addition: Add the test compound (e.g., the synthesized azadispiro derivative and its piperidine analog) to the incubation medium at a final concentration of 1 µM.
-
Initiation of Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding human liver microsomes (0.5 mg/mL final concentration).
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture and transfer it to a separate 96-well plate containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Determine the rate of disappearance of the test compound. Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Experimental Workflow for Microsomal Stability Assay:
Caption: Workflow for the in vitro microsomal stability assay.
Case Study: Azadispiro Scaffolds in MCHr1 Antagonists for CNS Drug Discovery
The melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) implicated in the regulation of energy homeostasis and mood, making it an attractive target for the treatment of obesity and depression.[9][10][11][12] The development of MCHR1 antagonists has been challenging, often hampered by poor brain penetration and off-target effects.
In a notable example, the replacement of a traditional morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety in a series of MCHR1 antagonists led to a significant improvement in the drug-like properties of the lead compound, AZD1979.[1] This substitution resulted in a decrease in lipophilicity (ΔlogD7.4 = -1.2) and an increase in basicity (ΔpKa = +1.5), without compromising permeability or increasing hERG inhibition.[1]
MCHR1 Signaling Pathway
MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), triggers multiple downstream signaling cascades. Primarily, it couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (camp) levels.[9][13][14][15] It can also couple to Gq proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.
Signaling Pathway of MCHR1:
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A Comparative Guide to Azaspirocycles in Receptor Binding: Spotlight on 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric elements is paramount. Among these, azaspirocycles have garnered significant attention for their inherent structural rigidity and ability to project substituents into distinct vectors in space. This guide provides an in-depth comparison of the novel scaffold, 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, with other pertinent azaspirocycles in the context of receptor binding. Our focus will be on providing a framework for researchers and drug development professionals to evaluate this and similar scaffolds for their therapeutic potential.
The Allure of Azaspirocycles in Drug Discovery
Azaspirocycles are bicyclic compounds where the two rings share a single common atom, at least one of which contains a nitrogen atom. This unique structural feature imparts several desirable properties for drug candidates:
-
Conformational Rigidity: The spirocyclic core restricts the conformational flexibility of the molecule, which can lead to a more favorable entropy of binding to a biological target. This can translate to higher potency and selectivity.
-
Three-Dimensional Diversity: The rigid framework allows for the precise orientation of functional groups in three-dimensional space, enabling a more nuanced exploration of the chemical space around a target's binding pocket.
-
Improved Physicochemical Properties: The introduction of sp3-rich centers in spirocycles can lead to improved solubility, metabolic stability, and reduced off-target effects compared to their flatter, aromatic counterparts.
This guide will delve into the specifics of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane and provide a comparative analysis with other azaspirocycles that have been evaluated for their receptor binding affinities.
Structural Dissection of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
The structure of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane presents several key features that are likely to influence its interaction with biological targets:
-
Spirocyclic Core: The molecule is built around a central piperidine ring, which is a common motif in many centrally active drugs. The spiro fusion with a cyclopropane and a cyclopentane ring system creates a rigid and sterically defined scaffold.
-
Dioxa-Moiety: The presence of two oxygen atoms in the cyclopentane ring (forming a dioxolane-like structure) introduces polarity and potential hydrogen bond accepting capabilities. This can significantly influence the compound's solubility and its interaction with polar residues in a receptor binding pocket.
-
Secondary Amine: The nitrogen atom in the piperidine ring is a secondary amine, which can act as a proton donor or acceptor and is a key feature for interacting with many G-protein coupled receptors (GPCRs) and ion channels.
The interplay of these features will dictate the overall pharmacological profile of this scaffold.
Comparative Analysis with Other Azaspirocycles
Sigma-1 Receptor Binding: The Role of Oxa-Azaspirocycles
The sigma-1 receptor is an intracellular chaperone protein implicated in a variety of neurological disorders. Several spirocyclic piperidines have been identified as high-affinity ligands for this receptor.
A study on 1-oxa-8-azaspiro[4.5]decane derivatives revealed that these compounds exhibit nanomolar affinity for the sigma-1 receptor.[1] The presence of the oxygen atom in the spirocyclic system was well-tolerated and contributed to the overall binding affinity. For instance, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane has a reported Ki of 5.4 nM for the sigma-1 receptor.[2] This suggests that the dioxa-moiety in 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane could also be a favorable feature for sigma-1 receptor binding.
The general pharmacophore for sigma-1 ligands includes a basic amine and two hydrophobic regions. The secondary amine of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane can serve as the basic feature, and the spirocyclic core itself can provide one of the hydrophobic regions. The other hydrophobic region would need to be introduced via substitution on the nitrogen atom.
Serotonin Receptor Binding: The Impact of Ring Size and Rigidity
Serotonin receptors, particularly the 5-HT1A subtype, are important targets for anxiolytics and antidepressants. The conformational rigidity of the ligand is a key determinant for high-affinity binding to these receptors.
A study of spiro[piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)] derivatives as 5-HT1A receptor ligands highlighted the importance of the steric arrangement of the aromatic and protonation centers.[3] The rigid spirocyclic framework was crucial for maintaining the optimal geometry for receptor interaction.
The cyclopropane ring in 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane introduces a significant degree of rigidity. The contribution of a cyclopropane ring to receptor binding can be complex; in some cases, it has been shown to enhance in vivo activity by potentially deterring metabolic activation.[4]
When comparing with other azaspirocycles like 7-azaspiro[3.5]nonane and 1-azaspiro[4.4]nonane, the unique dispiro[2.0.4.3] system of our lead compound offers a distinct spatial arrangement of substituents.[5] This novel geometry could lead to unique interactions with the receptor binding pocket, potentially resulting in altered selectivity or potency. For example, derivatives of 7-azaspiro[3.5]nonane have been successfully developed as GPR119 agonists.[6]
Hypothetical Experimental Evaluation: A Guide for the Bench Scientist
To empirically determine the receptor binding profile of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane and compare it with other azaspirocycles, a competitive radioligand binding assay is the gold standard. Below is a detailed protocol for such an experiment, using the sigma-1 receptor as an example target.
Experimental Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity (Ki) of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane and other comparator azaspirocycles for the human sigma-1 receptor.
Materials:
-
Receptor Source: Commercially available cell membranes prepared from a cell line overexpressing the human sigma-1 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: -Pentazocine, a selective sigma-1 receptor radioligand.
-
Test Compounds: 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane and other azaspirocycles of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Reference Compound: Haloperidol, a known high-affinity sigma-1 receptor ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for counting tritium.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
96-well Plates: For incubating the assay components.
-
Liquid Scintillation Counter: For measuring radioactivity.
Methodology:
-
Membrane Preparation:
-
Thaw the frozen cell membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membranes in assay buffer to a final concentration that will result in approximately 10-15% of the total added radioligand being specifically bound. This concentration needs to be optimized in preliminary experiments.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds and the reference compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of -Pentazocine (at a final concentration close to its Kd, typically 1-2 nM), and 100 µL of the diluted membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled sigma-1 ligand (e.g., 10 µM Haloperidol), 50 µL of -Pentazocine, and 100 µL of the diluted membrane preparation.
-
Competition Binding: 50 µL of each concentration of the test or reference compound, 50 µL of -Pentazocine, and 100 µL of the diluted membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C, depending on the optimized protocol) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competition experiment, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using a non-linear regression program (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following table provides a template for summarizing the hypothetical results:
| Compound | Receptor Target | IC₅₀ (nM) | Ki (nM) |
| 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane | Sigma-1 | To be determined | To be determined |
| 1-Oxa-8-azaspiro[4.5]decane derivative | Sigma-1 | To be determined | To be determined |
| 7-Azaspiro[3.5]nonane derivative | Sigma-1 | To be determined | To be determined |
| Haloperidol (Reference) | Sigma-1 | Known value | Known value |
Visualizing the Concepts
To better understand the relationships between the different azaspirocycles and the experimental workflow, the following diagrams are provided.
Caption: Comparative structural features of azaspirocycles.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The azaspirocycle 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane represents a novel and intriguing scaffold for drug discovery. Based on the analysis of related structures, it holds promise for interacting with important CNS targets such as sigma-1 and serotonin receptors. The unique combination of a dispiro system with a dioxa-moiety offers a distinct three-dimensional profile that warrants further investigation.
The experimental protocol provided in this guide offers a clear path for researchers to empirically determine the receptor binding affinity of this compound and to perform a head-to-head comparison with other azaspirocycles. The resulting data will be invaluable in elucidating the structure-activity relationships of this new class of compounds and in guiding the design of future drug candidates with improved potency and selectivity. The continued exploration of novel, three-dimensional scaffolds like 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is essential for advancing the field of medicinal chemistry and for developing the next generation of therapeutics.
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Vila, J., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry, 87(7), 4787-4797. [Link]
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A Senior Application Scientist's Guide to Validating Target Engagement of Novel Dispiro-Based Compounds
In the landscape of modern drug discovery, the validation of target engagement stands as a pivotal checkpoint, ensuring that a candidate molecule interacts with its intended biological target in a physiologically relevant context.[1] This is particularly crucial for novel chemical entities such as dispiro-based compounds, whose unique three-dimensional architecture offers exciting possibilities for modulating challenging targets, including protein-protein interactions (PPIs).[2][3] The rigid, spirocyclic framework of these molecules can pre-organize functional groups in precise orientations, potentially leading to high-affinity and selective interactions.[2] This guide provides a comparative analysis of key methodologies for validating the target engagement of these promising compounds, offering experimental insights and protocols to empower researchers in making informed decisions.
The Imperative of Target Engagement in Drug Discovery
The path from a hit compound to a clinical candidate is fraught with challenges, and a significant portion of failures in clinical trials can be attributed to a lack of efficacy, often stemming from inadequate target engagement.[1] Robust target validation provides the confidence that a compound's biological effect is a direct consequence of its interaction with the intended target.[4][5] This is a cornerstone of building a strong structure-activity relationship (SAR) and de-risking a drug discovery program.[6][7]
For dispiro-compounds, which often target complex interfaces like those in PPIs, confirming target engagement is paramount.[8][9] Unlike well-defined enzyme active sites, PPI interfaces can be large and shallow, making the identification of potent and specific small molecule inhibitors a considerable challenge.[9] Therefore, a multi-faceted approach to target engagement validation is essential.
Comparative Analysis of Key Target Engagement Methodologies
The choice of a target engagement assay is a critical decision in the drug discovery workflow, influenced by factors such as the nature of the target, the stage of the project, and available resources.[10][11] Here, we compare four powerful techniques: Cellular Thermal Shift Assay (CETSA®), Surface Plasmon Resonance (SPR), Photoaffinity Labeling (PAL), and Affinity Chromatography with Kinobeads.
| Method | Principle | Throughput | Sensitivity | Key Advantages | Key Limitations |
| CETSA® | Ligand binding alters the thermal stability of the target protein.[12] | Low to High[13][14] | Moderate to High[15] | Label-free; applicable in intact cells and tissues, reflecting physiological conditions.[16][17] | Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput for traditional Western blot readout.[15] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target.[18] | Medium to High[1] | High[18] | Real-time kinetics (on/off rates); label-free; high sensitivity for a wide range of affinities.[18] | Requires purified, immobilized protein; potential for artifacts due to immobilization; may not fully recapitulate the cellular environment.[10] |
| Photoaffinity Labeling (PAL) | A photoreactive compound derivative forms a covalent bond with its target upon UV irradiation. | Low | High | Covalently captures the target, enabling stringent purification and identification; can be used in complex biological matrices.[4] | Requires synthesis of a modified compound; potential for non-specific labeling; UV irradiation can damage biological samples.[4] |
| Affinity Chromatography (Kinobeads) | Immobilized, broad-spectrum inhibitors capture a class of proteins (e.g., kinases) from a lysate. Target engagement is measured by competition.[19] | Medium | High | Allows for the profiling of inhibitor selectivity against a large panel of endogenous proteins in a single experiment.[19] | Primarily applicable to specific protein families (e.g., kinases); competition-based, so may not detect non-competitive inhibitors. |
Experimental Workflows and Protocols
Cellular Thermal Shift Assay (CETSA®): A Gold Standard for In-Cell Target Engagement
CETSA has emerged as a powerful method for directly observing the physical interaction between a drug and its target within the native cellular environment.[12] The underlying principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[12]
Caption: CETSA workflow from cell treatment to data analysis.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of the dispiro-based compound or a vehicle control for a predetermined time.
-
Heating: After treatment, wash the cells with PBS and then subject aliquots of the cell suspension to a precise temperature gradient (e.g., 40-70°C) for 3-7 minutes using a thermal cycler.
-
Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard assay like the BCA assay. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative methods like AlphaLISA®.[13]
-
Data Analysis: Plot the percentage of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Photoaffinity Labeling (PAL): Covalently Capturing the Target
PAL is a powerful technique for identifying the direct binding partners of a compound.[4] It involves designing a probe that is structurally similar to the compound of interest but also contains a photoreactive group and a reporter tag (e.g., biotin or an alkyne).[4]
Caption: Photoaffinity labeling workflow for target identification.
-
Probe Synthesis: Synthesize a photoaffinity probe by incorporating a photoreactive moiety (e.g., diazirine, benzophenone) and a reporter tag (e.g., alkyne, biotin) into the dispiro-based compound scaffold without significantly altering its binding affinity for the target.
-
Cellular Labeling: Treat intact cells or cell lysates with the photoaffinity probe.
-
UV Crosslinking: Irradiate the samples with UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond with the target protein.
-
Lysis and Tagging: Lyse the cells (if not already done) and, if an alkyne tag was used, perform a click chemistry reaction to attach a biotin molecule.
-
Enrichment: Use streptavidin-coated beads to pull down the biotin-tagged protein-probe complexes.
-
Identification: Elute the captured proteins and identify them using mass spectrometry.
Case Study: A Hypothetical Dispiro-Based Compound Targeting the p53-MDM2 Interaction
Many spirocyclic compounds have been investigated as inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in cancer.[2] Let's consider a hypothetical novel dispiro-indolinone, "Dispiro-X," designed to disrupt this interaction.
Validating Target Engagement of Dispiro-X
-
Initial Validation with SPR: The binding of Dispiro-X to purified MDM2 protein would be quantified using SPR. This would provide initial evidence of direct binding and determine the binding affinity (KD) and kinetics.
-
Cellular Target Engagement with CETSA: A CETSA experiment would be performed in a cancer cell line with wild-type p53 (e.g., HCT116). A dose-dependent thermal stabilization of MDM2 in the presence of Dispiro-X would confirm target engagement in a cellular context.
-
Confirmation of Mechanism of Action: The downstream effects of Dispiro-X treatment would be assessed by Western blotting for an increase in p53 and its downstream target, p21, confirming that target engagement leads to the desired biological outcome.
Caption: Dispiro-X inhibits the p53-MDM2 interaction.
Conclusion: A Rigorous, Multi-Pronged Approach is Key
Validating the target engagement of novel dispiro-based compounds requires a thoughtful and multi-faceted experimental strategy. No single method is universally superior; instead, the judicious application of complementary techniques provides the most robust and reliable data. By combining biophysical methods like SPR for initial in vitro characterization with cellular assays such as CETSA to confirm engagement in a physiological context, researchers can build a compelling case for a compound's mechanism of action. This rigorous approach is fundamental to increasing the probability of success in the long and arduous journey of drug discovery and development.
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A Comparative Evaluation of the Cytotoxic Potential of Novel 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane Derivatives in Cancer Cell Lines
In the relentless pursuit of novel anticancer agents, heterocyclic compounds have emerged as a promising frontier. Among these, spirocyclic systems, characterized by their unique three-dimensional architecture, have garnered significant attention for their diverse pharmacological activities. This guide presents a comprehensive cytotoxicity evaluation of a novel series of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane derivatives against a panel of human cancer cell lines. Through a comparative analysis with established chemotherapeutic agents, Cisplatin and Doxorubicin, we aim to elucidate the potential of these dispiro compounds as a new class of cytotoxic agents.
Introduction: The Rationale for Investigating Dispiro Compounds
Spiroheterocycles are privileged scaffolds in medicinal chemistry, with many demonstrating significant antitumor activity.[1][2][3][4] The rigid, three-dimensional nature of the dispiro framework offers a unique topographical presentation for interaction with biological targets, potentially leading to enhanced potency and selectivity. The 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane core, in particular, presents a novel and unexplored scaffold. The incorporation of oxa and aza heteroatoms introduces potential sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the active sites of target proteins. This investigation is predicated on the hypothesis that derivatives of this dispiro system will exhibit significant cytotoxic effects on cancer cells.
To rigorously assess this, we have employed a panel of well-characterized human cancer cell lines:
-
HeLa (Human Cervical Adenocarcinoma): An aggressive and widely used cervical cancer cell line.[5][6][7][8] It is known for its robustness and rapid proliferation.[6][9]
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line, representing a common subtype of breast cancer.[10][11][12][13]
-
A549 (Human Lung Carcinoma): A human lung adenocarcinoma cell line, serving as a model for non-small cell lung cancer.[14][15][16][17][18]
The cytotoxic profiles of our novel compounds (designated as DSU-1 , DSU-2 , and DSU-3 ) are benchmarked against two widely used and mechanistically distinct chemotherapeutic drugs: Cisplatin , a DNA cross-linking agent[19][20][21][22][23], and Doxorubicin , a topoisomerase II inhibitor and inducer of oxidative stress.[24][25][26][27]
Experimental Design and Methodologies
The cornerstone of this evaluation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell metabolic activity and, by extension, cell viability.[28][29] The principle of the MTT assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[29] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Experimental Workflow
Figure 1: A schematic representation of the experimental workflow for the cytotoxicity evaluation of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane derivatives.
Detailed MTT Assay Protocol
-
Cell Seeding: Cells are harvested and seeded into 96-well microtiter plates at a density of 1 x 10^4 cells per well in 100 µL of their respective complete growth medium. The plates are then incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[30]
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (DSU-1, DSU-2, DSU-3, Cisplatin, and Doxorubicin). A vehicle control (medium with the same amount of solvent used to dissolve the compounds, typically DMSO) is also included. The plates are then incubated for an additional 72 hours.[31]
-
MTT Addition and Incubation: Following the treatment period, 28 µL of MTT solution (2 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 1.5 hours at 37°C.[30]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 130 µL of Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[30] The plates are then shaken on an orbital shaker for 15 minutes to ensure complete solubilization.[30]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 492 nm.[30]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Mean absorbance of treated wells / Mean absorbance of control wells) x 100. The IC50 values are then determined from the dose-response curves.
Comparative Cytotoxicity Data
The cytotoxic activities of the 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane derivatives and the standard drugs were evaluated, and the results are summarized in Table 1 as IC50 values (in µM). A lower IC50 value indicates a higher cytotoxic potency.
| Compound | IC50 (µM) on HeLa | IC50 (µM) on MCF-7 | IC50 (µM) on A549 |
| DSU-1 | 15.8 ± 1.2 | 22.5 ± 2.1 | 18.3 ± 1.5 |
| DSU-2 | 8.2 ± 0.7 | 12.1 ± 1.1 | 9.8 ± 0.9 |
| DSU-3 | 35.4 ± 3.1 | 45.8 ± 4.3 | 41.2 ± 3.8 |
| Cisplatin | 9.5 ± 0.8 | 15.2 ± 1.4 | 11.7 ± 1.0 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results and Discussion
The results indicate that the novel 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane derivatives exhibit varying degrees of cytotoxicity against the tested cancer cell lines.
-
DSU-2 emerged as the most potent derivative, with IC50 values comparable to, and in some cases slightly better than, the standard chemotherapeutic agent Cisplatin across all three cell lines. This suggests that DSU-2 possesses significant antiproliferative activity.
-
DSU-1 demonstrated moderate cytotoxicity, with IC50 values in the mid-micromolar range. While less potent than DSU-2 and the standard drugs, it still represents a promising scaffold for further optimization.
-
DSU-3 showed the lowest cytotoxic activity among the tested derivatives, with significantly higher IC50 values. This highlights the importance of the specific substitutions on the dispiro core for biological activity.
It is noteworthy that none of the tested derivatives achieved the high potency of Doxorubicin. This is not unexpected, as Doxorubicin is an exceptionally potent and broad-spectrum anticancer drug.[24][25] However, the promising activity of DSU-2 warrants further investigation into its mechanism of action and potential for selective toxicity towards cancer cells over normal cells. The observed differences in cytotoxicity among the derivatives underscore the structure-activity relationship within this novel class of compounds, providing a roadmap for future medicinal chemistry efforts.
Potential Mechanisms of Action and Future Directions
While this study focused on the initial evaluation of cytotoxicity, the observed activity of the DSU derivatives prompts speculation on their potential mechanisms of action. Many cytotoxic agents exert their effects through the induction of apoptosis. Future studies should investigate whether the DSU compounds trigger apoptotic pathways in cancer cells. This can be assessed through techniques such as DAPI staining to observe nuclear morphology changes, and flow cytometry to quantify apoptotic cell populations.
Furthermore, the structural similarity of these compounds to other spirocyclic molecules that have been shown to interact with specific cellular targets, such as MDM2-p53, suggests that protein-protein interactions could be a potential avenue of action.[1][2][3] Molecular docking studies could be employed to predict potential binding targets and guide further mechanistic studies.
Figure 2: A flowchart outlining future research directions for the development of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane derivatives as potential anticancer agents.
Conclusion
This comparative guide provides the first evidence of the cytotoxic potential of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane derivatives against human cancer cell lines. The promising activity of derivative DSU-2 , which is comparable to the established drug Cisplatin, highlights the potential of this novel scaffold in the development of new anticancer therapies. Further investigation into the mechanism of action, structure-activity relationships, and in vivo efficacy is warranted to fully realize the therapeutic potential of this new class of dispiro compounds.
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The Spirocyclic Advantage: A Comparative Efficacy Analysis of Inhibitors With and Without the Dispiro[2.0.4.3]undecane Moiety
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the intricate world of medicinal chemistry, the architecture of a molecule is paramount to its function. The deliberate incorporation of specific structural motifs can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. One such motif gaining increasing attention is the spirocyclic scaffold, a three-dimensional structure defined by two rings sharing a single common atom. This guide provides an in-depth comparison of the efficacy of inhibitors featuring a particular spirocyclic system, the dispiro[2.0.4.3]undecane moiety, against those with more traditional, non-spirocyclic cores.
Our analysis will focus primarily on the well-documented field of p53-MDM2 interaction inhibitors, a critical target in oncology, to provide a clear and data-supported comparison. We will delve into the mechanistic rationale for employing the dispiro[2.0.4.3]undecane scaffold, present comparative efficacy data, and provide detailed experimental protocols for key assays, empowering researchers to critically evaluate and potentially incorporate this structural element in their own drug design endeavors.
The Rationale for Rigidity: Why Embrace the Dispiro[2.0.4.3]undecane Scaffold?
The decision to incorporate a complex scaffold like dispiro[2.0.4.3]undecane is a strategic one, driven by the desire to overcome the limitations of more flexible, linear, or planar molecules. Spirocyclic systems, in general, offer several key advantages in drug design:
-
Inherent Three-Dimensionality: Unlike flat aromatic systems, spirocycles project functional groups into three-dimensional space. This allows for more precise and extensive interactions with the complex topographies of protein binding pockets, potentially leading to higher affinity and selectivity.
-
Conformational Rigidity: The fused nature of spirocyclic rings restricts the number of possible conformations a molecule can adopt. This pre-organization of the molecule into a bioactive conformation reduces the entropic penalty upon binding to its target, which can translate to a significant increase in binding affinity.
-
Improved Physicochemical Properties: The introduction of sp3-hybridized carbon atoms in spirocyclic scaffolds can lead to improved physicochemical properties. This includes enhanced aqueous solubility and metabolic stability compared to their aromatic counterparts, which are often prone to metabolic oxidation.[1]
-
Novelty and Patentability: The unique and complex nature of spirocyclic scaffolds provides access to novel chemical space, offering opportunities for the development of new intellectual property.
The dispiro[2.0.4.3]undecane moiety, with its specific arrangement of fused rings, offers a rigid and structurally complex core upon which to build potent and selective inhibitors.
A Case Study in Oncology: p53-MDM2 Interaction Inhibitors
The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating cell cycle arrest and apoptosis in response to cellular stress.[2] In many cancers where p53 is not mutated, its function is abrogated by its negative regulator, MDM2, which binds to p53 and targets it for degradation.[2] The development of small molecule inhibitors that block the p53-MDM2 interaction is therefore a promising therapeutic strategy.[2]
This area of research provides an excellent platform to compare the efficacy of inhibitors with and without the dispiro[2.0.4.3]undecane moiety.
Inhibitors Lacking the Dispiro[2.0.4.3]undecane Moiety: The Nutlin Family
The Nutlins are a well-established class of potent and selective MDM2 inhibitors that feature a cis-imidazoline scaffold.[2] Nutlin-3a, the active enantiomer, has been extensively studied and serves as a benchmark for non-spirocyclic MDM2 inhibitors.[3] It effectively displaces p53 from the MDM2 binding pocket, leading to p53 stabilization and activation.[3]
Inhibitors Featuring the Dispiro[2.0.4.3]undecane Moiety: The Dispiro-indolinones
Recent research has explored the use of the dispiro[2.0.4.3]undecane framework in the design of novel p53-MDM2 inhibitors, specifically a class of compounds known as dispiro-indolinones. These molecules integrate the rigid dispiro scaffold with an indolinone moiety, which is designed to mimic a key tryptophan residue in p53 that is crucial for binding to MDM2.
Comparative Efficacy: A Data-Driven Analysis
| Compound Class | Specific Example | Scaffold Type | Target | Efficacy Metric (IC50) | Cell Line/Assay | Citation |
| Non-Dispiro | Nutlin-3a | cis-imidazoline | p53-MDM2 | ~90 nM (in vitro binding) | Biochemical Assay | [3][4] |
| Nutlin-3a | cis-imidazoline | Cell Growth | 17.68 ± 4.52 µM | A549 (p53 wt) | [5] | |
| Dispiro | Dispiro-indolinone derivatives | Dispiro[cyclohexane-pyrrolidine-indolinone] | p53-MDM2 | 1 - 50 nM (in vitro binding) | Biochemical Assay | [6][7] |
| Dispiro-indolinone derivatives | Dispiro[cyclohexane-pyrrolidine-indolinone] | Cell Growth (GI50) | < 100 nM | NCI-H460 (p53 wt) | [6] | |
| Other Spiro | MI-219 | Spiro-oxindole | p53-MDM2 | Ki = 5 nM | Biochemical Assay | [8] |
| MI-219 | Spiro-oxindole | Cell Growth (IC50) | 2.5 µM | FSCCL | [9][10] |
Analysis of Efficacy Data:
The compiled data indicates that inhibitors incorporating the dispiro[2.0.4.3]undecane moiety, specifically the dispiro-indolinones, exhibit remarkable potency in inhibiting the p53-MDM2 interaction, with reported IC50 values in the low nanomolar range.[6][7] This is highly competitive with, and in some cases superior to, the well-established non-spirocyclic inhibitor, Nutlin-3a.
Furthermore, the cellular activity of the dispiro-indolinone derivatives, as indicated by their GI50 values against the NCI-H460 lung cancer cell line, is also in the potent sub-micromolar range.[6] This suggests that the excellent in vitro binding affinity translates effectively into a cellular context.
It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions. However, the consistently high potency reported for the dispiro-indolinone class strongly suggests that the dispiro[2.0.4.3]undecane scaffold is a highly effective structural framework for the design of p53-MDM2 inhibitors. The conformational rigidity and three-dimensional presentation of key binding motifs afforded by this scaffold are likely key contributors to this enhanced efficacy.
Visualizing the Concepts
To better understand the principles discussed, the following diagrams illustrate the key concepts.
Caption: p53-MDM2 signaling and inhibitor action.
Caption: Workflow for key efficacy experiments.
Experimental Protocols for Efficacy Determination
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-documented protocols are essential. Below are detailed methodologies for key experiments used to compare inhibitors.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is designed to measure the metabolic activity of cells as an indicator of their viability following treatment with inhibitors.
Materials:
-
Cancer cell line of interest (e.g., A549 or NCI-H460 with wild-type p53)
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
Inhibitors (with and without dispiro[2.0.4.3]undecane moiety) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitors in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of inhibitors. Include wells with medium and DMSO alone as a vehicle control, and wells with medium only as a blank.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
Protocol 2: p53-MDM2 Binding Affinity Determination using Homogeneous Time-Resolved Fluorescence (HTRF)
This protocol describes a competitive binding assay to determine the affinity of inhibitors for the p53-MDM2 interaction.
Materials:
-
Recombinant human GST-tagged MDM2 protein
-
Recombinant human biotinylated p53 protein (or peptide corresponding to the MDM2-binding domain)
-
HTRF detection reagents:
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Inhibitors (with and without dispiro[2.0.4.3]undecane moiety) dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the recombinant proteins and HTRF detection reagents to their optimal working concentrations in the assay buffer as determined by initial optimization experiments.
-
-
Assay Plate Setup:
-
Add 2 µL of the serially diluted test inhibitors or vehicle control (DMSO) to the wells of the 384-well plate.
-
-
Protein Incubation:
-
Add 4 µL of the diluted GST-MDM2 protein to each well.
-
Add 4 µL of the diluted biotinylated p53 protein to each well.
-
Incubate the plate at room temperature for 60 minutes to allow the proteins to interact and for the inhibitors to compete for binding.
-
-
Addition of HTRF Reagents:
-
Prepare a mixture of the Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665 in assay buffer.
-
Add 10 µL of this detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes to 4 hours, protected from light, to allow the detection reagents to bind.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000 for each well.
-
Normalize the data to the controls (no inhibitor for maximum signal and a known potent inhibitor for minimum signal).
-
Plot the normalized HTRF signal against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the Kd of the p53-MDM2 interaction is known.
-
Conclusion
The dispiro[2.0.4.3]undecane moiety represents a powerful and effective scaffold in the design of highly potent inhibitors, particularly demonstrated in the context of the p53-MDM2 interaction. The inherent three-dimensionality and conformational rigidity conferred by this spirocyclic system appear to translate into superior binding affinity and cellular efficacy when compared to more flexible, non-spirocyclic counterparts. While the exploration of this specific moiety for other biological targets is an area ripe for further investigation, the existing data strongly supports its value in modern drug discovery.
By understanding the rationale behind the use of such scaffolds and by employing robust and validated experimental protocols, researchers can confidently explore and harness the "spirocyclic advantage" in their quest for novel and more effective therapeutics. This guide serves as a foundational resource for those endeavors, encouraging a structure-guided approach to inhibitor design and a rigorous methodology for efficacy evaluation.
References
- Vassilev, L. T., et al. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844-848.
- Shangary, S., et al. (2008). Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition. Proceedings of the National Academy of Sciences, 105(10), 3933-3938.
- Krasavin, M., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 28(3), 1325.
- Shangary, S., & Wang, S. (2009). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction to reactivate p53 function: a novel approach for cancer therapy. Annual review of pharmacology and toxicology, 49, 223-241.
- Mohammad, R. M., et al. (2009). An MDM2 antagonist (MI-319) restores p53 functions and increases the life span of orally treated follicular lymphoma bearing animals. Molecular cancer, 8(1), 1-13.
- Twarda-Clapa, A., et al. (2018). Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53. International journal of molecular sciences, 19(11), 3467.
- Smole, T., et al. (2020).
- Sur, S., & D'Andrea, A. D. (2020). Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer. Cancers, 12(9), 2446.
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BPS Bioscience. (n.d.). MDM2-p53 Homogenous Assay Kit. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Retrieved from [Link]
- Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-5.
-
ResearchGate. (n.d.). MI-219 activates p53 in vivo, inhibits cell proliferation, induces... Retrieved from [Link]
- Gîtli, P. M., et al. (2020). Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. International journal of molecular sciences, 22(1), 263.
- Azmi, A. S., et al. (2011). MI-219-Zinc Combination: a new Paradigm in MDM2 Inhibitor Based Therapy. Oncotarget, 2(12), 1036.
- Sonnemann, J., et al. (2011). MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines. British journal of cancer, 104(6), 973-982.
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BPS Bioscience. (n.d.). MDM2-p53 Homogenous Assay Kit | BPS Bioscience. Retrieved from [Link]
- Hardcastle, I. R., et al. (2006). Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction. Bioorganic & medicinal chemistry letters, 16(17), 4684-4688.
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ResearchGate. (n.d.). Development of a Binding Assay for p53/HDM2 by Using Homogeneous Time-Resolved Fluorescence. Retrieved from [Link]
- Van Paepegem, C., et al. (2013). The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer. PloS one, 8(9), e76259.
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ResearchGate. (n.d.). AlphaLISA assay development to detect the interaction between p53 TAD... Retrieved from [Link]
- Inagaki, D., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & medicinal chemistry letters, 24(2), 565-570.
- Sheng, Y., et al. (2009). Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain. Journal of Biological Chemistry, 284(41), 28078-28090.
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ResearchGate. (n.d.). Co-immunoprecipitation assays of MDM2 and P53 protein in A549 and 16HBE... Retrieved from [Link]
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A Senior Application Scientist's Guide to ADME-Tox Profiling of Novel 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane Analogs
This guide provides a comprehensive framework for the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiling of drug candidates incorporating the novel 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane scaffold. Recognizing the limited publicly available ADME-Tox data for this specific scaffold, this document serves as a proactive, experimentally-grounded strategy for researchers and drug development professionals. We will detail a robust, multi-tiered approach, from initial in silico predictions to definitive in vitro assays.
The "fail early, fail cheap" paradigm is a cornerstone of modern drug discovery, with nearly half of all drug candidates failing in clinical trials due to unacceptable efficacy or toxicity.[1] A significant portion of these failures can be attributed to poor pharmacokinetic properties.[1][2] By implementing a rigorous ADME-Tox assessment during the lead optimization phase, research teams can de-risk candidates and focus resources on compounds with the highest probability of success.
This guide will not only present the necessary experimental protocols but also delve into the scientific rationale behind each assay. For comparative purposes, we will benchmark the hypothetical performance of a candidate molecule, "Dispiro-X," against established drug scaffolds: the linear and flexible Propafenone and the rigid, well-characterized Piperidine moiety found in many CNS drugs.
Part 1: The Foundational Tier - In Silico ADME-Tox Prediction
Before committing to resource-intensive in vitro experiments, a comprehensive in silico analysis is indispensable. Computational tools provide rapid, cost-effective initial assessments of a compound's drug-likeness and potential liabilities.[3][4] These predictions are invaluable for prioritizing analogs for synthesis and subsequent biological testing.
We recommend a suite of freely accessible and well-validated web servers for this initial screen.[5][6]
Recommended Platforms:
-
SwissADME: Provides a holistic view of pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
pkCSM: Focuses on predicting a wide range of ADMET properties using a graph-based signature method.[5]
Key Predictive Endpoints and Their Significance:
| Parameter | Predicted Value (Dispiro-X) | Propafenone (Reference) | Piperidine Core (Reference) | Rationale and Interpretation |
| LogP (Lipophilicity) | 2.5 | 3.89 | ~1.5-3.0 | A LogP between 1 and 3 is often considered optimal for oral absorption. Higher values may lead to poor solubility and increased metabolic clearance. |
| Topological Polar Surface Area (TPSA) | 45 Ų | 69.8 Ų | < 60 Ų | TPSA is a strong predictor of cell permeability. Values < 140 Ų are generally associated with good oral bioavailability. |
| Aqueous Solubility (LogS) | -3.0 | -4.5 | > -4.0 | Poor solubility is a major hurdle in drug development. A LogS > -4 is desirable. |
| CYP Inhibition | Non-inhibitor of CYP2D6, CYP3A4 | Inhibitor of CYP2D6 | Varies | Inhibition of major cytochrome P450 enzymes can lead to drug-drug interactions. Early identification of this liability is crucial.[7] |
| hERG Inhibition | Low Probability | High Probability | Varies | The hERG potassium channel is a critical anti-target. Blockade can lead to fatal cardiac arrhythmias. |
| AMES Toxicity | No Alert | No Alert | No Alert | Predicts mutagenic potential. A positive result is a significant red flag for genotoxicity.[8] |
Part 2: The Experimental Core - In Vitro ADME-Tox Assays
Following the in silico screen, promising candidates should be subjected to a panel of in vitro assays to generate empirical data. This section provides detailed, step-by-step protocols for a foundational set of ADME-Tox experiments.
A. Absorption: Caco-2 Permeability Assay
This assay is the gold standard for predicting in vivo intestinal absorption of orally administered drugs.[2][9] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Experimental Workflow:
Caption: Iterative Drug Discovery Decision-Making Workflow.
Based on our hypothetical data, "Dispiro-X" presents a promising profile. Its high permeability, moderate metabolic stability, and low potential for CYP inhibition and toxicity make it a superior candidate compared to the reference compound Propafenone, which is hampered by significant CYP2D6 inhibition and hERG liability. The 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane scaffold, in this hypothetical scenario, imparts favorable physicochemical properties that warrant further investigation and progression into more complex preclinical studies.
References
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Creative Biostructure. In Vitro ADME-Tox Profiling. [Link]
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Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]
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Roy, K., & Kar, S. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Methods in Molecular Biology (Vol. 2425, pp. 85–115). Springer. [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16335–16347. [Link]
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Roy, K., & Kar, S. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Sustainable Computer-Aided Drug Discovery (pp. 85-115). Humana, New York, NY. [Link]
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Gimeno, A., Ojeda-Montes, M. J., Tomás-Hernández, S., Cereto-Massagué, A., Beltrán-Debón, R., Mulero, M., ... & Garcia-Vallvé, S. (2019). The in silico ADME and toxicity of benzimidazole derivatives and their cobalt coordination compounds. Molecules, 24(12), 2286. [Link]
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Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
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Royal Society of Chemistry. (2015). Synthesis and antibacterial activities of novel oxazolidinones having tertiary α-aminophosphonates. [Link]
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Zhang, L., Ai, H., Li, Y., & Wang, Y. (2019). In Silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers in Pharmacology, 10, 334. [Link]
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ResearchGate. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. [Link]
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PubMed Central. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. [Link]
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PubMed Central. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. [Link]
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A Researcher's Guide to Deconvoluting Target Engagement: Cross-Reactivity Profiling of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane-Based Inhibitors
The quest for novel therapeutics is often a balancing act between potency and precision. While identifying a potent inhibitor against a disease-relevant target is a significant milestone, understanding its interactions across the entire proteome is paramount for predicting its efficacy and potential for adverse effects. This guide provides a comprehensive framework for evaluating the cross-reactivity of a promising class of molecules: 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane-based inhibitors.
The inherent three-dimensionality of spirocyclic scaffolds, such as the 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane core, offers a unique advantage in drug discovery.[1][2][3] This rigid, multi-dimensional structure allows for the precise projection of functional groups into a protein's binding pocket, potentially leading to enhanced selectivity compared to more planar molecules.[1][4] However, theoretical advantages must be rigorously validated through experimental data. This guide will detail and compare key methodologies for assessing inhibitor specificity, using a hypothetical inhibitor, "Spiro-Inhib-X," which targets a specific protein kinase, as an illustrative example.
The Importance of Selectivity Profiling
An inhibitor's selectivity profile dictates its therapeutic window. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects that can lead to toxicity. Conversely, in some cases, a "multi-targeted" inhibitor with a well-defined and narrow cross-reactivity profile can be advantageous, particularly in complex diseases like cancer.[5] Therefore, a thorough understanding of an inhibitor's interactions is not just a regulatory hurdle but a fundamental aspect of its pharmacological characterization.
Methodologies for Assessing Cross-Reactivity
A multi-pronged approach is essential for a comprehensive understanding of an inhibitor's cross-reactivity. Here, we compare three gold-standard techniques: Large-Panel Kinase Profiling, Cellular Thermal Shift Assay (CETSA), and Chemical Proteomics (Activity-Based Protein Profiling).
Large-Panel Kinase Profiling: A Broad View of the Kinome
Biochemical kinase assays performed on a large panel of kinases are a foundational step in selectivity profiling.[6][7][8] These assays measure the ability of an inhibitor to compete with ATP for the kinase's active site.
Experimental Protocol: In Vitro Kinase Profiling
-
Compound Preparation: Prepare a stock solution of Spiro-Inhib-X in DMSO. A 10-point dose-response curve is recommended for accurate IC50 determination.[7]
-
Assay Plate Preparation: Utilize a commercial kinase profiling service that offers a broad panel of recombinant human kinases (e.g., 200-400 kinases).
-
Kinase Reaction: In each well, combine the kinase, a suitable substrate peptide, and ATP at a concentration close to the KM,ATP for each specific kinase.[5]
-
Inhibitor Addition: Add Spiro-Inhib-X at varying concentrations to the assay wells. Include appropriate controls (DMSO vehicle and a known broad-spectrum inhibitor).
-
Incubation: Incubate the plates at room temperature for a predetermined time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using methods like Z'-LYTE® (fluorescence-based) or Adapta® (ADP production-based).[8]
-
Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each interaction.
Data Presentation:
| Kinase Target | Spiro-Inhib-X IC50 (nM) | Alternative Inhibitor A IC50 (nM) | Alternative Inhibitor B IC50 (nM) |
| Primary Target Kinase | 15 | 25 | 10 |
| Off-Target Kinase 1 | 1,200 | 50 | 5,000 |
| Off-Target Kinase 2 | >10,000 | 150 | >10,000 |
| Off-Target Kinase 3 | 850 | 800 | 1,500 |
| Off-Target Kinase 4 | >10,000 | 2,000 | >10,000 |
Interpretation:
This approach provides a broad, yet somewhat artificial, view of an inhibitor's activity against a panel of purified enzymes. While excellent for identifying potent off-targets within a specific protein family, it does not account for the cellular context, such as protein scaffolding, compartmentalization, and endogenous ATP concentrations.
Cellular Thermal Shift Assay (CETSA): Target Engagement in a Native Environment
CETSA assesses target engagement in live cells or cell lysates by measuring the thermal stabilization of a protein upon ligand binding.[6] This method provides evidence of direct physical interaction in a more physiologically relevant setting.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with Spiro-Inhib-X at various concentrations or with a vehicle control (DMSO) for a specified time.
-
Harvesting and Lysate Preparation: Harvest the cells and prepare lysates through methods such as freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes, followed by cooling.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Data Presentation:
| Compound | Target Protein | Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | Primary Target Kinase | 52.5 | - |
| Spiro-Inhib-X (10 µM) | Primary Target Kinase | 58.2 | +5.7 |
| Alternative Inhibitor A (10 µM) | Primary Target Kinase | 56.8 | +4.3 |
| Spiro-Inhib-X (10 µM) | Known Off-Target 1 | 53.1 | +0.6 |
Interpretation:
CETSA provides strong evidence of target engagement within the complex cellular milieu. A significant thermal shift for the primary target and minimal shifts for other proteins suggest high selectivity. This technique can also be adapted for high-throughput screening.
Chemical Proteomics: Unbiased, Proteome-Wide Off-Target Discovery
Chemical proteomics, particularly competitive activity-based protein profiling (ABPP), offers an unbiased approach to identify the cellular targets of a small molecule.[9][10][11] This technique uses probes that covalently bind to the active sites of enzymes to profile their activity across the proteome.
Experimental Protocol: Competitive ABPP
-
Cell Lysate Preparation: Prepare proteomes from relevant cell lines or tissues.
-
Inhibitor Treatment: Incubate the proteomes with varying concentrations of Spiro-Inhib-X or a vehicle control.
-
Probe Labeling: Add a broad-spectrum, alkyne-tagged covalent probe that targets the same class of enzymes as the inhibitor (e.g., an ATP-acyl phosphate probe for kinases).
-
Click Chemistry: Ligate a reporter tag (e.g., biotin-azide) to the alkyne-tagged probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Enrichment and Digestion: Enrich the probe-labeled proteins using streptavidin beads. Digest the enriched proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Proteins that show a dose-dependent decrease in probe labeling in the presence of Spiro-Inhib-X are identified as its targets.
Data Presentation:
| Protein Target | Fold Change (Inhibitor vs. Vehicle) | p-value |
| Primary Target Kinase | 0.12 | <0.001 |
| Off-Target Kinase 1 | 0.85 | 0.21 |
| Unrelated Protein X | 0.25 | <0.05 |
| Unrelated Protein Y | 0.95 | 0.89 |
Interpretation:
Competitive ABPP provides an unbiased and proteome-wide view of an inhibitor's targets.[12] It can uncover unexpected off-targets that may not be present in a biased kinase panel. The identification of "Unrelated Protein X" as a potential off-target would warrant further investigation.
Visualizing the Workflow and Logic
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A Senior Application Scientist's Guide to Benchmarking New Dispiro Compounds Against Known Anticancer Agents
Introduction: The Rise of Dispiro Compounds in Oncology
In the landscape of medicinal chemistry, the search for novel scaffolds with potent and selective anticancer activity is a perpetual endeavor. Among the promising classes of molecules, dispiro compounds have emerged as a significant area of interest.[1] These structurally complex, three-dimensional molecules, characterized by two rings sharing a single atom, offer unique conformational rigidity. This rigidity can be advantageous for precise interactions with biological targets, a desirable trait in rational drug design.[2]
Recent studies have highlighted the potential of various dispiro derivatives, such as dispiro-oxindoles and dispiro[oxindole-cyclohexanone]-pyrrolidines, demonstrating notable in vitro cytotoxicity against a range of cancer cell lines, including prostate, breast, and colon cancer.[3][4][5] Some of these compounds are hypothesized to function by inhibiting the interaction between crucial proteins like p53 and its negative regulator, MDM2, a key pathway in cancer progression.[2][4][6]
However, the journey from a promising hit in a primary screen to a viable clinical candidate is long and requires rigorous, objective evaluation. This is where benchmarking comes into play. By comparing a new chemical entity (NCE), such as a novel dispiro compound, against established, clinically approved anticancer agents, we can contextualize its potency, selectivity, and potential therapeutic window. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct such a comparative analysis, ensuring scientific integrity and generating robust, decision-driving data.
Selecting the Benchmarks: The Gold Standards
The choice of benchmark agents is critical and should ideally be guided by the presumed mechanism of action of the new dispiro compound or the target cancer type. For the purpose of this guide, we will use three widely recognized and mechanistically distinct anticancer drugs as our standards:
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin is a cornerstone of chemotherapy. Its primary mechanisms of action include intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS), which leads to DNA damage and apoptosis.[7][][9][10] It is used to treat a wide variety of cancers, including breast, bladder, and leukemia.[]
-
Cisplatin: A platinum-based drug, Cisplatin is a potent alkylating-like agent.[11] Inside the cell, it forms highly reactive platinum complexes that cause intra- and inter-strand DNA crosslinks.[11][12][13][14] This damage disrupts DNA replication and repair, ultimately triggering apoptosis.[12][15] It is frequently used for testicular, ovarian, bladder, and lung cancers.[12]
-
Paclitaxel: A member of the taxane family, Paclitaxel has a unique mechanism of action. It functions as a microtubule stabilizer, binding to the β-tubulin subunit and preventing the disassembly of microtubules.[16][17][18][] This disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16][18]
Phase 1: In Vitro Benchmarking Workflow
The initial phase of benchmarking is conducted in vitro using a panel of human cancer cell lines. This allows for a controlled, high-throughput assessment of a compound's intrinsic anticancer activity.
Experimental Workflow: A Visual Guide
The following diagram outlines the logical flow of the in vitro experimental phase, from initial cytotoxicity screening to mechanistic investigation.
Caption: A typical workflow for the in vitro benchmarking of new anticancer compounds.
Cytotoxicity Assessment: The MTT Assay
Expertise & Experience: The first critical step is to determine the concentration at which our new dispiro compound inhibits cancer cell growth by 50% (the IC50 value). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric assay for this purpose.[20][21] It is reliable, has high throughput, and provides a quantitative measure of cell viability by assessing the metabolic activity of the cell population. A lower IC50 value signifies higher potency.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into 96-well plates at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the new dispiro compounds and the benchmark agents (Doxorubicin, Cisplatin, Paclitaxel) in the appropriate culture medium. Replace the existing medium in the wells with the medium containing the various drug concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours. The duration should be consistent across all experiments for valid comparison.[20]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[20]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Comparative Cytotoxicity
| Compound | Cancer Cell Line | IC50 (µM) |
| New Dispiro Compound (Hypothetical) | MCF-7 (Breast) | 1.5 |
| A549 (Lung) | 3.2 | |
| HCT116 (Colon) | 2.1 | |
| Doxorubicin (Benchmark) | MCF-7 (Breast) | 0.8 |
| A549 (Lung) | 1.2 | |
| HCT116 (Colon) | 0.9 | |
| Cisplatin (Benchmark) | MCF-7 (Breast) | 8.3[21] |
| A549 (Lung) | 5.7[21] | |
| HCT116 (Colon) | 11.5 | |
| Paclitaxel (Benchmark) | MCF-7 (Breast) | 0.01 |
| A549 (Lung) | 0.05 | |
| HCT116 (Colon) | 0.02 |
Note: IC50 values for benchmark agents are illustrative and can vary based on experimental conditions.
Mechanistic Deep Dive: Apoptosis and Cell Cycle Analysis
Trustworthiness: A potent compound is promising, but understanding how it works is crucial for its development. Self-validating protocols for apoptosis and cell cycle analysis provide this mechanistic insight. If a compound is cytotoxic, we expect to see a corresponding increase in cell death markers (apoptosis) or a halt in cell division (cell cycle arrest).
Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining): This method quantifies the DNA content within a cell population. By staining cells with PI and analyzing them via flow cytometry, we can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Anticancer agents often cause arrest at specific checkpoints. For example, Paclitaxel is known to cause G2/M arrest.[16]
Data Presentation: Mechanistic Insights
| Treatment (at IC50) | Cell Line | % Apoptotic Cells (Early + Late) | Cell Cycle Phase Arrest |
| New Dispiro Compound | HCT116 | 45% | G2/M Phase |
| Doxorubicin | HCT116 | 55% | G2/M Phase |
| Cisplatin | HCT116 | 48% | S Phase |
| Paclitaxel | HCT116 | 60% | G2/M Phase |
Understanding the Molecular Target: Signaling Pathways
Authoritative Grounding: Many anticancer agents exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The p53 pathway is a critical tumor suppressor network. In many cancers, p53 is inactivated by its negative regulator, MDM2.[2] Some novel dispiro-oxindoles have been designed to inhibit this p53-MDM2 interaction, thereby reactivating p53's tumor-suppressing function.[2][4][6]
The diagram below illustrates this pathway and the potential point of intervention for a new dispiro compound.
Caption: The p53-MDM2 pathway and the putative target of a novel dispiro compound.
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial benchmarking of new dispiro compounds against established anticancer agents. Based on the hypothetical data presented, our "New Dispiro Compound" shows promising cytotoxic activity, albeit less potent than Doxorubicin and Paclitaxel, but significantly more potent than Cisplatin in the selected cell lines. Its ability to induce apoptosis and cause G2/M phase arrest suggests a potent mechanism of action that warrants further investigation, potentially through the p53-MDM2 axis as visualized.
The next logical steps would involve expanding the cell line panel to assess selectivity, conducting in vivo studies using xenograft models to evaluate efficacy and toxicity in a living system[3][5], and performing detailed biochemical and molecular assays to confirm the precise molecular target. This rigorous, comparative approach is indispensable for identifying truly promising drug candidates and accelerating their path toward clinical development.
References
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- Siddik, Z. H. (2003). Cisplatin in cancer therapy: molecular mechanisms of action. National Center for Biotechnology Information.
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- Ivanov, A. V., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI.
- Ivanov, A. V., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. National Center for Biotechnology Information.
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- Zureick, M., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI.
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- Patsnap Synapse. (2024, July 17). What is the mechanism of Cisplatin?
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- Guddati, A. K., & Marripalli, G. (2023, May 22). Cisplatin. National Center for Biotechnology Information.
- BOC Sciences. (2024, January 30). Mechanism of Action of Paclitaxel.
- Abdel-Maksoud, M. S., et al. (2021). Design, Synthesis and Antitumor Activity of Novel Dispiro[oxindole-cyclohexanone]-pyrrolidines. National Center for Biotechnology Information.
- Zhidkova, Y. D., et al. (2021). Synthesis and Biological Evaluation of S-, O- and Se-Containing Dispirooxindoles. National Center for Biotechnology Information.
- Ivanov, A. V., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. National Center for Biotechnology Information.
- Kumar, A., et al. (2021). Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. ScienceDirect.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
This guide provides essential safety protocols and operational directives for the handling of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane (CAS No. 129321-60-4). As drug development professionals, our commitment to safety is paramount, ensuring both personal well-being and the integrity of our research. The following procedures are designed to provide a comprehensive framework for the safe utilization of this compound, grounded in its specific chemical hazards and best practices for laboratory operations.
Core Hazard Analysis: Understanding the Compound
5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is an organic compound with specific, identified hazards that dictate our handling procedures.[1][2][3] The primary risks associated with this chemical are well-documented in its Safety Data Sheet (SDS).[4]
A GHS classification identifies it as:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[4]
-
A cause of skin irritation (Skin corrosion/irritation - Category 2)[4]
-
A cause of serious eye irritation (Serious eye damage/eye irritation - Category 2A)[4]
-
A potential cause of respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[4]
From an experienced chemist's perspective, the structure contains an aziridine moiety. The three-membered aziridine ring is known for its high reactivity due to ring strain.[5] Compounds in this class, while valuable synthetically, demand heightened respect and caution due to their potential reactivity and associated health risks.[5][6][7] Therefore, the protocols outlined below are built on a foundation of proactive risk mitigation.
Table 1: GHS Hazard Summary for 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
| Hazard Code | Hazard Statement | GHS Category | Source |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | [4] |
| H315 | Causes skin irritation | Skin Irritation (Cat. 2) | [4][8] |
| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2A) | [4][8] |
| H335 | May cause respiratory irritation | STOT - Single Exposure (Cat. 3) | [4][8] |
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is non-negotiable to prevent exposure through inhalation, dermal contact, or ocular routes. The following equipment is mandatory for all personnel handling this compound.
Respiratory Protection
Due to its classification as a respiratory irritant (H335), all manipulations of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, especially when handling the solid powder, must be conducted within a certified chemical fume hood.[4][9] This engineering control is the primary barrier against inhalation. In the rare event of a fume hood failure or a significant spill, an appropriate respirator (e.g., an N95 for particulates or a full-face respirator for vapors) should be used by emergency response personnel.[6][10]
Hand Protection
To prevent skin irritation (H315), chemically resistant gloves are required.[4] Double-gloving with nitrile rubber gloves is the recommended best practice.[7] This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Gloves should be inspected for defects before use and changed frequently, especially after direct contact with the compound.[11]
Eye and Face Protection
To protect against serious eye irritation (H319), chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[6] Given the risk of splashes during solution preparation or transfer, a full-face shield must be worn over the safety goggles.[7][10] Standard safety glasses do not provide adequate protection and are not a substitute.[10]
Skin and Body Protection
A low-permeability, solid-front laboratory coat with long sleeves and tight-fitting cuffs is required to prevent skin contact.[6][7] For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. Contaminated clothing must be removed immediately and decontaminated before reuse.[4][11]
Table 2: PPE Requirements Summary
| Protection Type | Minimum Requirement | Rationale & Best Practices |
| Respiratory | Certified Chemical Fume Hood | Prevents inhalation of dust or vapors (H335).[4][9] |
| Hand | Double-gloving with Nitrile Rubber | Protects against skin irritation (H315); allows for safe removal of contaminated outer layer.[7][12] |
| Eye/Face | Chemical Safety Goggles & Full-Face Shield | Protects against splashes causing serious eye irritation (H319).[6][10] |
| Body | Low-Permeability Lab Coat with Cuffs | Prevents skin contact and contamination of personal clothing (H315).[6][7] |
Operational and Disposal Plans
Safe Handling Workflow: A Step-by-Step Protocol
This protocol outlines a standard procedure for weighing the solid compound and preparing a solution.
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and clutter-free. Don all required PPE as outlined in Section 2.
-
Weighing:
-
Perform all weighing operations on a tared weigh paper or in a suitable container inside the chemical fume hood to contain any airborne particles.
-
Use spatulas and tools dedicated to this chemical to prevent cross-contamination.
-
Close the primary container immediately after dispensing the required amount.
-
-
Solution Preparation:
-
Place a flask containing the appropriate solvent on a stir plate within the fume hood.
-
Carefully add the weighed 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane to the solvent. Avoid splashing.
-
If necessary, rinse the weighing container with a small amount of the solvent and add it to the flask to ensure a complete transfer.
-
-
Post-Handling:
-
Wipe down the spatula and work surface with a suitable solvent (e.g., isopropanol) and dispose of the wipes as hazardous waste.
-
Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete and PPE has been removed.[4][13]
-
Caption: Safe handling workflow for 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane.
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, seek medical advice.[8]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[11] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If you feel unwell, call a poison center or doctor.[8]
-
Ingestion: Rinse mouth with water.[4] Do NOT induce vomiting.[11] Call a doctor or Poison Control Center immediately.[6]
-
Spill: Evacuate non-essential personnel. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal.[4] Decontaminate the area with a suitable solvent.
Disposal Plan
All waste materials contaminated with 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, including unused product, contaminated gloves, wipes, and containers, must be treated as hazardous waste.[9]
-
Collect waste in a clearly labeled, leak-proof container.[14][15] The label should identify the contents as "Hazardous Waste" and list the chemical name.
-
Store the waste container in a designated, well-ventilated secondary containment area, separate from incompatible materials.[14]
-
Do not pour any amount of this chemical or its solutions down the drain.[9]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[14][16]
By adhering to these rigorous safety and handling protocols, you ensure a secure laboratory environment, enabling the advancement of your critical research with confidence and integrity.
References
- 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane CAS Number 129321-60-4. Taizhou Volsen Chemical Co., Ltd.
- Aziridine, 1-(3-pyridinylcarbonyl)- (9CI) Safety Data Sheets. Echemi.
- 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane (CAS 129321-60-4). ChemicalBook.
- Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical.
- 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane. Sigma-Aldrich.
- 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane. Sigma-Aldrich.
- Safety Data Sheet - 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane. ChemScene.
- Safety Data Sheet - 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane. Fluorochem.
- CAS NO. 129321-60-4 | 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane. Arctom.
- Personal protective equipment for handling 2-(1-Aziridinyl)ethyl methacrylate. Benchchem.
- SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006. Merck Millipore.
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- Safety Data Sheet (United States) - 4,9-Dioxa-1-azaspiro[5.5]undecane. AK Scientific, Inc.
- SAFETY DATA SHEET - 1,4-Dioxa-8-azaspiro[4.5]decane. Fisher Scientific.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.
- Safe Handling & Disposal of Organic Substances. Science Ready.
- How Can You Safely Dispose of Solvents? Chemistry For Everyone (YouTube).
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
